molecular formula C11H16NNaO3S B1663332 ALPS CAS No. 82611-85-6

ALPS

Katalognummer: B1663332
CAS-Nummer: 82611-85-6
Molekulargewicht: 265.31 g/mol
InChI-Schlüssel: FFJBIXKLISICDT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ALPS(N-Ethyl-N-sulfopropylaniline sodium salt) is a bio-chemical reagents/chromogenic reagent. Appearance: White or slightly grayish-yellow powder Molar absorptivity: ≥9,500 (around 255 nm) Application: Hydrogen peroxide detection, colorimetric

Eigenschaften

IUPAC Name

sodium;3-(N-ethylanilino)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S.Na/c1-2-12(9-6-10-16(13,14)15)11-7-4-3-5-8-11;/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJBIXKLISICDT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCS(=O)(=O)[O-])C1=CC=CC=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635606
Record name Sodium 3-[ethyl(phenyl)amino]propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82611-85-6
Record name Sodium 3-[ethyl(phenyl)amino]propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The ALPS Motif: A Technical Guide to its Sequence, Function, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Amphipathic Lipid Packing Sensor (ALPS) motif is a conserved protein module of approximately 20-40 amino acids that plays a crucial role in sensing membrane curvature.[1][2] First identified in ArfGAP1, this motif is characterized by its disordered state in the cytoplasm and its ability to fold into an amphipathic α-helix upon binding to highly curved membranes.[3][4][5] This unique property allows proteins containing this compound motifs to selectively target specific organelles and vesicles, thereby regulating a variety of cellular processes, including vesicle tethering, coat protein recruitment, and nuclear pore complex assembly.[6][7][8][9] This technical guide provides an in-depth overview of the this compound motif, including its amino acid sequence characteristics, quantitative binding data, detailed experimental protocols for its study, and its role in key signaling pathways.

Core Concepts of the this compound Motif

The defining feature of the this compound motif is its distinct amino acid composition. The hydrophobic face of the helix is enriched with bulky, non-polar residues such as Phenylalanine (F), Leucine (L), and Tryptophan (W), which are typically spaced every three to four residues.[2] These hydrophobic residues insert into the lipid packing defects present in highly curved membranes, driving the binding and folding of the motif.[3][10] The polar face, in contrast, is enriched in small, uncharged, and highly polar residues like Serine (S), Threonine (T), and Glycine (G).[3][4] This polar face has a low propensity to form a stable α-helix in an aqueous environment, contributing to the motif's disordered state in the cytosol.[3][4] The general consensus sequence can be summarized as an alternation of bulky hydrophobic residues and a majority of polar, uncharged residues.

Data Presentation: this compound Motif Sequences and Binding Properties

The following table summarizes the amino acid sequences of well-characterized this compound motifs from various proteins and species, along with available quantitative data on their membrane binding properties. This data is crucial for understanding the subtle differences in their affinities and specificities.

ProteinOrganismThis compound Motif SequenceLiposome (B1194612) Radius for Half-Maximal Binding (nm)Lipid Composition EffectsEffect of MutationsReference(s)
ArfGAP1 (ALPS1) Rattus norvegicusF(199)LNNAMSSLYSGWSSFTTGASKFAS(223)~30Binding is enhanced by di-oleoyl lipids over palmitoyl-oleoyl lipids, indicating sensitivity to lipid packing. Insensitive to the presence of anionic lipids like DOPS.Triple mutation (L207A, W211A, F214A) abolishes binding to small liposomes.[3][4][11][12]
ArfGAP1 (ALPS2) Rattus norvegicusL(279)VNSVTSTSFVQGWTSFTTGSNKFVS(303)Not explicitly determined, but contributes to overall curvature sensitivity.Similar to ALPS1, prefers loosely packed lipids.Mutation V279D reduces liposome interaction.[13]
GMAP-210 Homo sapiensM(1)SALGEGQLGSLGSLGTFGSQFLGGLGSLGSLGSLGSLG(38)< 40Prefers monounsaturated lipids (e.g., DOPC) over saturated lipids. Binding is not significantly affected by the presence of anionic lipids.Deletion of helical turns progressively impairs Golgi targeting. Inversion of the sequence does not affect Golgi localization.[6][7]
Nup133 Homo sapiensS(245)SSTLPLWLTSSGSGNTLFLSSGGGSGTS(272)Senses intermediate curvature.Not extensively characterized, but functions in the context of the nuclear envelope.Mutation I254D mislocalizes the protein to the cytoplasm.[14][15][16]
Nup133 Saccharomyces cerevisiaeN(236)SFLNSFSSSNSSLFNNSTNNFNNFNN(261)Binds to liposomes, confirming its function as a membrane anchor.Interacts with liposomes in vitro.Not extensively characterized.[17][18]
Synapsin Ia Rattus norvegicusG(69)SSGGGGFFSSLSNAVKQTTAAAAATFS(96)Binds preferentially to small (30-100 nm) over large (400 nm) liposomes.Binds to SV-like liposomes.Deletion or mutational inactivation (2P-ALPS) impairs binding to highly curved membranes.[19][20][21][22]

Experimental Protocols

Liposome Co-flotation Assay

This assay is used to quantify the binding of this compound motifs to liposomes of varying sizes and compositions.

a. Liposome Preparation:

  • Prepare a lipid film by evaporating a chloroform (B151607) solution of the desired lipid mixture (e.g., DOPC for neutral liposomes, or a mix with DOPS for anionic liposomes) under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.[23][24]

  • Hydrate the lipid film in a suitable buffer (e.g., 20 mM HEPES, pH 7.2, 150 mM NaCl) to a final lipid concentration of 2-5 mM by vortexing.

  • Generate liposomes of a specific size by extrusion through polycarbonate filters with defined pore sizes (e.g., 30 nm, 50 nm, 100 nm, 200 nm) using a mini-extruder.[23] The size can be verified by dynamic light scattering.

b. Binding Assay:

  • Incubate the purified this compound motif-containing protein or peptide (e.g., 1-10 µM) with the prepared liposomes (e.g., 0.5-1 mM total lipid) in a binding buffer (e.g., 20 mM HEPES, pH 7.2, 150 mM NaCl) for 20-30 minutes at room temperature.[24]

  • Adjust the sucrose (B13894) concentration of the protein-liposome mixture to 30% (w/v).

  • In an ultracentrifuge tube, create a sucrose gradient by carefully layering a 25% sucrose solution and then a 0% sucrose solution (binding buffer) on top of the sample.

  • Centrifuge at high speed (e.g., 200,000 x g) for 1-2 hours at 4°C.[24]

  • After centrifugation, the liposomes and any bound protein will have floated to the top of the gradient.

  • Collect fractions from the top, middle, and bottom of the gradient.

  • Analyze the protein content of each fraction by SDS-PAGE and Coomassie staining or Western blotting. The percentage of bound protein can be quantified by densitometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to monitor the conformational change of the this compound motif from a disordered state to an α-helix upon membrane binding.[3][19][25][26]

a. Sample Preparation:

  • Prepare a solution of the purified this compound peptide (typically 10-50 µM) in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.4) to minimize interference with the CD signal.

  • Prepare liposomes as described in the co-flotation assay protocol.

b. CD Measurement:

  • Record a baseline CD spectrum of the buffer alone.

  • Record the CD spectrum of the this compound peptide in solution to observe its disordered conformation, characterized by a minimum around 200 nm.

  • Add liposomes to the peptide solution at a lipid-to-protein molar ratio that ensures saturation of binding (e.g., 200:1 to 500:1).

  • Incubate for a few minutes to allow for binding and folding.

  • Record the CD spectrum of the peptide-liposome mixture. The formation of an α-helix is indicated by the appearance of characteristic minima at approximately 208 nm and 222 nm.[3][19]

  • Subtract the spectrum of liposomes alone (if it has a signal) and the buffer baseline from the peptide spectra for accurate analysis. The percentage of α-helical content can be estimated using deconvolution software.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathway: COPI Vesicle Budding Regulated by ArfGAP1

The this compound motifs of ArfGAP1 are crucial for its function in the COPI vesicle budding pathway. ArfGAP1 is recruited to highly curved membranes of budding vesicles, where it promotes GTP hydrolysis by Arf1, leading to the disassembly of the COPI coat.

COPI_Vesicle_Budding Arf1_GDP Arf1-GDP (inactive) GEF GEF Arf1_GDP->GEF GDP->GTP Exchange Arf1_GTP Arf1-GTP (active) COPI_Coat COPI Coat Assembly Arf1_GTP->COPI_Coat Recruits GTP_Hydrolysis GTP Hydrolysis Arf1_GTP->GTP_Hydrolysis GEF->Arf1_GTP Coatomer Coatomer Coatomer->COPI_Coat Recruits Budding_Vesicle Budding Vesicle (High Curvature) ArfGAP1 ArfGAP1 (with this compound) Budding_Vesicle->ArfGAP1 Recruits via this compound ArfGAP1->GTP_Hydrolysis Catalyzes COPI_Coat->Budding_Vesicle Induces Curvature GTP_Hydrolysis->Arf1_GDP Coat_Disassembly Coat Disassembly GTP_Hydrolysis->Coat_Disassembly Triggers

COPI Vesicle Budding Pathway
Signaling Pathway: Vesicle Tethering by GMAP-210 at the cis-Golgi

The N-terminal this compound motif of GMAP-210 is responsible for capturing transport vesicles arriving at the cis-Golgi, initiating the tethering process that precedes vesicle fusion.

GMAP210_Vesicle_Tethering Transport_Vesicle Transport Vesicle (High Curvature) GMAP210 This compound Motif Coiled-coil GRAB Domain Transport_Vesicle->GMAP210:this compound Binds to cis_Golgi cis-Golgi Membrane (Low Curvature) Fusion Vesicle Fusion GMAP210->Fusion Tethers vesicle for Arf1_GTP Arf1-GTP Arf1_GTP->GMAP210:grab

GMAP-210 Vesicle Tethering
Experimental Workflow: Liposome Co-flotation Assay

This diagram outlines the key steps in a liposome co-flotation assay to assess the binding of an this compound motif-containing protein to liposomes.

Liposome_Co_flotation_Workflow Start Start Prepare_Liposomes Prepare Liposomes (Extrusion) Start->Prepare_Liposomes Incubate Incubate Protein with Liposomes Prepare_Liposomes->Incubate Sucrose_Gradient Create Sucrose Density Gradient Incubate->Sucrose_Gradient Centrifuge Ultracentrifugation Sucrose_Gradient->Centrifuge Fractionate Collect Fractions (Top, Middle, Bottom) Centrifuge->Fractionate Analyze Analyze by SDS-PAGE and Densitometry Fractionate->Analyze End End Analyze->End

Liposome Co-flotation Workflow

Conclusion

The this compound motif represents a fascinating example of how protein structure and function can be exquisitely tuned to the physical properties of cellular membranes. Its unique amino acid sequence enables it to act as a highly sensitive detector of membrane curvature, a property that is fundamental to its role in a diverse range of cellular processes. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further unravel the intricacies of this compound motif function and to explore its potential as a target for therapeutic intervention in diseases where membrane trafficking is dysregulated.

References

The ALPS Motif: A Molecular Sensor for Membrane Curvature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate landscape of cellular membranes, with its dynamic fluctuations in shape and composition, necessitates sophisticated molecular machinery to orchestrate a vast array of biological processes. Among the key players in this dynamic interplay are protein motifs that can specifically recognize and respond to changes in membrane curvature. The Amphipathic Lipid Packing Sensor (ALPS) motif is a paramount example of such a sensor, playing a crucial role in localizing proteins to sites of high membrane curvature, thereby regulating fundamental cellular events like vesicle trafficking, organelle biogenesis, and nuclear pore complex assembly. This technical guide provides a comprehensive overview of the this compound motif, detailing its mechanism of action, the quantitative biophysical parameters governing its function, and the experimental methodologies used to study this fascinating molecular sensor.

Core Mechanism: Sensing Defects in Lipid Packing

The defining characteristic of the this compound motif is its ability to sense membrane curvature not by directly recognizing the geometric shape of the membrane, but by detecting the imperfections in lipid packing that arise on highly curved surfaces.[1] On a curved membrane, the lipids on the outer leaflet are splayed apart, creating transient voids or "packing defects" between the lipid headgroups.[2] this compound motifs exploit these defects for membrane insertion and binding.

This compound motifs are typically 20-40 amino acids in length and are characterized by a unique amino acid composition. They are enriched in bulky hydrophobic residues (such as Phenylalanine, Leucine, and Tryptophan) interspersed with small, uncharged polar residues (like Glycine, Serine, and Threonine).[3] In the aqueous environment of the cytosol, the this compound motif remains largely unstructured. However, upon encountering a highly curved membrane, the bulky hydrophobic residues insert into the lipid packing defects. This insertion event triggers a conformational change, causing the motif to fold into an amphipathic α-helix.[3] In this helical conformation, the hydrophobic residues are oriented towards the lipid core of the membrane, while the polar residues face the aqueous cytosol. This thermodynamically favorable interaction anchors the protein to the curved membrane surface.

The sensitivity of this compound motifs to membrane curvature is also highly dependent on the lipid composition of the bilayer. The presence of lipids with unsaturated acyl chains, which introduce kinks and further disrupt lipid packing, significantly enhances the binding of this compound motifs.[2] Conversely, membranes composed of saturated lipids with tightly packed acyl chains are poor substrates for this compound motif binding.[2]

Quantitative Analysis of this compound Motif-Membrane Interactions

The interaction between this compound motifs and curved membranes has been quantified using various biophysical techniques. The data consistently demonstrates a strong preference for highly curved membranes, typically with a radius of curvature below 50 nm.

ParameterValueProtein/MotifExperimental ConditionReference
Optimal Liposome Radius < 40-50 nmGMAP-210 this compoundLiposome binding assay[4]
Binding Affinity (Kd) 1.88 ± 0.47 µMOsh4 this compound peptideTryptophan fluorescence titration with 4:1 POPC:POPS liposomes[5]
Free Energy of Binding (ΔG) -7.82 ± 0.15 kcal/molOsh4 this compound peptideTryptophan fluorescence titration with 4:1 POPC:POPS liposomes[5]
Free Energy Difference (ΔF) ~25 kJ/mol (~10 kBT)ArfGAP1 this compoundUmbrella sampling MD simulations on thinned POPC membrane[6]
Attractive Force 11.44 pNArfGAP1 this compoundUmbrella sampling MD simulations on thinned POPC membrane[6]
Lipid CompositionEffect on this compound BindingProtein/MotifExperimental ObservationReference
Monounsaturated (DOPC) Strong BindingGMAP-210 this compoundLiposome binding to perforated cells[7]
Saturated (DMPC) Barely Detectable BindingGMAP-210 this compoundLiposome binding to perforated cells[7]
Mixed (POPC) Intermediate BindingGMAP-210 this compoundLiposome binding to perforated cells[7]
Anionic (POPS) Enhanced Binding & FoldingOsh4 this compound peptideCircular Dichroism & Tryptophan Fluorescence[5]

Key Proteins with this compound Motifs and their Cellular Functions

Several key proteins involved in critical cellular processes utilize this compound motifs for their precise subcellular localization and function.

  • ArfGAP1: This GTPase-activating protein plays a central role in the formation of COPI-coated vesicles at the Golgi apparatus. The this compound motif of ArfGAP1 ensures that it is recruited to the highly curved rims of budding vesicles, where it promotes GTP hydrolysis by the small GTPase Arf1, leading to the uncoating of the vesicle.[3]

  • GMAP-210: A golgin protein involved in tethering vesicles to the cis-Golgi. Its N-terminal this compound motif allows it to capture incoming transport vesicles, facilitating their fusion with the Golgi membrane.[4][8]

  • Nup133: A component of the nuclear pore complex (NPC), the gateway for molecular transport between the nucleus and the cytoplasm. The this compound motif of Nup133 is crucial for anchoring the NPC to the highly curved membrane of the nuclear pore.[9][10]

Experimental Protocols

Studying the intricate mechanism of this compound motif-membrane interactions requires a combination of in vitro and in silico approaches. Below are detailed methodologies for key experiments.

Liposome Co-sedimentation/Flotation Assay

This assay is used to qualitatively and semi-quantitatively assess the binding of a protein to liposomes of varying size and composition.

  • Liposome Preparation:

    • Prepare a lipid film by drying a mixture of desired lipids (e.g., DOPC, POPC, DMPC with or without fluorescently labeled lipids like NBD-PE) from a chloroform (B151607) solution under a stream of nitrogen gas, followed by vacuum desiccation.

    • Hydrate the lipid film in a suitable buffer (e.g., HKM buffer: 25 mM Hepes pH 7.4, 100 mM KCl, 1 mM MgCl2) by vortexing to form multilamellar vesicles (MLVs).

    • Generate small unilamellar vesicles (SUVs) of a specific size by extrusion through polycarbonate filters with defined pore sizes (e.g., 30 nm, 50 nm, 100 nm) using a mini-extruder.

    • Determine the hydrodynamic radius of the liposomes using dynamic light scattering (DLS).

  • Binding Reaction:

    • Incubate the protein of interest (e.g., a purified recombinant protein containing an this compound motif) with the prepared liposomes at a defined protein-to-lipid ratio in a suitable buffer.

    • Allow the binding reaction to proceed at room temperature for a specified time (e.g., 30 minutes).

  • Separation of Bound and Unbound Protein:

    • Co-flotation: Adjust the sucrose (B13894) concentration of the protein-liposome mixture (e.g., to 30% w/v). Layer this mixture at the bottom of an ultracentrifuge tube and overlay it with cushions of decreasing sucrose concentrations (e.g., 25% and 0% w/v sucrose). Centrifuge at high speed (e.g., 240,000 x g for 1 hour). Liposomes and associated proteins will float to the top interface.[11]

    • Co-sedimentation: Centrifuge the protein-liposome mixture at high speed to pellet the liposomes and any bound protein.

  • Analysis:

    • Carefully collect the fractions (top, middle, bottom for flotation; supernatant and pellet for sedimentation).

    • Analyze the protein content in each fraction by SDS-PAGE followed by Coomassie blue staining or Western blotting.

    • Quantify the percentage of bound protein by densitometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to monitor the secondary structure changes of the this compound motif upon membrane binding.

  • Sample Preparation:

    • Prepare a solution of the purified this compound peptide or protein fragment in a CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Prepare liposomes of the desired composition and size as described above.

  • Data Acquisition:

    • Record a baseline CD spectrum of the buffer alone.

    • Record the CD spectrum of the this compound peptide in the absence of liposomes. This typically shows a random coil conformation.

    • Add liposomes to the peptide solution and record the CD spectrum. The formation of an α-helix upon binding will result in characteristic negative peaks at approximately 208 nm and 222 nm.

    • Spectra are typically recorded in the far-UV range (e.g., 190-250 nm) at a controlled temperature.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectra.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Estimate the percentage of α-helical content using deconvolution algorithms.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic insights into the binding mechanism of this compound motifs to curved membranes.

  • System Setup:

    • Build a model of a curved lipid bilayer using software like CHARMM-GUI. The membrane should have the desired lipid composition and curvature.

    • Place the this compound peptide (initially in an unstructured conformation) in the solvent near the membrane surface.

    • Solvate the system with an explicit water model (e.g., TIP3P) and add ions to neutralize the system and mimic physiological ionic strength.

  • Simulation Protocol:

    • Perform an initial energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT) conditions, with restraints on the protein and lipid atoms.

    • Equilibrate the system under constant pressure and temperature (NPT) conditions, gradually releasing the restraints.

    • Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to observe the binding and folding of the this compound peptide on the membrane surface.

  • Analysis:

    • Analyze the trajectory to observe the insertion of hydrophobic residues into the lipid bilayer.

    • Monitor the secondary structure of the peptide over time to see the transition from a random coil to an α-helix.

    • Calculate the binding free energy using methods like umbrella sampling or free energy perturbation to quantify the strength of the interaction.[6]

    • Analyze the lipid packing density and the size and frequency of packing defects in the presence and absence of the peptide.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key processes involving this compound motifs.

ALPS_Mechanism cluster_solution In Solution cluster_membrane At Curved Membrane Unstructured this compound Unstructured this compound Lipid Packing Defects Lipid Packing Defects Unstructured this compound->Lipid Packing Defects Encounters Curvature Hydrophobic Insertion Hydrophobic Insertion Lipid Packing Defects->Hydrophobic Insertion Insertion of hydrophobic residues Helical Folding Helical Folding Hydrophobic Insertion->Helical Folding Conformational change Membrane Anchoring Membrane Anchoring Helical Folding->Membrane Anchoring Stable binding

Caption: Mechanism of this compound motif membrane curvature sensing.

ArfGAP1_COPI_Pathway Golgi Membrane Golgi Membrane Arf1-GTP Arf1-GTP Golgi Membrane->Arf1-GTP recruits COPI Coat Assembly COPI Coat Assembly Arf1-GTP->COPI Coat Assembly initiates Membrane Curvature Membrane Curvature COPI Coat Assembly->Membrane Curvature induces ArfGAP1 (this compound) ArfGAP1 (this compound) Membrane Curvature->ArfGAP1 (this compound) recruits GTP Hydrolysis GTP Hydrolysis ArfGAP1 (this compound)->GTP Hydrolysis catalyzes on Arf1 COPI Vesicle Uncoating COPI Vesicle Uncoating GTP Hydrolysis->COPI Vesicle Uncoating triggers Vesicle Release Vesicle Release COPI Vesicle Uncoating->Vesicle Release

Caption: Role of ArfGAP1 this compound motif in COPI vesicle formation.

GMAP210_Vesicle_Tethering Transport Vesicle Transport Vesicle This compound Motif This compound Motif Transport Vesicle->this compound Motif high curvature GMAP-210 GMAP-210 Tethering Tethering GMAP-210->Tethering mediates This compound Motif->GMAP-210 is part of cis-Golgi Membrane cis-Golgi Membrane Tethering->cis-Golgi Membrane to Vesicle Fusion Vesicle Fusion Tethering->Vesicle Fusion facilitates

Caption: GMAP-210 mediated vesicle tethering at the cis-Golgi.

Conclusion and Future Directions

The this compound motif represents a sophisticated and elegant solution to the challenge of sensing membrane curvature. Its mechanism, based on the detection of lipid packing defects, allows for a highly sensitive and reversible association with curved membranes, making it an ideal regulator of dynamic cellular processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the roles of this compound motifs in health and disease.

Future research will likely focus on several key areas. A deeper understanding of the interplay between specific lipid species and this compound motif binding will be crucial for elucidating how these motifs achieve their precise subcellular targeting. The development of small molecule inhibitors or mimetics of this compound motifs could provide novel therapeutic strategies for diseases where vesicle trafficking or other this compound-dependent processes are dysregulated. Furthermore, the principles of this compound-mediated curvature sensing could be harnessed for the design of novel drug delivery systems that specifically target highly curved membrane regions, such as those found in cancer cells or at sites of viral budding. The continued exploration of this remarkable molecular sensor promises to yield exciting new insights into the fundamental principles of cell biology and open up new avenues for therapeutic intervention.

References

Detecting Lipid Packing Defects: An In-depth Technical Guide to the ALPS Motif

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The cell relies on a sophisticated system of vesicular transport to shuttle molecules between its various compartments. A key challenge in this process is ensuring that proteins involved in vesicle formation are recruited to the right place at the right time. The Amphipathic Lipid Packing Sensor (ALPS) motif is a remarkable protein module that has evolved to recognize and bind to areas of high membrane curvature, which are inherently rich in lipid packing defects. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound motifs detect these defects, the experimental techniques used to characterize this interaction, and the role of this compound-containing proteins in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the intricate interplay between proteins and lipid membranes.

The Core Mechanism: How this compound Motifs Sense Imperfection

The defining characteristic of an this compound motif is its ability to transition from a disordered state in the aqueous cytosol to a stable alpha-helical conformation upon encountering a suitable membrane environment.[1][2][3][4] This binding is not driven by specific lipid headgroup recognition, but rather by the physical properties of the lipid bilayer itself.[5][6]

This compound motifs are typically 20 to 40 amino acids in length and are characterized by a unique amino acid composition.[2] The hydrophobic face of the helix is populated by bulky, non-polar residues such as phenylalanine, leucine, and tryptophan, which are spaced at intervals of 3-4 residues.[2] The polar face, in contrast, is enriched with uncharged, polar residues like serine, threonine, and glycine.[2][5][6] This distribution of residues is critical for the motif's function.

Lipid packing defects are voids or spaces between lipid molecules that expose the hydrophobic acyl chains of the bilayer to the aqueous environment.[5][6][7] These defects are energetically unfavorable and are more prevalent in areas of high membrane curvature, such as in the formation of transport vesicles, or in regions with a high concentration of conical-shaped lipids (e.g., phosphatidylethanolamine) or lipids with unsaturated acyl chains.[5][6][7][8]

The binding mechanism of an this compound motif can be summarized in the following steps:

  • Initial Electrostatic Steering (in some cases): While the primary interaction is hydrophobic, initial weak electrostatic interactions may guide the positively charged face of some this compound motifs towards the negatively charged surface of some cellular membranes.

  • Hydrophobic Residue Insertion: The bulky hydrophobic residues on one face of the nascent helix act as "sensors." They probe the lipid bilayer for packing defects.[5][6][7]

  • Helix Formation and Membrane Anchoring: Upon finding a sufficiently large defect, these hydrophobic side chains insert into the void, anchoring the motif to the membrane.[5][6][7] This insertion stabilizes the folding of the entire motif into an amphipathic alpha-helix.[1][5][6] The hydrophobic face of the helix is then buried within the lipid bilayer, while the polar face remains exposed to the aqueous cytosol.[2]

This mechanism ensures that this compound-containing proteins are recruited specifically to sites of membrane remodeling, where their function is required.

Quantitative Analysis of this compound Motif-Lipid Interactions

The affinity of this compound motifs for lipid membranes is highly dependent on the degree of lipid packing defects. This can be modulated by altering the membrane curvature (i.e., the size of liposomes) or the lipid composition. The following tables summarize key quantitative data from studies on the ArfGAP1 this compound motif.

Table 1: Effect of Liposome (B1194612) Curvature on ArfGAP1 this compound Motif Binding

Liposome Diameter (nm)Mean Radius of Curvature (nm)Relative Binding of ArfGAP1 (this compound-containing fragment)Reference
3015High[6]
5025Moderate[6]
10050Low[6]
200100Very Low/Negligible[6]
400200Not Detected[6]

Table 2: Influence of Lipid Composition on ArfGAP1 this compound Motif Binding to Large Unilamellar Vesicles (LUVs)

Lipid CompositionKey FeatureRelative Binding of ArfGAP1 (this compound-containing fragment)Reference
100% POPC (cylindrical)Low packing defectsLow[6]
70% POPC / 30% POPE (conical)Increased packing defectsHigh[6]
100% DOPC (more unsaturated)Increased packing defectsHigher than POPC[6]
70% DOPC / 30% DOPS (anionic)Introduction of chargeNo significant change compared to 100% DOPC[6]

Key Experimental Protocols for Studying this compound Motifs

The study of this compound motifs relies on a combination of biophysical and computational techniques to probe their interaction with lipid membranes. Below are detailed methodologies for key experiments.

Liposome Co-sedimentation Assay

This assay is used to qualitatively and semi-quantitatively assess the binding of a protein to liposomes of varying compositions and curvatures.

Principle: Liposomes are much larger and denser than proteins. When subjected to ultracentrifugation, liposomes and any bound protein will pellet at the bottom of the tube, while unbound protein will remain in the supernatant.

Methodology:

  • Liposome Preparation:

    • Prepare a lipid mixture of the desired composition in a glass vial.

    • Dry the lipids to a thin film under a stream of nitrogen gas.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film in the appropriate buffer (e.g., HKM buffer: 25 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2) by vortexing.

    • Generate liposomes of a specific size by extrusion through polycarbonate filters with a defined pore size (e.g., 30 nm, 100 nm, 400 nm).

  • Binding Reaction:

    • Incubate the purified this compound-containing protein or peptide with the prepared liposomes at a specific protein-to-lipid ratio for 30 minutes at room temperature.

  • Co-sedimentation:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes.

  • Analysis:

    • Carefully separate the supernatant from the pellet.

    • Resuspend the pellet in the same volume of buffer as the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the fraction of protein bound to the liposomes.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to monitor the secondary structure of the this compound motif, specifically its transition from a random coil to an alpha-helix upon membrane binding.

Principle: Chiral molecules, such as proteins with defined secondary structures, absorb left and right circularly polarized light differently. The resulting CD spectrum is characteristic of the protein's secondary structure content. Alpha-helices typically show a strong positive peak around 192 nm and two negative peaks at approximately 208 and 222 nm.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified this compound-containing protein or peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, 150 mM NaF, pH 7.4).

    • Prepare a suspension of liposomes in the same buffer.

  • Data Acquisition:

    • Record a baseline CD spectrum of the buffer alone.

    • Record the CD spectrum of the protein in the absence of liposomes.

    • Add liposomes to the protein solution and incubate for a few minutes.

    • Record the CD spectrum of the protein-liposome mixture.

  • Data Analysis:

    • Subtract the buffer spectrum from the protein and protein-liposome spectra.

    • Compare the spectrum of the protein in solution to that in the presence of liposomes. An increase in the signal at 208 and 222 nm is indicative of alpha-helix formation.

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to provide quantitative data on binding affinity and to probe the depth of insertion of the this compound motif into the lipid bilayer.

Principle: The fluorescence properties of certain amino acids (like tryptophan) or extrinsic fluorescent probes are sensitive to their local environment. Changes in fluorescence intensity or emission wavelength can be used to monitor binding events. For insertion depth measurements, quenchers can be incorporated at specific depths within the lipid bilayer.

Methodology (for Tryptophan Fluorescence Quenching):

  • Liposome Preparation:

    • Prepare liposomes containing a lipid-soluble quencher (e.g., a spin-labeled or brominated lipid) at a known concentration.

  • Binding and Measurement:

    • Add the purified this compound-containing protein (containing a tryptophan residue) to the liposome suspension.

    • Measure the tryptophan fluorescence intensity. The decrease in fluorescence in the presence of the quencher is used to calculate the quenching efficiency.

  • Data Analysis:

    • By using a series of lipids with the quencher at different depths along the acyl chain, the depth of the tryptophan residue within the bilayer can be determined.

Molecular Dynamics (MD) Simulations

MD simulations provide an in-silico approach to visualize and understand the dynamics of this compound motif-membrane interactions at an atomic level.

Principle: MD simulations use classical mechanics to calculate the trajectories of atoms and molecules over time, allowing for the study of the physical movements and conformational changes of proteins and lipids.

Methodology:

  • System Setup:

    • Build a model of the lipid bilayer with the desired lipid composition.

    • Place the this compound peptide in the aqueous phase near the membrane surface.

    • Solvate the system with water molecules and add ions to neutralize the charge.

  • Simulation:

    • Run the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the binding event.

  • Analysis:

    • Analyze the trajectory to observe the insertion of hydrophobic residues, the formation of the alpha-helix, and the final orientation of the peptide in the membrane.

    • Calculate parameters such as the depth of insertion of specific residues and the free energy of binding.

Signaling Pathways and Logical Relationships

This compound motifs are key players in the regulation of vesicular trafficking. A prime example is the role of the this compound motif in ArfGAP1, a GTPase-activating protein that controls the activity of the small G protein Arf1.

Arf1, in its GTP-bound state, recruits the COPI coat complex to the Golgi membrane, initiating the formation of a transport vesicle. The polymerization of the COPI coat induces membrane curvature. This curvature creates lipid packing defects that are then recognized by the this compound motif of ArfGAP1. The recruitment of ArfGAP1 to the curved membrane of the nascent vesicle bud brings its catalytic domain into proximity with Arf1-GTP, stimulating GTP hydrolysis. The resulting Arf1-GDP has a low affinity for the membrane and dissociates, leading to the disassembly of the COPI coat. This process is crucial for the timely uncoating of the vesicle, which is a prerequisite for its fusion with the target membrane.

The following diagrams illustrate the core concepts discussed in this guide.

ALPS_Mechanism cluster_solution In Solution cluster_membrane At Membrane Unstructured this compound Unstructured this compound Motif Lipid_Bilayer Lipid Bilayer with Packing Defect Unstructured this compound->Lipid_Bilayer Encounters Curved Membrane Bound_this compound Folded α-helical This compound Motif Lipid_Bilayer->Bound_this compound Hydrophobic Residues Insert into Defects

Caption: Mechanism of this compound motif binding to lipid packing defects.

Liposome_Cosedimentation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Liposomes (Extrusion) C Incubate Protein with Liposomes A->C B Purify this compound-containing Protein B->C D Ultracentrifugation C->D E Separate Supernatant and Pellet D->E F SDS-PAGE Analysis E->F

Caption: Experimental workflow for a liposome co-sedimentation assay.

COPI_Vesicle_Cycle Arf1_GDP Arf1-GDP (inactive, cytosolic) Arf1_GTP Arf1-GTP (active, membrane-bound) Arf1_GDP->Arf1_GTP GTP Exchange GEF GEF COPI_Recruitment COPI Coat Recruitment Arf1_GTP->COPI_Recruitment Budding Membrane Bending & Bud Formation COPI_Recruitment->Budding Packing_Defects Creation of Lipid Packing Defects Budding->Packing_Defects ArfGAP1_Recruitment ArfGAP1 (this compound) Recruitment Packing_Defects->ArfGAP1_Recruitment GTP_Hydrolysis GTP Hydrolysis ArfGAP1_Recruitment->GTP_Hydrolysis GTP_Hydrolysis->Arf1_GDP Arf1-GDP Release Uncoating COPI Coat Disassembly GTP_Hydrolysis->Uncoating

Caption: Role of ArfGAP1's this compound motif in the COPI vesicle cycle.

Conclusion and Future Directions

The this compound motif provides an elegant solution to the problem of targeting proteins to sites of high membrane curvature. Its mechanism, based on the detection of generic lipid packing defects rather than specific lipid species, makes it a versatile sensor for membrane remodeling in various cellular contexts. The experimental approaches outlined in this guide offer a robust toolkit for researchers to investigate the properties of this compound motifs and their roles in cellular function.

Future research in this area will likely focus on the diversity of this compound motifs and their specific cellular roles, the interplay between this compound motifs and other membrane-binding domains, and the potential for developing therapeutic agents that target these interactions to modulate vesicular trafficking in disease states. The continued combination of quantitative biophysical experiments and advanced computational simulations will be crucial in further unraveling the complexities of how cells sculpt and sense their dynamic membrane landscapes.

References

The Amphipathic Lipid Packing Sensor (ALPS) Motif: A Technical Guide to its Role in Cellular Signaling and a Target for Future Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Amphipathic Lipid Packing Sensor (ALPS) motif is a crucial element in the spatial and temporal regulation of a variety of cellular processes, including vesicular trafficking, organelle structure, and autophagy. This technical guide provides an in-depth exploration of the this compound motif, from its fundamental structure and mechanism of action to its presence in key regulatory proteins. We present a compilation of quantitative data on this compound motif-membrane interactions, detailed experimental protocols for their study, and visual representations of the signaling pathways in which they participate. Furthermore, this guide explores the nascent but promising field of targeting this compound motif-containing proteins for therapeutic intervention, highlighting the potential for novel drug discovery strategies.

Introduction to Amphipathic Lipid Packing Sensor (this compound) Motifs

First identified in 2005 in the GTPase-activating protein ARFGAP1, the Amphipathic Lipid Packing Sensor (this compound) motif is a protein module that detects positive membrane curvature.[1] Unlike other curvature sensors that recognize specific lipid headgroups or overall membrane shape, this compound motifs are uniquely sensitive to defects in lipid packing that arise in highly curved membrane regions.[2][3] This ability to sense the physical state of the lipid bilayer allows proteins containing this compound motifs to be recruited to specific cellular locations, such as transport vesicles and organelle rims, thereby ensuring their function is precisely localized.

Structurally, this compound motifs are relatively short, typically 20-40 amino acids in length, and are characterized by a unique amino acid composition.[1] They are enriched in bulky hydrophobic residues (such as Phenylalanine, Leucine, and Tryptophan) that are spaced every three to four residues, and a polar face that is notably abundant in uncharged, small residues like Serine, Threonine, and Glycine.[1] In their soluble state, this compound motifs are largely unstructured. However, upon encountering a membrane with sufficient lipid packing defects, they undergo a conformational change, folding into an amphipathic α-helix.[2][4] The hydrophobic residues of the helix insert into the gaps between loosely packed lipids, anchoring the protein to the membrane, while the polar face remains exposed to the aqueous cytoplasm.[1]

Proteins Harboring this compound Motifs and Their Cellular Functions

This compound motifs have been identified in a growing number of proteins involved in diverse cellular processes. This section details the function of several key this compound motif-containing proteins.

  • ARFGAP1 (ADP-ribosylation factor GTPase-activating protein 1): The protein in which the this compound motif was first discovered, ARFGAP1, plays a critical role in the COPI-coated vesicle trafficking pathway.[4][5] It functions to trigger the hydrolysis of GTP on the small GTPase Arf1, leading to the disassembly of the COPI coat from vesicles. The this compound motif of ARFGAP1 ensures that this activity is restricted to highly curved vesicle membranes, providing a mechanism for the timely uncoating of vesicles upon their formation.[5] ArfGAP1 contains two this compound motifs, ALPS1 and ALPS2, with ALPS1 being the primary determinant for membrane interaction and ALPS2 enhancing this interaction significantly.[6]

  • GMAP-210 (Golgi microtubule-associated protein 210): This large coiled-coil protein, also known as TRIP11, functions as a tethering factor at the cis-Golgi network.[7][8][9] Its N-terminal this compound motif allows it to capture incoming transport vesicles from the endoplasmic reticulum (ER), facilitating their fusion with the Golgi apparatus.[7][10][11] The C-terminus of GMAP-210 binds to the flatter Golgi cisternae, enabling it to bridge vesicles and the Golgi membrane.[12][13]

  • Nup133 (Nucleoporin 133): A component of the nuclear pore complex (NPC), Nup133 is involved in the assembly and maintenance of this intricate channel that regulates molecular traffic between the nucleus and the cytoplasm.[11][13][14][15] The this compound motif of Nup133 is thought to anchor the NPC to the highly curved regions of the nuclear envelope where the inner and outer membranes fuse.[16][17]

  • ATG14L (Autophagy related 14 like): A key component of the class III phosphatidylinositol 3-kinase (PI3K) complex I, which is essential for the initiation of autophagy. The BATS (Barkor/Atg14(L) autophagosome targeting sequence) domain of ATG14L contains an this compound motif.[18][19] This motif is crucial for sensing the high curvature of the nascent autophagosome membrane (phagophore) and recruiting the PI3K complex to this location, thereby promoting the local production of phosphatidylinositol 3-phosphate (PI(3)P) and driving autophagosome formation.[18][20]

Quantitative Analysis of this compound Motif-Membrane Interactions

The defining characteristic of an this compound motif is its preferential binding to highly curved membranes. This property can be quantified using various biophysical techniques. The following tables summarize available quantitative data on the interaction of this compound motifs with lipid vesicles of varying diameters.

Protein (this compound Motif)Liposome (B1194612) DiameterLipid CompositionPercent BindingMethodReference
ARFGAP188 nmGolgi-mix14%Liposome Flotation Assay[5][21]
ARFGAP131 nmGolgi-mix98%Liposome Flotation Assay[5][21]
GMAP-210> 50 nm radiusDOPCNear backgroundLiposome Binding to Perforated Cells[1]
GMAP-210< 40 nm radiusDOPCSignificant bindingLiposome Binding to Perforated Cells[1]
Protein (this compound Motif)ParameterValueMethodReference
ArfGAP1 (this compound motif)Attractive force towards thinner membrane11.44 pNUmbrella Sampling Simulations[14]
ArfGAP1 (this compound motif)Free energy of binding to thinner membrane~10 kBTUmbrella Sampling Simulations[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the structure and function of this compound motifs.

Liposome Co-flotation Assay

This assay is used to quantify the binding of a protein to liposomes of varying sizes and compositions.

Principle: Liposomes, being lipid-based, are less dense than protein and will float to the top of a density gradient during ultracentrifugation. Proteins that are bound to the liposomes will co-float with them, while unbound proteins will remain at the bottom of the gradient.

Detailed Protocol:

  • Liposome Preparation:

    • Prepare a lipid film by drying a mixture of desired lipids (e.g., DOPC, POPS) from a chloroform (B151607) solution under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.

    • Hydrate the lipid film in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl) to a final lipid concentration of 1-2 mM.

    • Generate liposomes of a specific size by extrusion through polycarbonate filters with defined pore sizes (e.g., 30 nm, 50 nm, 100 nm, 200 nm) using a mini-extruder. The size of the resulting liposomes should be verified by dynamic light scattering (DLS).[5]

  • Binding Reaction:

    • In a microcentrifuge tube, incubate the protein of interest (e.g., a purified recombinant protein containing an this compound motif) with the prepared liposomes at a specific protein-to-lipid molar ratio (e.g., 1:1000) in a total volume of 100 µL.[5]

    • Incubate the mixture at room temperature for 30-60 minutes to allow for binding to reach equilibrium.[22][23]

  • Density Gradient Ultracentrifugation:

    • Adjust the protein-liposome mixture to 30% (w/v) sucrose (B13894) by adding an equal volume of 60% sucrose solution.[5][22]

    • In an ultracentrifuge tube, carefully layer 200 µL of 25% (w/v) sucrose solution on top of the 200 µL protein-liposome-sucrose mixture.

    • Finally, layer 100 µL of sucrose-free buffer on top of the 25% sucrose layer.

    • Centrifuge the gradient at high speed (e.g., 240,000 x g) for 1-2 hours at 4°C in a swing-out rotor.[21]

  • Analysis:

    • After centrifugation, carefully collect fractions from the top (liposome-bound protein), middle, and bottom (unbound protein) of the gradient.

    • Analyze the protein content of each fraction by SDS-PAGE followed by Coomassie blue staining or Western blotting.[5][21]

    • Quantify the percentage of bound protein by densitometry of the protein bands.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor the secondary structure of the this compound motif, specifically its folding into an α-helix upon membrane binding.

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting spectrum is sensitive to the protein's secondary structure. α-helices, β-sheets, and random coils have distinct CD spectra.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified this compound motif-containing protein or peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region (190-250 nm).

    • The protein concentration should be in the range of 0.1-0.2 mg/mL.

    • Prepare a suspension of small unilamellar vesicles (SUVs), typically with a diameter of ~30 nm, in the same buffer.

  • CD Measurement:

    • Record a baseline spectrum of the buffer alone in a quartz cuvette with a short path length (e.g., 1 mm).

    • Record the CD spectrum of the protein solution in the absence of liposomes from 250 nm to 190 nm. This will show the spectrum of the unstructured motif.

    • Add the liposome suspension to the protein solution at a lipid-to-protein molar ratio sufficient to induce binding and folding (e.g., 500:1).[2]

    • Incubate for a few minutes to allow for binding and folding to occur.

    • Record the CD spectrum of the protein-liposome mixture. An increase in the negative signal at 208 nm and 222 nm is indicative of α-helical folding.[2]

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectra.

    • The mean residue ellipticity [θ] can be calculated to normalize for concentration, path length, and the number of residues.

    • The percentage of α-helical content can be estimated from the CD spectrum using deconvolution algorithms.

Immunofluorescence Microscopy for Cellular Localization

This technique is used to visualize the subcellular localization of this compound motif-containing proteins.

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins. A primary antibody specific to the protein of interest is used, followed by a secondary antibody conjugated to a fluorophore. The localization of the protein is then visualized using a fluorescence microscope.

Detailed Protocol:

  • Cell Culture and Transfection (if applicable):

    • Culture cells on glass coverslips in a petri dish.

    • If studying an overexpressed protein, transfect the cells with a plasmid encoding a fluorescently tagged version of the protein (e.g., GFP-GMAP-210).

  • Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[24]

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 5-10 minutes.[24]

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS containing 1-5% bovine serum albumin or normal goat serum) for 30-60 minutes.

    • Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. For co-localization studies, primary antibodies against organelle markers (e.g., anti-GM130 for the Golgi) can be included.[24]

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear stain (e.g., DAPI).

    • Image the cells using a confocal or wide-field fluorescence microscope with the appropriate filter sets.

Signaling Pathways and Experimental Workflows

The specific recruitment of this compound motif-containing proteins to curved membranes is a key regulatory step in several cellular pathways. The following diagrams, in DOT language, illustrate these processes.

ARFGAP1 in COPI Vesicle Uncoating

ARFGAP1_COPI_Pathway Golgi Golgi Membrane Arf1_GDP Arf1-GDP (inactive) Arf1_GTP Arf1-GTP (active) Arf1_GDP->Arf1_GTP GEF COPI_coat COPI Coat Proteins Arf1_GTP->Golgi binds to Arf1_GTP->Arf1_GDP GTP hydrolysis Vesicle_bud COPI-coated Vesicle Bud Arf1_GTP->Vesicle_bud recruitment & assembly COPI_coat->Vesicle_bud recruitment & assembly Uncoated_vesicle Uncoated Vesicle Vesicle Free COPI Vesicle Vesicle_bud->Vesicle fission ARFGAP1 ARFGAP1 Vesicle->ARFGAP1 this compound motif senses high curvature Vesicle->Uncoated_vesicle Coat disassembly ARFGAP1->Arf1_GTP GAP activity

Caption: ARFGAP1-mediated uncoating of COPI vesicles.

GMAP-210 in ER-to-Golgi Vesicle Tethering

GMAP210_Golgi_Tethering ER Endoplasmic Reticulum (ER) Vesicle Transport Vesicle (high curvature) ER->Vesicle budding GMAP210 GMAP-210 Vesicle->GMAP210 this compound motif binding Fusion Vesicle Fusion Vesicle->Fusion tethering leads to Golgi cis-Golgi Membrane (low curvature) GMAP210->Golgi C-terminus binding Golgi->Fusion tethering leads to

Caption: GMAP-210 tethers transport vesicles to the Golgi.

Nup133 in Nuclear Pore Complex Assembly

Nup133_NPC_Assembly ONM Outer Nuclear Membrane Pore Nuclear Pore (high curvature) ONM->Pore fusion INM Inner Nuclear Membrane INM->Pore fusion Nup133 Nup133 Pore->Nup133 this compound motif anchoring NPC Assembled Nuclear Pore Complex Nup133->NPC assembly NPC_scaffold NPC Scaffold Proteins NPC_scaffold->NPC assembly

Caption: Role of Nup133 in anchoring the NPC.

This compound Motifs in Drug Development

The unique mechanism of this compound motifs and their involvement in critical cellular pathways make the proteins that contain them potential targets for therapeutic intervention. While the direct targeting of the this compound motif-membrane interface with small molecules is still in its infancy, the broader context of modulating the function of this compound-containing proteins is an active area of research.

Targeting this compound Motif-Containing Proteins:

  • ArfGAPs in Cancer: Several ArfGAPs, including those with this compound motifs, are implicated in cancer progression. For instance, AMAP1 (an ArfGAP) is highly expressed in invasive breast cancer cells, and its silencing inhibits invasion and metastasis.[25][26] While not directly targeting the this compound motif, inhibiting the function of such ArfGAPs presents a viable therapeutic strategy. ArfGAP1 itself has been identified as a negative regulator of mTORC1, a key signaling node in cancer, suggesting that modulating ArfGAP1 activity could have therapeutic benefits in pancreatic cancer.[27] The development of inhibitors that disrupt the interaction of ArfGAPs with their binding partners or modulate their catalytic activity is a promising avenue for drug discovery.[25]

Challenges and Opportunities:

The development of drugs that directly target the this compound motif-membrane interaction faces several challenges. The binding site is a dynamic interface between a largely unstructured peptide and a fluid lipid bilayer, which is a difficult target for traditional small-molecule inhibitors. However, the unique properties of the this compound motif also present opportunities:

  • Peptide-Based Therapeutics: Stapled peptides or other peptidomimetics could be designed to mimic the this compound motif and either competitively inhibit the binding of the endogenous protein or, conversely, be used to deliver cargo to specific curved membranes.

  • Targeting Lipid Metabolism: Since the binding of this compound motifs is sensitive to the lipid composition of the membrane (e.g., the degree of acyl chain unsaturation), modulating cellular lipid metabolism could indirectly affect the localization and function of this compound motif-containing proteins.

Conclusion

Amphipathic Lipid Packing Sensor motifs represent a fascinating example of how proteins can read the physical properties of cellular membranes to achieve precise spatial regulation. Their involvement in fundamental processes such as vesicular transport and organelle biogenesis underscores their importance in maintaining cellular homeostasis. The quantitative and methodological frameworks presented in this guide provide a foundation for further research into the diverse roles of this compound motifs. While the direct pharmacological targeting of this compound motifs remains a frontier in drug discovery, the critical functions of the proteins that harbor them offer exciting opportunities for the development of novel therapeutics for a range of human diseases, including cancer. Further elucidation of the intricate interplay between this compound motifs and their lipid environment will undoubtedly pave the way for innovative strategies in basic research and drug development.

References

The ALPS Motif: A Molecular Switch Sensing Membrane Curvature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Amphipathic Lipid Packing Sensor (ALPS) motif is a fascinating example of a protein domain that undergoes a significant structural transformation in response to changes in its lipid environment. This technical guide delves into the core principles governing the structure and function of the this compound motif, providing a detailed comparison of its conformation in aqueous solution versus when bound to a membrane. This document is intended to serve as a comprehensive resource, offering insights into the experimental methodologies used to study this motif and its role in cellular signaling pathways.

Introduction: The this compound Motif as a Curvature Sensor

First identified in the GTPase-activating protein ArfGAP1, the this compound motif is a conserved sequence of 20-40 amino acids that enables proteins to specifically recognize and bind to highly curved membranes.[1][2][3] This ability is crucial for a variety of cellular processes, including vesicle formation and transport, where changes in membrane curvature are fundamental.[4] Unlike many other membrane-binding domains that rely on specific lipid headgroup recognition or electrostatic interactions, the this compound motif is a sensor of lipid packing defects that are prevalent in curved membranes.[1]

The defining characteristic of an this compound motif is its peculiar amino acid composition. It is enriched in large hydrophobic residues (such as Phenylalanine, Leucine, and Tryptophan) interspersed with a high proportion of small, uncharged polar residues (like Serine, Threonine, and Glycine).[1][2] This unique composition dictates its remarkable structural plasticity, transitioning from a disordered state in the cytoplasm to a well-defined amphipathic α-helix upon encountering a suitable membrane surface.

Structural Dichotomy: Solution vs. Membrane-Bound State

The functionality of the this compound motif is intrinsically linked to its ability to exist in two distinct structural states.

Unstructured in Solution

In the aqueous environment of the cytosol, the this compound motif is largely unstructured.[1][2] Circular dichroism (CD) spectroscopy of this compound motif peptides in solution typically shows a spectrum characteristic of a random coil, with a minimum ellipticity around 200 nm. The lack of a stable tertiary structure in solution is a key feature, as it allows the motif to remain in a flexible, "off" state until it encounters its target membrane.

α-Helical on Curved Membranes

Upon binding to a highly curved membrane, the this compound motif undergoes a dramatic conformational change, folding into an amphipathic α-helix.[1][2] This transition is driven by the insertion of its bulky hydrophobic residues into the lipid packing defects present in the outer leaflet of a curved bilayer. These defects expose the hydrophobic core of the membrane, creating a favorable environment for the hydrophobic face of the newly formed helix. The polar face of the helix, rich in Serine and Threonine, remains exposed to the aqueous solvent. This structural transition can be readily observed by a distinct shift in the CD spectrum, with the appearance of characteristic minima at approximately 208 nm and 222 nm, indicative of α-helical content. For instance, a peptide derived from Synapsin I containing an this compound motif exhibited an α-helical content of approximately 30% when incubated with small, highly curved liposomes.

Quantitative Analysis of this compound Motif Properties

The following tables summarize key quantitative data comparing the properties of the this compound motif in its two principal states.

ParameterIn SolutionOn a Curved MembraneExperimental Technique(s)Reference(s)
Secondary Structure Predominantly random coilAmphipathic α-helixCircular Dichroism (CD) Spectroscopy[1][2]
Helicity Low (<10%)Significant (e.g., ~30% for Synapsin I this compound)CD Spectroscopy
Hydrophobic Residue Exposure Exposed to solventInserted into lipid packing defectsFluorescence Spectroscopy (e.g., with NBD probes), Site-Directed Mutagenesis[5]
Affinity for Membranes Negligible for flat membranesHigh for highly curved membranesLiposome (B1194612) Binding Assays, Fluorescence Spectroscopy[1][2][5]
ProteinThis compound Motif ContributionQuantitative EffectReference(s)
ArfGAP1 ALPS1 is the primary determinant of membrane interaction.ALPS2 reinforces the interaction of ALPS1 by 40-fold.
Synapsin I This compound motif is required for association with small vesicles.A Synapsin I-derived this compound peptide shows ~30% α-helical content on small liposomes.

Experimental Protocols

The study of the this compound motif's structure and function relies on a combination of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Liposome Preparation for Binding Assays

Liposomes of varying curvature are essential for studying the membrane-binding properties of this compound motifs.

  • Lipid Film Formation: A desired mixture of phospholipids (B1166683) (e.g., DOPC, POPS) in chloroform (B151607) is dried under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube. The film is further dried under vacuum for at least one hour to remove residual solvent.[6]

  • Hydration: The lipid film is hydrated with an appropriate buffer (e.g., HKM buffer: 25 mM Hepes pH 7.2, 125 mM KOAc, 1 mM MgCl2) by vortexing. This results in the formation of multilamellar vesicles (MLVs).

  • Liposome Sizing (Extrusion): To obtain unilamellar vesicles of a defined size (and therefore curvature), the MLV suspension is repeatedly passed through a polycarbonate filter with a specific pore size (e.g., 30 nm, 100 nm) using a mini-extruder. The size of the resulting liposomes can be verified by dynamic light scattering.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the primary method for monitoring the secondary structure of the this compound motif.

  • Sample Preparation: The purified this compound-containing protein or peptide is diluted in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of 5-10 µM.

  • Data Acquisition (Solution State): A far-UV CD spectrum (typically 190-250 nm) is recorded at room temperature using a quartz cuvette with a 1 mm path length. The spectrum of the buffer alone is also recorded for baseline correction.

  • Data Acquisition (Membrane-Bound State): A concentrated solution of prepared liposomes is added to the protein sample to achieve the desired lipid-to-protein molar ratio. The CD spectrum is then recorded under the same conditions as the solution state.

  • Data Analysis: The resulting spectra are corrected for the buffer and liposome scattering baseline. The mean residue ellipticity is calculated and can be used to estimate the percentage of α-helical content using deconvolution algorithms.[7]

Fluorescence Spectroscopy with NBD-Labeled Peptides

This technique provides insights into the membrane penetration of the this compound motif. The fluorescent probe NBD (nitrobenzoxadiazole) is environmentally sensitive; its fluorescence emission increases and shifts to a shorter wavelength (blue shift) when it moves from a polar to a nonpolar environment.[5][8]

  • Peptide Labeling: A cysteine residue is introduced at a specific position within the this compound motif via site-directed mutagenesis. The purified peptide is then labeled with an NBD-maleimide derivative.

  • Fluorescence Measurements: The NBD-labeled peptide is incubated in a buffer-filled cuvette in a fluorometer. The fluorescence emission spectrum (typically 500-600 nm, with excitation at ~470 nm) is recorded.

  • Membrane Titration: Aliquots of a concentrated liposome solution are added to the cuvette, and the emission spectrum is recorded after each addition.

  • Data Analysis: The increase in fluorescence intensity and the blue shift in the emission maximum are plotted as a function of lipid concentration. These data can be used to determine the partition coefficient of the peptide into the membrane.[5]

Site-Directed Mutagenesis

Mutagenesis is used to identify key residues within the this compound motif responsible for its membrane-binding properties.

  • Primer Design: Mutagenic primers containing the desired nucleotide changes are designed. These primers are typically 25-45 bases in length with the mutation in the center.[9][10]

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the plasmid DNA containing the gene of interest as a template, and the mutagenic primers.[11]

  • Template Digestion: The parental, methylated template DNA is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[12]

  • Transformation and Sequencing: The resulting mutant plasmid is transformed into competent E. coli cells. The sequence of the plasmid from the resulting colonies is verified to confirm the desired mutation.

This compound Motif in Cellular Signaling and Processes

This compound motifs are found in a variety of proteins involved in membrane trafficking and signaling. The diagrams below illustrate the logical and functional relationships of two such proteins, ArfGAP1 and GMAP-210.

ALPS_Structural_Transition This compound Motif Structural Transition Solution This compound Motif in Solution (Unstructured) Membrane This compound Motif on Curved Membrane (α-Helical) Solution->Membrane Binding & Folding Membrane->Solution Dissociation & Unfolding CurvedMembrane High Membrane Curvature (Lipid Packing Defects) FlatMembrane Low/No Membrane Curvature (Packed Lipids)

Caption: Conformational change of the this compound motif.

The diagram above illustrates the reversible transition of the this compound motif from an unstructured state in solution to an α-helical conformation upon binding to a curved membrane.

ArfGAP1_Signaling Role of ArfGAP1 this compound Motifs in COPI Vesicle Uncoating cluster_membrane Golgi Membrane Arf1_GTP Arf1-GTP COPI_Coat COPI Coat Assembly Arf1_GTP->COPI_Coat Recruits Arf1_GDP Arf1-GDP Vesicle_Budding Vesicle Budding & Increased Curvature COPI_Coat->Vesicle_Budding Drives ArfGAP1 ArfGAP1 (with this compound motifs) Vesicle_Budding->ArfGAP1 Recruits via This compound motifs Arf1_GDP->COPI_Coat Leads to Coat Dissociation ArfGAP1->Arf1_GTP

Caption: ArfGAP1 and COPI vesicle lifecycle.

This diagram shows how the this compound motifs of ArfGAP1 sense membrane curvature during COPI vesicle formation, leading to GTP hydrolysis on Arf1 and subsequent uncoating of the vesicle.[1][2][13]

GMAP210_Function Function of GMAP-210 in Vesicle Tethering cluster_golgi cis-Golgi Membrane Golgi Vesicle Transport Vesicle (High Curvature) This compound N-terminal This compound Motif Vesicle->this compound Binds to GMAP210 GMAP-210 C_Terminus C-terminus GMAP210->C_Terminus Contains This compound->GMAP210 Part of C_Terminus->Golgi Tethers to

References

The Pivotal Role of Bulky Hydrophobic Residues in the Function of Amphipathic Lipid Packing Sensor (ALPS) Motifs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Amphipathic Lipid Packing Sensor (ALPS) motif is a crucial element in cellular trafficking and membrane remodeling, enabling proteins to selectively target highly curved membrane regions. This technical guide delves into the core mechanism of this compound function, focusing on the indispensable role of its bulky hydrophobic residues. These residues act as sentinels, inserting into packing defects within the lipid bilayer—voids that are prevalent in curved membranes. This insertion-driven binding mechanism, coupled with a conformational change from a disordered state to an alpha-helix, underpins the remarkable curvature sensitivity of this compound-containing proteins. This document provides an in-depth analysis of the structure-function relationship of this compound motifs, detailed experimental protocols for their study, and quantitative data on the impact of hydrophobic residue mutations, offering a comprehensive resource for researchers in the field.

Introduction

Cellular organelles and transport vesicles are characterized by dynamic and diverse membrane curvatures. The ability of proteins to recognize and respond to these variations in membrane topography is fundamental to a myriad of cellular processes, including vesicle formation, fusion, and organelle identity. The Amphipathic Lipid Packing Sensor (this compound) motif is a highly conserved protein module that has emerged as a key player in sensing membrane curvature.[1][2] First identified in the Arf GTPase-activating protein ArfGAP1, this compound motifs are now known to be present in a variety of proteins, including the golgin GMAP-210, the nuclear pore complex component Nup133, and the synaptic vesicle-associated protein Synapsin I, highlighting their broad importance in cellular physiology.[3][4][5][6]

A defining characteristic of this compound motifs is their unique amino acid composition: a hydrophobic face enriched in bulky residues such as phenylalanine, leucine (B10760876), and tryptophan, and a polar face predominantly composed of serine and threonine.[6] This composition distinguishes this compound motifs from canonical amphipathic helices and is central to their mechanism of action. In solution, this compound motifs are largely unstructured.[6][7] However, upon encountering a membrane with sufficient curvature, the bulky hydrophobic residues insert into defects in lipid packing, driving the folding of the motif into an alpha-helical conformation and anchoring the protein to the membrane.[7] This guide will explore the critical role of these bulky hydrophobic residues in this compound function, providing a technical overview for researchers and professionals in drug development.

Mechanism of Action: The Hydrophobic Insertion Model

The primary function of bulky hydrophobic residues within the this compound motif is to probe the lipid bilayer for packing defects. These defects are transient voids between lipid molecules that are more prevalent in curved membranes due to the geometric constraints imposed on lipid packing.[1][8] The large, non-polar side chains of residues like tryptophan, phenylalanine, and leucine are energetically favored to occupy these hydrophobic pockets, shielding them from the aqueous environment.[4][7]

The process of this compound motif binding to a curved membrane can be conceptualized as a two-state transition, as illustrated in the signaling pathway below.

ALPS_Mechanism cluster_membrane Curved Membrane Environment Unstructured_this compound Unstructured this compound Motif (in solution) Lipid_Defects Lipid Packing Defects Unstructured_this compound->Lipid_Defects Encounter with curved membrane Structured_this compound Alpha-helical this compound Motif (membrane-bound) Lipid_Defects->Structured_this compound Insertion of bulky hydrophobic residues Structured_this compound->Unstructured_this compound Dissociation from flat membrane

Diagram 1: Mechanism of this compound motif-mediated membrane curvature sensing.

This insertion is the critical first step and the primary driving force for membrane binding.[8] Once anchored, the entire motif folds into an alpha-helix, positioning the polar residues towards the aqueous cytoplasm and the hydrophobic residues within the lipid bilayer, thus stabilizing the interaction.[6] The repetitive nature of these hydrophobic insertions along the this compound sequence contributes to the high sensitivity of the motif to membrane curvature.[4]

Quantitative Analysis of Hydrophobic Residue Function

The importance of bulky hydrophobic residues in this compound function has been substantiated by numerous mutagenesis studies. Site-directed mutagenesis of these residues to smaller, less hydrophobic amino acids, such as alanine, significantly impairs the ability of this compound-containing proteins to bind to curved membranes.[8] The following table summarizes key quantitative findings from studies on the ArfGAP1 this compound motif.

Protein ConstructMutationLiposome (B1194612) Radius (nm)% Bound (Relative to WT)Reference
ArfGAP1 (1-257)Wild-Type30100%[8]
ArfGAP1 (1-257)L207A30~60%[8]
ArfGAP1 (1-257)W211A30~40%[8]
ArfGAP1 (1-257)F214A30~50%[8]
ArfGAP1 (1-257)L207A, W211A, F214A30<10%[8]

Table 1: Effect of Mutations in Bulky Hydrophobic Residues on ArfGAP1 this compound Motif Binding to Highly Curved Liposomes. Data are estimations based on graphical representations in the cited literature.

These data clearly demonstrate that the integrity of the hydrophobic face of the this compound helix is paramount for its function. The triple mutant, in which three key bulky hydrophobic residues are replaced with alanine, shows a near-complete loss of binding to highly curved liposomes, underscoring the cooperative role of these residues in sensing lipid packing defects.[8]

Experimental Protocols for Studying this compound Function

A variety of in vitro and in silico techniques are employed to investigate the structure and function of this compound motifs. The following diagram outlines a typical experimental workflow.

Experimental_Workflow Protein_Expression Protein Expression & Purification Binding_Assay Liposome Co-sedimentation Assay Protein_Expression->Binding_Assay Conformation_Analysis Circular Dichroism Spectroscopy Protein_Expression->Conformation_Analysis Liposome_Preparation Liposome Preparation Liposome_Preparation->Binding_Assay Liposome_Preparation->Conformation_Analysis Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Conformation_Analysis->Data_Analysis MD_Simulations Molecular Dynamics Simulations MD_Simulations->Data_Analysis

Diagram 2: Experimental workflow for the characterization of this compound motifs.
Liposome Co-sedimentation Assay

This assay is a cornerstone for quantifying the binding of this compound-containing proteins to liposomes of varying curvature.

  • Liposome Preparation:

    • Lipids (e.g., DOPC, DOPS in a 90:10 molar ratio) are dissolved in chloroform, and the solvent is evaporated under a stream of nitrogen to form a thin lipid film.

    • The film is hydrated in a suitable buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl) to form multilamellar vesicles (MLVs).

    • To generate small unilamellar vesicles (SUVs) with high curvature, the MLV suspension is sonicated or extruded through polycarbonate filters with defined pore sizes (e.g., 30 nm, 50 nm, 100 nm). The size of the resulting liposomes should be verified by dynamic light scattering (DLS).

  • Binding Reaction:

    • The purified this compound-containing protein (final concentration typically 0.5-1 µM) is incubated with liposomes (final lipid concentration typically 0.5-1 mM) in a binding buffer at room temperature for 20-30 minutes.

  • Sedimentation and Analysis:

    • The mixture is centrifuged at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the liposomes and any bound protein.

    • The supernatant (containing unbound protein) and the pellet (containing liposomes and bound protein) are carefully separated.

    • The amount of protein in each fraction is quantified by SDS-PAGE followed by Coomassie blue staining or western blotting.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to monitor the conformational change of the this compound motif from a disordered state to an alpha-helix upon membrane binding.

  • Sample Preparation:

    • The purified this compound peptide or protein (typically at a concentration of 5-10 µM) is prepared in a CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

    • A concentrated suspension of SUVs (e.g., 30 nm diameter) is prepared as described above.

  • Data Acquisition:

    • A baseline CD spectrum of the protein in buffer is recorded in the far-UV range (typically 190-250 nm).

    • Aliquots of the liposome suspension are titrated into the protein solution, and a CD spectrum is recorded after each addition.

    • The spectra are corrected for the buffer and liposome background.

  • Data Analysis:

    • The change in the CD signal, particularly the appearance of characteristic negative peaks at 208 nm and 222 nm, indicates the formation of an alpha-helical structure. The percentage of helicity can be estimated using deconvolution algorithms.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the dynamics of this compound motif-membrane interactions.

  • System Setup:

    • A model lipid bilayer with a defined composition and curvature is constructed.

    • The this compound peptide, initially in an unstructured conformation, is placed in the aqueous phase near the membrane surface.

    • The system is solvated with an explicit water model and ions to neutralize the charge.

  • Simulation Parameters:

    • Simulations are typically run using force fields such as CHARMM or AMBER.

    • The system is first energy-minimized and then equilibrated.

    • Production runs are performed for tens to hundreds of nanoseconds, collecting atomic coordinates at regular intervals.

  • Analysis:

    • The simulation trajectories are analyzed to observe the insertion of hydrophobic residues into the lipid bilayer, the folding of the peptide into an alpha-helix, and the depth of insertion of specific residues. The formation of hydrogen bonds and other non-covalent interactions can also be monitored.

Conclusion and Future Directions

The bulky hydrophobic residues of this compound motifs are the primary determinants of their unique ability to sense membrane curvature. The insertion of these residues into lipid packing defects is a finely tuned mechanism that allows for the precise spatial and temporal regulation of a wide range of cellular processes. The experimental and computational approaches detailed in this guide provide a robust framework for dissecting the molecular intricacies of this compound function.

Future research in this area will likely focus on several key aspects. Elucidating how the lipid environment, including acyl chain saturation and the presence of sterols, modulates this compound function will be crucial for understanding their roles in different cellular compartments. Furthermore, the development of small molecules that can specifically inhibit or enhance the membrane binding of this compound motifs holds promise for therapeutic interventions in diseases where cellular trafficking is dysregulated. The continued application of advanced biophysical techniques and high-performance computing will undoubtedly provide deeper insights into the dynamic interplay between this compound motifs and cellular membranes, paving the way for novel therapeutic strategies.

References

A Deep Dive into the ArfGAP1 ALPS Motif: A Lipid Packing Sensor Driving Membrane Curvature Sensing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The ADP-ribosylation factor GTPase-activating protein 1 (ArfGAP1) is a key regulator of COPI-mediated vesicular trafficking, modulating the GTP hydrolysis of Arf1 to control the assembly and disassembly of the COPI coat. A central element to the function of ArfGAP1 is its remarkable ability to sense membrane curvature, a property conferred by its Amphipathic Lipid Packing Sensor (ALPS) motifs. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of the ArfGAP1 this compound motifs. We will delve into the quantitative data that underpins our understanding of their function, provide detailed experimental protocols for their study, and present visual representations of the key pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in cell biology, membrane trafficking, and for professionals engaged in drug development targeting these pathways.

Introduction: The Discovery of a Curvature Sensor

The journey to understanding the ArfGAP1 this compound motif began with the observation that the GTPase-activating protein (GAP) activity of ArfGAP1 is significantly enhanced on highly curved lipid membranes.[1] This suggested a feedback mechanism where the budding of a vesicle, which naturally increases membrane curvature, would trigger ArfGAP1 activity, leading to Arf1-GTP hydrolysis and subsequent uncoating of the vesicle.[2] Initial studies using deletion mutants of ArfGAP1 pinpointed a central, unstructured region of the protein as the primary sensor of membrane curvature.[1][3] This region, conserved in the yeast homologue Gcs1p, was aptly named the ArfGAP1 Lipid Packing Sensor (this compound) motif.[1][3]

Subsequent research revealed that ArfGAP1 contains not one, but two of these motifs, now designated ALPS1 and ALPS2.[4] These motifs, while unstructured in the cytosol, undergo a dramatic conformational change upon encountering a curved membrane. They fold into an amphipathic α-helix, inserting bulky hydrophobic residues into the lipid packing defects that are prevalent in curved bilayers.[1][3][4] This coupled folding and binding mechanism is the basis for their function as highly sensitive membrane curvature sensors.

Quantitative Characterization of this compound Motif Function

The interaction of the ArfGAP1 this compound motifs with membranes has been quantitatively assessed through various biophysical techniques. The data consistently demonstrates a strong preference for highly curved membranes.

Table 1: Liposome (B1194612) Binding of ArfGAP1 and its this compound Motifs

Protein ConstructLiposome Radius (nm)Percent BoundReference
Full-length ArfGAP18814%[3]
Full-length ArfGAP13198%[3]
Gcs1p (yeast homolog)140Low[2]
Gcs1p (yeast homolog)30High[2]
ArfGAP1[1-257]LargeLow[3]
ArfGAP1[1-257]SmallHigh[3]

Table 2: Contribution of ALPS1 and ALPS2 to Membrane Binding

Motif(s) PresentRelative Binding AffinityReinforcement FactorReference
ALPS1Primary determinant1x[4]
ALPS1 + ALPS2High40x[4]
Individual this compound motifsLow-[5]

Table 3: Secondary Structure Analysis by Circular Dichroism

Protein ConstructConditionSecondary StructureReference
[137-257]ArfGAP1 (contains ALPS1)In solutionUnstructured (CD minimum at 202 nm)[3]
[137-257]ArfGAP1 (contains ALPS1)+ Small liposomesα-helical[3]
[192-257]ArfGAP1 (contains ALPS1)In solutionUnstructured (CD minimum at 202 nm)[3]
[192-257]ArfGAP1 (contains ALPS1)+ Small liposomesα-helical[3]
[1-196]ArfGAP1 (no ALPS1)+ Small liposomesNo change[3]

Signaling Pathways and Mechanistic Models

The this compound motifs are integral to the regulation of COPI-coated vesicle formation and disassembly at the Golgi apparatus. The following diagrams illustrate the key signaling pathway and the mechanism of this compound motif function.

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// Nodes Arf1_GDP [label="Arf1-GDP\n(inactive, cytosolic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Arf_GEF [label="Arf-GEF\n(on Golgi)", fillcolor="#FBBC05", fontcolor="#202124"]; Arf1_GTP [label="Arf1-GTP\n(active, membrane-bound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coatomer [label="Coatomer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vesicle_Budding [label="Vesicle Budding\n(Increased Curvature)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArfGAP1 [label="ArfGAP1\n(this compound motifs)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Uncoating [label="Coat Disassembly", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Arf1_GDP -> Arf_GEF [label="Activation"]; Arf_GEF -> Arf1_GTP [label="GTP\nExchange"]; Arf1_GTP -> Coatomer [label="Recruitment"]; Coatomer -> Vesicle_Budding [label="Induces"]; Vesicle_Budding -> ArfGAP1 [label="Recruits & Activates"]; ArfGAP1 -> Arf1_GTP [label="GTP Hydrolysis"]; Arf1_GTP -> Arf1_GDP [label="Inactivation"]; Arf1_GDP -> Uncoating [label="Leads to"]; }

Figure 2: Mechanism of this compound motif membrane curvature sensing.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature and provide a framework for studying the ArfGAP1 this compound motif.

Liposome Flotation Assay

This assay is used to quantify the binding of a protein to liposomes of varying sizes (and therefore, curvature).

Materials:

  • Purified ArfGAP1 protein or constructs

  • Lipids (e.g., DOPC, DOPS, Golgi-mix) in chloroform (B151607)

  • Liposome extrusion system with polycarbonate filters of various pore sizes (e.g., 30 nm, 100 nm)

  • Sucrose (B13894) solutions (e.g., 60% w/v, 25% w/v in buffer)

  • Binding buffer (e.g., HKM buffer: 20 mM HEPES pH 7.4, 150 mM KOAc, 1 mM MgCl2)

  • Ultracentrifuge with a swinging bucket rotor

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film by evaporating the chloroform from the lipid mixture under a stream of nitrogen.

    • Hydrate the lipid film in binding buffer to form multilamellar vesicles.

    • Generate unilamellar vesicles of a defined size by extruding the liposome suspension through polycarbonate filters with the desired pore size.

  • Binding Reaction:

    • Incubate the purified protein (e.g., 0.75 µM) with the prepared liposomes (e.g., 0.75 mM total lipid) in a final volume of ~100 µL in an ultracentrifuge tube.[6][7]

    • Allow the binding to equilibrate at room temperature for 15-30 minutes.

  • Sucrose Gradient and Centrifugation:

    • Adjust the protein-liposome mixture to 30% sucrose by adding an equal volume of 60% sucrose solution.

    • Carefully overlay the mixture with a layer of 25% sucrose solution, followed by a layer of binding buffer (0% sucrose).

    • Centrifuge at high speed (e.g., 240,000 x g) for 1 hour.[7]

  • Analysis:

    • After centrifugation, the liposomes and any bound protein will have floated to the top of the gradient.

    • Carefully collect fractions from the top, middle, and bottom of the gradient.

    • Analyze the protein content of each fraction by SDS-PAGE and quantify the percentage of bound protein.

```dot digraph "Liposome_Flotation_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Prepare Liposomes\n(Extrusion)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubate Protein\nwith Liposomes", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Adjust to 30% Sucrose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Create Sucrose Gradient\n(25% and 0% layers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Ultracentrifugation", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Collect Fractions\n(Top, Middle, Bottom)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="Analyze by SDS-PAGE\n& Quantify", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

References

The Enduring Sensor: An In-depth Guide to the Evolutionary Conservation of the ALPS Motif

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Amphipathic Lipid Packing Sensor (ALPS) motif is a remarkable and evolutionarily conserved protein module that plays a pivotal role in cellular trafficking and membrane dynamics. First identified in the GTPase-activating protein ArfGAP1, this motif acts as a sophisticated biosensor, detecting and binding to highly curved membranes.[1][2] This ability is crucial for a multitude of cellular processes, from the formation of transport vesicles at the Golgi apparatus to the intricate organization of the nuclear pore complex. This technical guide delves into the core principles of the this compound motif, its evolutionary conservation, the experimental methodologies used to study it, and its significance in various signaling pathways, providing a comprehensive resource for researchers and drug development professionals.

The defining characteristic of an this compound motif is its unique amino acid composition. These motifs, typically 20-40 amino acids in length, are unstructured in the aqueous environment of the cytosol.[1][2] However, upon encountering a curved lipid bilayer, they undergo a conformational change, folding into an amphipathic α-helix.[1][2] This folding is driven by the insertion of bulky hydrophobic residues (such as Phenylalanine, Leucine, and Tryptophan) into the lipid packing defects that are prevalent in curved membranes.[1][2][3] The polar face of the helix is distinguished by an abundance of serine and threonine residues and a scarcity of charged residues, which is critical for its sensitivity to membrane curvature.[4]

The evolutionary persistence of the this compound motif across a diverse range of proteins and species underscores its fundamental importance in eukaryotic cell biology. This guide will explore the conservation of this motif and its functional implications in key proteins, including ArfGAP1, GMAP-210, Nup133, and Synapsin I.

Quantitative Analysis of this compound Motif-Lipid Interactions

The interaction of this compound motifs with lipid membranes is highly dependent on membrane curvature and lipid composition. The following tables summarize key quantitative data from various studies, providing a comparative overview of the binding properties of different this compound motifs.

Protein/MotifLiposome (B1194612) Diameter (nm)Lipid CompositionBinding Affinity/MetricReference
ArfGAP130-100DOPC/DOPS (70:30)Strong binding to 30nm, weak to 100nm[5]
ArfGAP1 (ALPS1-ALPS2)~35 (critical radius)DOPCThreshold for binding observed[6]
GMAP-210 (this compound)30-100POPC/POPS (varying)High affinity for small, uncharged vesicles[4]
α-synuclein30-100POPC/POPS (varying)Binding increases dramatically with POPS content[4]
Synapsin I (this compound)30-100 vs. 400SV-like lipid mixPreferential binding to small (30-100nm) liposomes[7]
Nup133 (this compound)Not specifiedNot specifiedConfirmed liposome interaction[6][8]

Table 1: Curvature Sensitivity of this compound Motifs. This table highlights the preferential binding of various this compound motifs to smaller, more highly curved liposomes. The critical radius for ArfGAP1 binding indicates a sharp transition in its interaction with membranes of different curvatures.

Protein/MotifLipid CompositionObservationReference
ArfGAP1Neutral (DOPC) vs. Anionic (DOPS)Interaction is primarily hydrophobic, independent of charge[5]
GMAP-210 (this compound)Low anionic lipid contentAdapted to membranes with low negative charge[4]
α-synucleinHigh anionic lipid content (POPS)Binding is strongly dependent on negatively charged lipids[4]
This compound motifs (general)Saturated vs. Unsaturated acyl chainsInsertion is hampered by saturated lipids which reduce packing defects[3]

Table 2: Lipid Composition Specificity. This table illustrates how the lipid environment influences the binding of this compound motifs and the contrasting example of α-synuclein, which relies on electrostatic interactions.

Key Experimental Protocols

The study of this compound motifs relies on a set of specialized biophysical and cell biology techniques. Below are detailed methodologies for key experiments.

Liposome Co-flotation Assay

This assay is used to assess the binding of a protein to liposomes of varying size and composition.

  • Liposome Preparation:

    • Lipids of the desired composition are dissolved in chloroform.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

    • The film is further dried under vacuum to remove any residual solvent.

    • The lipid film is hydrated in a suitable buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a specific size, the MLV suspension is subjected to extrusion through polycarbonate filters with defined pore sizes (e.g., 30 nm, 100 nm, 400 nm).

  • Binding Reaction:

    • The protein of interest (e.g., a purified this compound motif-containing protein or peptide) is incubated with the prepared liposomes at a specific concentration for a defined period (e.g., 30-60 minutes) at room temperature.[9]

  • Density Gradient Centrifugation:

    • The protein-liposome mixture is adjusted to a high sucrose (B13894) concentration (e.g., 30-40%).[9][10]

    • This mixture is layered at the bottom of an ultracentrifuge tube.

    • A discontinuous sucrose gradient is carefully layered on top, with decreasing sucrose concentrations (e.g., 25% or 30%, followed by a buffer layer with 0% sucrose).[9][10]

    • The gradient is centrifuged at high speed (e.g., 163,000 x g or higher) for a specified time (e.g., 40 minutes to 3 hours).[10][11]

  • Analysis:

    • After centrifugation, the liposomes, being less dense, will float to the top of the gradient, carrying any bound protein with them.

    • Fractions are carefully collected from the top and bottom of the gradient.

    • The presence of the protein in each fraction is analyzed by SDS-PAGE and Coomassie blue staining or Western blotting.[10] The amount of protein in the top fraction is quantified to determine the extent of liposome binding.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to monitor the secondary structure of the this compound motif, specifically its transition from an unstructured state to an α-helix upon membrane binding.

  • Sample Preparation:

    • The purified this compound peptide or protein is dissolved in a CD-compatible buffer (e.g., phosphate (B84403) buffer) that has low absorbance in the far-UV region.[12][13]

    • The protein concentration must be accurately determined.[13][14]

    • Liposomes are prepared as described above in the same buffer.

  • Data Acquisition:

    • A CD spectrum of the protein alone is recorded in the far-UV range (typically 190-250 nm) to establish its baseline (unstructured) conformation.[12]

    • A spectrum of the liposomes alone is also recorded as a baseline.

    • The protein and liposomes are then mixed, and a CD spectrum of the mixture is recorded.

  • Data Analysis:

    • The spectrum of the liposomes is subtracted from the spectrum of the protein-liposome mixture.

    • The resulting spectrum is compared to the spectrum of the protein alone. A significant change, particularly the appearance of negative bands around 208 nm and 222 nm, is indicative of α-helical folding.[12]

Fluorescence Microscopy

This technique is used to visualize the subcellular localization of this compound motif-containing proteins and confirm their association with specific curved membrane structures in living cells.

  • Construct Preparation:

    • The this compound motif or the full-length protein is genetically fused to a fluorescent protein (e.g., GFP, mCherry).

  • Cell Transfection and Culture:

    • The fluorescently tagged construct is transfected into a suitable cell line.

    • Cells are cultured under appropriate conditions to allow for protein expression.

  • Live-Cell Imaging:

    • Live cells are imaged using a confocal or other high-resolution fluorescence microscope.

    • The localization of the fluorescent signal is observed. For example, the this compound motif of GMAP-210 localizes to cytoplasmic vesicular structures.[4]

Signaling Pathways and Logical Relationships

This compound motifs are integral components of various signaling and trafficking pathways. The following diagrams, rendered in Graphviz DOT language, illustrate the roles of this compound motif-containing proteins in their respective cellular contexts.

COPI_Vesicle_Formation cluster_golgi Golgi Membrane Arf1-GDP Arf1-GDP COPI Coat COPI Coat Arf1-GDP->COPI Coat Dissociation Arf-GEF Arf-GEF Arf1-GDP->Arf-GEF GDP->GTP Exchange Arf1-GTP Arf1-GTP Arf1-GTP->Arf1-GDP Inactivation Arf1-GTP->COPI Coat Recruits Cargo Cargo COPI Coat->Cargo Engages Vesicle COPI Vesicle Cargo->Vesicle Budding Arf-GEF->Arf1-GTP ArfGAP1 ArfGAP1 ArfGAP1->Arf1-GTP GTP Hydrolysis This compound This compound Motif ArfGAP1->this compound Vesicle->ArfGAP1 High Curvature Recruits

Figure 1: Role of ArfGAP1 in COPI Vesicle Formation.

The this compound motif of ArfGAP1 is crucial for the disassembly of the COPI coat after vesicle budding. High membrane curvature of the newly formed vesicle recruits ArfGAP1, which then promotes GTP hydrolysis on Arf1, leading to coat dissociation.[1][15][16][17]

GMAP210_Tethering cluster_vesicle Transport Vesicle cluster_golgi cis-Golgi Membrane VesicleMembrane Curved Membrane GolgiMembrane Flat Membrane VesicleMembrane->GolgiMembrane Tethering GMAP-210 N-terminus (this compound) C-terminus GMAP-210:n->VesicleMembrane Binds GMAP-210:c->GolgiMembrane Binds

Figure 2: Vesicle Tethering by GMAP-210.

GMAP-210 functions as a tethering protein at the cis-Golgi.[18][19][20] Its N-terminal this compound motif binds to curved transport vesicles, while its C-terminus interacts with the flatter Golgi membrane, facilitating vesicle fusion.[18][19][20]

Nup133_NPC_Assembly NuclearEnvelope Nuclear Envelope (High Curvature at Pore) Nup133 Nup133 NuclearEnvelope->Nup133 Recruits via this compound This compound This compound Motif Nup133->this compound Y-complex Nup84 Y-complex Nup133->Y-complex Is a component of NPC Nuclear Pore Complex Y-complex->NPC Scaffolds

Figure 3: Role of Nup133 in Nuclear Pore Complex Assembly.

Nup133 is a component of the Nup84 Y-complex, a key structural element of the nuclear pore complex (NPC).[6][8][21] The this compound motif of Nup133 is thought to anchor the Y-complex to the curved membrane of the nuclear pore, playing a critical role in NPC assembly and stability.[6][8][21]

Synapsin_Vesicle_Clustering SynapticVesicle Synaptic Vesicle (High Curvature) SynapsinI SynapsinI SynapticVesicle->SynapsinI Binds via this compound This compound This compound Motif SynapsinI->this compound ReservePool Reserve Pool of Synaptic Vesicles SynapsinI->ReservePool Promotes Clustering

Figure 4: Synapsin I and Synaptic Vesicle Clustering.

Synapsin I is involved in organizing the reserve pool of synaptic vesicles.[22][23][24] Its evolutionarily conserved this compound motif mediates its binding to the highly curved membranes of synaptic vesicles, which is essential for its function in vesicle clustering.[22][23][24]

Conclusion and Future Directions

The evolutionary conservation of the this compound motif across a range of proteins with diverse functions highlights its elegant and efficient mechanism for sensing membrane curvature. From orchestrating vesicle transport to maintaining the integrity of the nuclear pore, the this compound motif is a testament to the power of modular protein domains in cellular biology. For drug development professionals, understanding the intricacies of this compound motif-membrane interactions could open new avenues for therapeutic intervention. For instance, targeting the this compound motif of proteins involved in viral budding or pathogenic protein aggregation could represent novel treatment strategies.

Future research will likely focus on further elucidating the subtle differences in the amino acid sequences of this compound motifs that fine-tune their specificity for different cellular membranes.[25] Additionally, the interplay between this compound motifs and other membrane-binding domains within the same protein is an area ripe for investigation. The continued development of high-resolution imaging and computational modeling techniques will undoubtedly provide deeper insights into the dynamic and crucial role of this conserved lipid packing sensor.

References

Methodological & Application

Application Notes and Protocols for the Prediction and Validation of ALPS Motifs in Protein Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Amphipathic Lipid Packing Sensor (ALPS) motif is a crucial structural element in proteins that detects positive membrane curvature. These motifs are typically 20-40 amino acids in length and are characterized by a unique distribution of amino acid residues. They are enriched in bulky hydrophobic residues (such as Phenylalanine, Leucine, and Tryptophan) and polar, uncharged residues (like Glycine, Serine, and Threonine).[1] A key feature of this compound motifs is their ability to transition from a disordered state in the cytosol to an alpha-helical conformation upon binding to highly curved membranes.[1][2][3] This binding is driven by the insertion of the hydrophobic residues into lipid packing defects, which are more prevalent in curved membranes.[4] This document provides a comprehensive guide to the computational prediction and experimental validation of this compound motifs, including detailed protocols and data interpretation guidelines.

Part 1: Computational Prediction of this compound Motifs

The prediction of this compound motifs can be approached using a combination of sequence-based analysis and more sophisticated modeling tools.

1.1. Physicochemical Properties Analysis:

A primary screen for potential this compound motifs can be performed by analyzing the physicochemical properties of a protein sequence. Key characteristics of this compound motifs include:

  • Low Net Charge: this compound motifs typically have a low net charge at neutral pH, which minimizes electrostatic repulsion from the membrane.

  • High Proportion of Specific Residues: A high content of Ser, Thr, Gly, and large hydrophobic residues (Phe, Leu, Trp) is a hallmark of this compound motifs.

  • Hydrophobic Moment: A helical wheel projection of a potential this compound motif will show a clear segregation of hydrophobic and hydrophilic residues, resulting in a high hydrophobic moment.

Several web-based tools can be used for this initial analysis:

  • HeliQuest: For generating helical wheel projections and calculating the hydrophobic moment.

  • ProtParam: For calculating the net charge and amino acid composition.

1.2. Dedicated Prediction Servers:

More advanced and specific prediction of this compound motifs can be achieved using specialized web servers and software.

  • PMIpred: This is a web server that quantitatively predicts protein-membrane interactions. It can distinguish between non-binding, curvature-sensing (like this compound), and general membrane-binding motifs.[5][6] It utilizes a transformer neural network trained on molecular dynamics data to predict the free energy of membrane binding.[5][6]

  • Rosetta (AmphiScan protocol): For researchers with computational expertise, the AmphiScan protocol within the Rosetta modeling suite can be used.[2][7] This protocol performs a grid search to identify the most energetically favorable position and orientation of an amphipathic helix within a membrane environment.[2][7]

1.3. Workflow for Computational Prediction:

A logical workflow for the computational prediction of this compound motifs is essential for efficiently identifying candidate sequences.

G cluster_0 Computational Prediction Workflow Protein Sequence Protein Sequence Initial Screening Initial Screening Protein Sequence->Initial Screening Analyze Physicochemical Properties Advanced Prediction Advanced Prediction Initial Screening->Advanced Prediction Submit to Prediction Servers Candidate this compound Motifs Candidate this compound Motifs Advanced Prediction->Candidate this compound Motifs Identify High-Confidence Hits

Caption: A workflow for the computational prediction of this compound motifs.

Part 2: Experimental Validation of this compound Motifs

Following computational prediction, experimental validation is crucial to confirm the function of a putative this compound motif. The following are key experimental protocols.

2.1. Liposome (B1194612) Binding Assay (Flotation Method):

This assay is used to determine the ability of a protein or peptide to bind to liposomes of varying curvatures.

Protocol:

  • Liposome Preparation:

    • Prepare lipid mixtures (e.g., DOPC or a Golgi-mix) in chloroform.

    • Dry the lipid film under a stream of nitrogen and then under vacuum for at least 1 hour.

    • Hydrate the lipid film in a suitable buffer (e.g., HKM buffer: 25 mM Hepes-KOH pH 7.4, 120 mM K-acetate, 1 mM MgCl2) to a final lipid concentration of 5 mg/mL.

    • Generate liposomes of different sizes by extrusion through polycarbonate filters with different pore sizes (e.g., 30 nm, 50 nm, 100 nm, 200 nm) or by sonication for very small vesicles.

  • Binding Reaction:

    • Incubate the protein/peptide of interest (at a final concentration of ~0.5 µM) with the prepared liposomes (at a final lipid concentration of ~1 mM) in a total volume of 150 µL for 30 minutes at room temperature.

  • Sucrose (B13894) Gradient:

    • In a centrifuge tube, mix the incubation reaction with a 60% sucrose solution to achieve a final sucrose concentration of 30%.

    • Carefully overlay this mixture with a 25% sucrose solution and then with a sucrose-free buffer.

  • Ultracentrifugation:

    • Centrifuge the gradient at 240,000 x g for 3 hours at 4°C.

  • Analysis:

    • Collect fractions from the top, middle, and bottom of the gradient.

    • Analyze the fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of protein that has floated with the liposomes to the top of the gradient.

2.2. Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is used to monitor the secondary structure of the peptide and its transition from a random coil to an α-helix upon membrane binding.[3]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified peptide at a concentration of 10-20 µM in a suitable buffer (e.g., 10 mM Tris-HCl, 150 mM KCl, pH 7.4).

    • Prepare a suspension of small unilamellar vesicles (SUVs, ~30 nm diameter) by sonication of a desired lipid composition in the same buffer.

  • CD Measurement:

    • Record a far-UV CD spectrum (190-260 nm) of the peptide alone.

    • Add increasing concentrations of SUVs to the peptide solution and record a spectrum at each concentration.

    • A spectrum of the liposomes alone should be recorded and subtracted as a background.

  • Data Analysis:

    • The transition from a random coil (minimum at ~200 nm) to an α-helix (minima at ~208 and ~222 nm) indicates membrane binding and folding.

    • The mean residue ellipticity at 222 nm can be used to quantify the degree of helicity.

2.3. Fluorescence Spectroscopy:

This method provides a quantitative measure of membrane binding affinity.

Protocol:

  • Peptide Labeling:

    • Synthesize the peptide with a cysteine residue at a position that will not interfere with membrane binding.

    • Label the cysteine with a fluorescent probe that is sensitive to its environment, such as NBD (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)).

  • Binding Assay:

    • Prepare liposomes of varying sizes as described in the liposome binding assay protocol.

    • In a fluorometer cuvette, add the NBD-labeled peptide (at a low concentration, e.g., 100 nM).

    • Titrate the peptide solution with increasing concentrations of liposomes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the NBD probe at each liposome concentration (Excitation ~465 nm, Emission ~535 nm).

    • The increase in fluorescence intensity upon binding to the liposomes can be used to calculate the partition coefficient and the dissociation constant (Kd).

2.4. Experimental Validation Workflow:

G cluster_1 Experimental Validation Workflow Candidate Motifs Candidate Motifs Liposome Binding Liposome Binding Candidate Motifs->Liposome Binding Test Curvature-Dependent Binding CD Spectroscopy CD Spectroscopy Candidate Motifs->CD Spectroscopy Confirm Conformational Change Fluorescence Assay Fluorescence Assay Candidate Motifs->Fluorescence Assay Quantify Binding Affinity Validated this compound Motif Validated this compound Motif Liposome Binding->Validated this compound Motif CD Spectroscopy->Validated this compound Motif Fluorescence Assay->Validated this compound Motif

Caption: A workflow for the experimental validation of this compound motifs.

Part 3: Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the experimental validation of this compound motifs.

Table 1: Liposome Binding Assay Results

Liposome Diameter (nm)% Protein Bound (this compound Motif)% Protein Bound (Control Peptide)
30> 90%< 5%
5070-80%< 5%
10020-30%< 5%
200< 10%< 5%

Table 2: Circular Dichroism Spectroscopy Data

ConditionMean Residue Ellipticity at 222 nm ([θ]₂₂₂)Calculated Helicity
Peptide in Buffer-2,000 to -4,000 deg·cm²·dmol⁻¹~5-10%
Peptide + 30 nm Liposomes-15,000 to -25,000 deg·cm²·dmol⁻¹~40-70%
Peptide + 200 nm Liposomes-5,000 to -8,000 deg·cm²·dmol⁻¹~15-25%

Table 3: Fluorescence Spectroscopy Binding Affinity

Liposome Diameter (nm)Dissociation Constant (Kd)
301-10 µM
5020-50 µM
100> 100 µM
200No significant binding

Part 4: Signaling Pathway Involvement - The Role of ArfGAP1 this compound Motif in COPI Vesicle Formation

The this compound motif of ArfGAP1 plays a critical role in the regulation of COPI-coated vesicle formation at the Golgi apparatus.[2][8] ArfGAP1 is a GTPase-activating protein for the small GTPase Arf1. The GTP-bound form of Arf1 recruits the COPI coat to the Golgi membrane, initiating vesicle budding.[9] As the bud forms and membrane curvature increases, the this compound motif of ArfGAP1 binds to the curved membrane.[8] This recruitment of ArfGAP1 to the site of vesicle formation stimulates the GTPase activity of Arf1, leading to GTP hydrolysis.[8] The conversion of Arf1-GTP to Arf1-GDP causes the dissociation of the COPI coat, a necessary step for the vesicle to be released and to travel to its destination.[9]

G cluster_2 Role of ArfGAP1 this compound Motif in COPI Vesicle Formation Arf1_GDP Arf1_GDP Arf1_GTP Arf1_GTP Arf1_GDP->Arf1_GTP GEF COPI_Recruitment COPI Coat Recruitment Arf1_GTP->COPI_Recruitment GTP_Hydrolysis GTP Hydrolysis Arf1_GTP->GTP_Hydrolysis Membrane_Curvature Membrane Curvature Increases COPI_Recruitment->Membrane_Curvature ArfGAP1_Binding ArfGAP1 Binds via this compound Motif Membrane_Curvature->ArfGAP1_Binding ArfGAP1_Binding->GTP_Hydrolysis GTP_Hydrolysis->Arf1_GDP COPI_Dissociation COPI Coat Dissociation GTP_Hydrolysis->COPI_Dissociation Vesicle_Release Vesicle Release COPI_Dissociation->Vesicle_Release

Caption: The signaling pathway of COPI vesicle formation involving the ArfGAP1 this compound motif.

The prediction and validation of this compound motifs require a multi-faceted approach, combining computational screening with rigorous experimental verification. The protocols and workflows outlined in this document provide a comprehensive framework for researchers to identify and characterize these important membrane curvature sensors. A thorough understanding of this compound motifs is essential for elucidating their roles in various cellular processes and for their potential as targets in drug development.

References

Designing Fluorescent Probes with ALPS Motifs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Amphipathic Lipid Packing Sensor (ALPS) motif is a powerful tool for detecting and visualizing membrane curvature in living cells.[1][2] These motifs, typically 20-40 amino acids in length, are characterized by a unique distribution of bulky hydrophobic residues and polar, uncharged amino acids.[2] In solution, this compound motifs are generally unstructured, but upon encountering the loosely packed lipids of a curved membrane, they fold into an alpha-helix, inserting their hydrophobic residues into the lipid packing defects.[3][4] This binding event is highly sensitive to the radius of membrane curvature, making this compound motifs ideal components for fluorescent probes designed to report on the location and dynamics of highly curved membranes, such as those found in transport vesicles and organelles like the Golgi apparatus.[3][5][6]

This document provides detailed application notes and protocols for the design, synthesis, and utilization of fluorescent probes based on this compound motifs for the study of cellular membrane dynamics.

Principle of this compound Motif-Based Probes

The fundamental principle behind this compound-based fluorescent probes lies in the motif's conditional folding and binding. The probe is typically constructed by fusing an this compound motif to a fluorescent reporter, such as a green fluorescent protein (GFP) or a small environmentally sensitive dye like NBD (Nitrobenzoxadiazole).

  • In the cytosol (low curvature): The this compound motif remains unfolded, and the fluorescent reporter exhibits a basal level of fluorescence.

  • On a curved membrane (high curvature): The this compound motif folds into an amphipathic helix and binds to the membrane. This binding event can lead to a significant increase in fluorescence intensity, particularly with environmentally sensitive dyes like NBD, which become more fluorescent in the hydrophobic environment of the lipid bilayer.[7] For fluorescent proteins, the recruitment to the membrane allows for the visualization of curved structures within the cell.

This curvature-dependent localization and/or fluorescence enhancement allows for the specific imaging of cellular compartments and processes involving high membrane curvature.

Quantitative Data Summary

The efficacy of this compound-based probes can be quantified by their preferential binding to smaller, more highly curved liposomes. The following tables summarize the quantitative data from in vitro liposome (B1194612) binding assays for this compound-containing proteins.

Table 1: Curvature-Dependent Binding of ArfGAP1-ALPS Probes

Probe ConstructLiposome Radius (nm)Binding Assay MethodKey FindingReference
ArfGAP1--INVALID-LINK--15, 25, 50, 100Fluorescence SpectroscopyFluorescence intensity increases dramatically with decreasing liposome radius.[7]
ALPS1-ALPS2-Alexa488~36 (critical radius)GUV/tube pulling with optical tweezersBinding occurs exclusively to tubes with a radius below a threshold of approximately 36 nm.[2][8]
Full-length ArfGAP124-30Circular DichroismAdopts a helical structure in the presence of small liposomes.[3]

Table 2: Curvature-Dependent Binding of GMAP-210-ALPS Probes

Probe ConstructLiposome CompositionLiposome Radius (nm)Binding Assay MethodKey FindingReference
[NBD]GMAPNEgg PC/POPE (7:3) + Cholesterol~25, ~50, ~100Fluorescence SpectroscopySharp increase in fluorescence with liposomes of smaller radius.[9]
GMAP-210DOPC/DOPS< 40Liposome co-sedimentationPreferential binding to small liposomes.[6]
mini-GMAPNot specifiedDifferent curvaturesIn vitro tethering assayMediates tethering between liposomes of different curvatures.[10]

Experimental Protocols

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) for this compound Probe Binding Assays

This protocol describes the preparation of SUVs with varying radii of curvature, essential for characterizing the curvature sensitivity of this compound-based probes.

Materials:

  • Lipids (e.g., DOPC, DOPS, Egg PC, POPE from Avanti Polar Lipids) dissolved in chloroform (B151607).[11][12]

  • Chloroform

  • Nitrogen gas

  • Resuspension buffer (e.g., 50mM HEPES pH 7.5, 120mM KCl).[11]

  • Glass vials

  • Rotary evaporator or vacuum desiccator

  • Mini-extruder with polycarbonate membranes of different pore sizes (e.g., 30, 50, 100 nm).

  • Water bath sonicator or probe-tip sonicator.[12][13]

Procedure:

  • Lipid Mixture Preparation: In a glass vial, mix the desired lipids in chloroform to achieve the desired molar ratio (e.g., Egg PC/POPE 7:3 or DOPC/DOPS 80:20).[9][11]

  • Drying: Dry the lipid mixture to a thin film using a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour to remove all residual chloroform.[11][12]

  • Hydration: Resuspend the dried lipid film in the desired buffer to a final lipid concentration of 1-5 mg/mL. Vortex thoroughly.

  • Vesicle Formation (Sonication Method for very small vesicles): For preparing very small vesicles, sonicate the lipid suspension in an ice-water bath using a probe-tip sonicator until the solution becomes clear.[12]

  • Vesicle Formation (Extrusion Method for defined sizes):

    • Hydrate the lipid film and subject the suspension to several freeze-thaw cycles to create multilamellar vesicles.

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the lipid suspension through the extruder at least 11 times to generate unilamellar vesicles of a defined size.

    • To obtain smaller vesicles, sequentially extrude through membranes with decreasing pore sizes (e.g., 100 nm, then 50 nm, then 30 nm).

  • Characterization: Determine the average vesicle size using dynamic light scattering (DLS).

Protocol 2: Synthesis and Purification of NBD-Labeled this compound Peptides

This protocol outlines the general steps for solid-phase peptide synthesis of an this compound motif and subsequent labeling with NBD.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • DMF, DCM, MeOH

  • Cleavage cocktail (e.g., TFA/H2O/TIPS)

  • NBD-F (4-Fluoro-7-nitrobenzofurazan)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Solid-Phase Peptide Synthesis (SPPS):

    • Synthesize the desired this compound peptide sequence on Rink amide resin using a standard Fmoc/tBu strategy.[14][15] This involves sequential cycles of Fmoc deprotection and amino acid coupling.

    • Incorporate a cysteine residue at a specific position for NBD labeling.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.[14]

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • NBD Labeling:

    • Dissolve the purified peptide in a suitable buffer (e.g., bicarbonate buffer, pH 8.5).

    • Add a molar excess of NBD-F dissolved in a minimal amount of DMF.

    • Allow the reaction to proceed in the dark for several hours at room temperature.

  • Final Purification: Purify the NBD-labeled peptide by reverse-phase HPLC to remove unreacted NBD-F and unlabeled peptide.

  • Verification: Confirm the identity and purity of the final product by mass spectrometry.

Protocol 3: In Vitro Liposome Binding Assay using Fluorescence Spectroscopy

This protocol details how to measure the binding of an NBD-labeled this compound probe to SUVs of different sizes.

Materials:

  • NBD-labeled this compound peptide

  • SUVs of various sizes (from Protocol 1)

  • HKM buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2)

  • Fluorometer

Procedure:

  • Sample Preparation:

    • In a quartz cuvette, add the NBD-labeled this compound peptide to the HKM buffer at a final concentration of 0.1-1 µM.

  • Fluorescence Measurement:

    • Record the baseline fluorescence emission spectrum of the peptide alone (e.g., excitation at 495 nm, emission scan from 510 to 600 nm).[7]

    • Sequentially add small aliquots of the SUV suspension to the cuvette.

    • After each addition, allow the sample to equilibrate for a few minutes and then record the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the spectra for dilution.

    • Plot the fluorescence intensity at the emission maximum (around 530 nm for NBD) as a function of lipid concentration or liposome radius.[1][9] A significant increase in fluorescence indicates binding of the probe to the liposomes.

Protocol 4: Live-Cell Imaging with this compound-GFP Probes

This protocol provides a general workflow for expressing this compound-GFP fusion proteins in mammalian cells and imaging their localization to curved membranes.

Materials:

  • Mammalian cell line (e.g., HeLa, COS-7)

  • Cell culture medium and supplements

  • Plasmid DNA encoding the this compound-GFP fusion protein

  • Transfection reagent (e.g., Lipofectamine)

  • Confocal microscope with an environmental chamber (for temperature and CO2 control)

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium).[16]

Procedure:

  • Cell Culture and Transfection:

    • Plate the cells on glass-bottom dishes or coverslips.

    • Transfect the cells with the this compound-GFP plasmid DNA according to the manufacturer's protocol for the transfection reagent.

    • Allow 18-24 hours for protein expression.

  • Live-Cell Imaging:

    • Replace the culture medium with pre-warmed live-cell imaging buffer.

    • Place the dish on the stage of the confocal microscope within the environmental chamber.

    • Locate the transfected cells expressing the this compound-GFP probe.

    • Acquire images using appropriate laser lines and filter sets for GFP (e.g., 488 nm excitation).

    • Collect single images or time-lapse series to observe the dynamic localization of the probe.

  • Image Analysis: Analyze the images to identify the subcellular structures labeled by the this compound-GFP probe. Co-localization with known organelle markers can be used to confirm the identity of these structures (e.g., Golgi markers like GM130).

Signaling Pathways and Experimental Workflows

This compound motif-containing proteins are key players in membrane trafficking, particularly in the early secretory pathway. For instance, GMAP-210 is a golgin protein that tethers vesicles at the cis-Golgi.[17][18] Its N-terminal this compound motif is crucial for capturing highly curved transport vesicles arriving from the ER-Golgi intermediate compartment (ERGIC).[6][17]

Below are diagrams illustrating the mechanism of this compound probes and a typical experimental workflow.

ALPS_Mechanism cluster_solution Cytosol (Low Curvature) cluster_membrane Curved Membrane Unfolded this compound Unfolded this compound-Probe Folded this compound Folded this compound-Probe (Fluorescence ON) Unfolded this compound->Folded this compound Binding & Folding Folded this compound->Unfolded this compound Dissociation Membrane

Caption: Mechanism of this compound-based fluorescent probes.

Experimental_Workflow cluster_probe_prep Probe Preparation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Application Design Design this compound Probe (e.g., this compound-GFP, this compound-NBD) Synthesize Synthesize/Clone Design->Synthesize Purify Purify & Characterize Synthesize->Purify BindingAssay Fluorescence Binding Assay Purify->BindingAssay Transfect Transfect Cells Purify->Transfect Liposomes Prepare SUVs (Varying Curvature) Liposomes->BindingAssay Quantify Quantify Curvature Sensitivity BindingAssay->Quantify Image Live-Cell Imaging (Confocal Microscopy) Transfect->Image Analyze Analyze Localization & Dynamics Image->Analyze

Caption: Experimental workflow for this compound probe development.

GMAP210_Pathway ER Endoplasmic Reticulum ERGIC ER-Golgi Intermediate Compartment ER->ERGIC Anterograde Transport Vesicle Transport Vesicle (High Curvature) ERGIC->Vesicle GMAP210 GMAP-210 Vesicle->GMAP210 Tethering via This compound motif Probe This compound-Probe Vesicle->Probe Binding & Visualization cisGolgi cis-Golgi Network GMAP210->cisGolgi Anchored

Caption: Role of GMAP-210 and this compound probes in trafficking.

References

Application Note: Liposome Co-sedimentation Assay with ALPS Motifs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Amphipathic Lipid Packing Sensor (ALPS) motif is a protein structural motif that preferentially binds to highly curved lipid membranes.[1][2] This unique characteristic makes this compound motifs crucial in various cellular processes, including vesicle budding and fusion, where membrane curvature is dynamic.[1] The liposome (B1194612) co-sedimentation assay is a robust and widely used in vitro method to study the interactions between proteins and lipid membranes.[3][4][5][6][7] This assay leverages ultracentrifugation to separate liposome-bound proteins from unbound proteins, providing valuable insights into binding affinity, lipid specificity, and the influence of membrane curvature.[4][5][7] This application note provides a detailed protocol for performing a liposome co-sedimentation assay to characterize the binding of this compound motif-containing proteins to liposomes of varying curvatures.

This compound motifs are typically unstructured in solution but fold into an alpha-helix upon binding to a membrane.[2] Their binding is primarily driven by the insertion of bulky hydrophobic residues into lipid-packing defects that are abundant in curved membranes.[2][8] This protocol is designed to assess the curvature-dependent binding of an this compound motif-containing protein.

Experimental Protocol

This protocol is adapted from established methods for liposome co-sedimentation assays.[9][10][11]

1. Preparation of Liposomes

Liposomes of varying sizes (and thus curvatures) are essential for studying this compound motif binding. Small unilamellar vesicles (SUVs) with high curvature can be generated by sonication, while large unilamellar vesicles (LUVs) with lower curvature are typically formed by extrusion.[12][13]

  • Lipid Mixture Preparation:

  • Liposome Formation (Extrusion for LUVs):

    • Rehydrate the lipid film in a suitable buffer (e.g., HKM buffer: 50 mM HEPES pH 7.2, 120 mM K-acetate, 1 mM MgCl2) to a final lipid concentration of 2 mM.[14]

    • Subject the rehydrated lipid suspension to five freeze-thaw cycles using liquid nitrogen and a 30°C water bath.[1]

    • Extrude the suspension 13-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm for LUVs) using a mini-extruder.[10]

  • Liposome Formation (Sonication for SUVs):

    • Rehydrate the lipid film as described above.

    • Sonicate the lipid suspension on ice using a probe sonicator until the solution becomes clear.

2. Liposome Co-sedimentation Assay

  • Protein Preparation:

    • Purify the this compound motif-containing protein of interest.

    • To remove any aggregates, ultracentrifuge the protein solution at approximately 100,000 x g for 30 minutes at 4°C just before the assay.[9]

  • Binding Reaction:

    • In a microcentrifuge tube, combine the purified this compound protein with the prepared liposomes. The final concentrations will need to be optimized, but a starting point could be 1 µM protein and 1 mM liposomes.

    • Include a control sample with protein but no liposomes.

    • Incubate the mixture at room temperature for 30-45 minutes to allow for binding.[10]

  • Co-sedimentation:

    • Centrifuge the samples at a high speed (e.g., 100,000 - 240,000 x g) for 30-60 minutes at 22-25°C to pellet the liposomes and any bound protein.[10][15]

  • Analysis:

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

    • Resuspend the pellet in the same volume of buffer as the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie Brilliant Blue staining or Western blotting.

    • Quantify the protein bands using densitometry software to determine the percentage of bound protein.

Data Presentation

The quantitative data from the liposome co-sedimentation assay should be summarized for clear interpretation.

ParameterValueReference
Liposome Composition POPC:POPE (1:1 molar ratio)[4][9]
Liposome Preparation Extrusion (100 nm filter) or Sonication[10]
Final Lipid Concentration 1 mM
Protein Concentration 1 µM
Binding Buffer 50 mM HEPES pH 7.2, 120 mM K-acetate, 1 mM MgCl2[14]
Incubation Time & Temp. 30-45 min at Room Temperature[10]
Centrifugation Speed 100,000 - 240,000 x g[10][15]
Centrifugation Time & Temp. 30-60 min at 22-25°C[10][15]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the liposome co-sedimentation assay with this compound motifs.

Liposome_CoSedimentation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Lipid_Film 1. Lipid Film Preparation Rehydration 2. Rehydration Lipid_Film->Rehydration Liposome_Formation 3. Liposome Formation (Extrusion or Sonication) Rehydration->Liposome_Formation Incubation 5. Incubation: Protein + Liposomes Liposome_Formation->Incubation Protein_Prep 4. This compound Protein Purification & Clarification Protein_Prep->Incubation Centrifugation 6. Ultracentrifugation Incubation->Centrifugation Separation 7. Separate Supernatant (S) & Pellet (P) Centrifugation->Separation SDS_PAGE 8. SDS-PAGE Analysis Separation->SDS_PAGE Quantification 9. Densitometry & Quantification SDS_PAGE->Quantification

Caption: Workflow of the liposome co-sedimentation assay.

Signaling Pathway and Logical Relationships

The binding of an this compound motif to a curved membrane is a physical interaction rather than a signaling pathway. The logical relationship is based on the principle that the this compound motif acts as a sensor for membrane curvature.

ALPS_Binding_Logic cluster_membrane Membrane State cluster_protein This compound Motif State High_Curvature High Membrane Curvature (e.g., small vesicles) Bound Alpha-helical this compound Motif (membrane-bound) High_Curvature->Bound Promotes Binding Low_Curvature Low Membrane Curvature (e.g., flat membrane) Unbound Unstructured this compound Motif (in solution) Low_Curvature->Unbound Favors Unbound State Unbound->Bound Conformational Change

Caption: Logical diagram of this compound motif membrane binding.

References

Probing Membrane Curvature Sensing: Using Circular Dichroism to Study ALPS Motif Folding

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Amphipathic Lipid Packing Sensor (ALPS) motif is a crucial element in cellular processes that involve membrane remodeling, such as vesicle formation and transport. These motifs are intrinsically disordered in the cytoplasm and fold into an α-helical structure upon binding to curved lipid membranes. This conformational change is driven by the insertion of bulky hydrophobic residues into lipid packing defects present in highly curved membranes. Circular Dichroism (CD) spectroscopy is a powerful and relatively simple technique to monitor this folding transition in real-time. This document provides a detailed application note and protocol for studying the folding of this compound motifs using CD spectroscopy.

Introduction to this compound Motifs and Membrane Curvature Sensing

This compound motifs are short sequences of 20-40 amino acids characterized by a specific pattern of bulky hydrophobic residues (e.g., Phenylalanine, Leucine, Tryptophan) interspersed with polar, uncharged residues (e.g., Glycine, Serine, Threonine).[1] In aqueous solution, this compound motifs remain largely unstructured.[2] However, they act as sensitive detectors of membrane curvature.[3][4] When a lipid bilayer is bent, for instance during the formation of a transport vesicle, the packing of lipids on the convex surface becomes looser, creating packing defects.[1][4] The hydrophobic residues of the this compound motif insert into these defects, leading to the folding of the motif into an amphipathic α-helix.[2][3] The polar residues remain exposed to the aqueous environment. This binding and folding mechanism is essential for the recruitment of various proteins to sites of high membrane curvature.

The transition from a disordered state to an α-helical conformation can be effectively monitored by far-UV Circular Dichroism (CD) spectroscopy.[2][5] A random coil protein structure exhibits a characteristic CD spectrum with a minimum around 200 nm, while an α-helical structure shows two distinct minima at approximately 208 nm and 222 nm.[6][7] By measuring the CD spectrum of an this compound-containing peptide in the absence and presence of liposomes of varying curvature, one can quantify the extent of folding and derive thermodynamic parameters of the interaction.

Experimental Design and Key Considerations

A typical experiment involves titrating a solution of a synthetic this compound peptide with liposomes of a defined size (and therefore curvature) and monitoring the change in the CD signal.

Key considerations for experimental design include:

  • This compound Peptide: A synthetic peptide corresponding to the this compound motif of the protein of interest is typically used. The length and sequence will be specific to the protein being studied.

  • Liposomes: The choice of lipid composition and size is critical. Small unilamellar vesicles (SUVs) with diameters in the range of 30-100 nm are commonly used to mimic highly curved membranes. The lipid composition can be tailored to mimic specific cellular membranes, for example, by including phosphatidylserine (B164497) (PS) to introduce negative charge.[8]

  • Buffer Conditions: The choice of buffer, pH, and ionic strength can influence both the peptide conformation and the liposome (B1194612) stability. Phosphate or Tris buffers at physiological pH are common choices.

  • Concentrations: Peptide and lipid concentrations need to be carefully chosen to ensure a good signal-to-noise ratio in the CD measurements while avoiding aggregation.

Detailed Experimental Protocol

This protocol provides a general framework for studying the folding of an this compound motif upon interaction with liposomes using CD spectroscopy.

3.1. Materials and Reagents

  • Synthetic this compound peptide (e.g., >95% purity)

  • Lipids (e.g., DOPC, DOPS) in chloroform

  • Buffer (e.g., 10 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)

  • Argon or Nitrogen gas

  • Extruder and polycarbonate membranes (e.g., 50 nm or 100 nm pore size)

  • Circular Dichroism Spectropolarimeter

3.2. Liposome Preparation (Extrusion Method)

  • Lipid Film Formation: In a round-bottom flask, mix the desired lipids in chloroform. Evaporate the solvent under a stream of argon or nitrogen gas to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Hydrate the lipid film with the desired buffer by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain SUVs of a defined size, subject the MLV suspension to multiple (e.g., 11-21) passes through a polycarbonate membrane with a specific pore size (e.g., 50 nm or 100 nm) using a mini-extruder. This process should be performed above the phase transition temperature of the lipids.

  • Characterization: The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).

3.3. CD Data Acquisition

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the xenon lamp. Allow the lamp to warm up for at least 30 minutes.

    • Purge the instrument with nitrogen gas to prevent ozone formation and absorption by oxygen in the far-UV region.

    • Set the desired temperature using a Peltier temperature controller (e.g., 25 °C).

  • Sample Preparation:

    • Prepare a stock solution of the this compound peptide in the experimental buffer. Determine the precise concentration using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or a colorimetric assay).

    • Prepare a series of samples containing a fixed concentration of the this compound peptide (e.g., 10-20 µM) and increasing concentrations of liposomes.

    • Prepare a blank sample containing only the buffer and the highest concentration of liposomes used.

  • Data Collection:

    • Record the CD spectrum of each sample in the far-UV range (e.g., 190-260 nm).

    • Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize buffer absorbance.

    • Typical instrument parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Response time: 2 s

      • Accumulations: 3-5 scans per sample

  • Data Processing:

    • Average the multiple scans for each sample.

    • Subtract the spectrum of the corresponding liposome blank to correct for any background signal from the lipids and buffer.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * l * N) where:

      • θ is the observed ellipticity in degrees

      • c is the molar concentration of the peptide

      • l is the path length of the cuvette in cm

      • N is the number of amino acid residues in the peptide

Data Presentation and Analysis

The processed CD spectra will show a transition from a random coil-like spectrum to an α-helical spectrum as the liposome concentration increases.

Table 1: Representative Quantitative Data from this compound Motif Folding Studies

This compound Motif SourcePeptide Concentration (µM)Liposome CompositionLiposome Diameter (nm)[θ] at 222 nm (deg·cm²·dmol⁻¹) (No Liposomes)[θ] at 222 nm (deg·cm²·dmol⁻¹) (With Liposomes)Reference
ArfGAP114DOPC/DOPS (80:20)~30~ -2,000~ -15,000[2]
Synapsin INot SpecifiedNot SpecifiedVariedRandom CoilHelical[9]

Note: The values in this table are illustrative and may vary depending on the specific this compound sequence and experimental conditions.

Analysis of Helical Content:

The percentage of α-helix can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using the following formula:

% Helix = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) * 100

where:

  • [θ]c is the molar ellipticity of a random coil at 222 nm (typically ~0 deg·cm²·dmol⁻¹)

  • [θ]h is the molar ellipticity of a pure α-helix at 222 nm (typically ~ -33,000 to -36,000 deg·cm²·dmol⁻¹)

By plotting the change in molar ellipticity at 222 nm against the lipid concentration, a binding curve can be generated, from which the apparent dissociation constant (Kd) can be determined.

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis peptide This compound Peptide Synthesis & Purification mixing Titration of Peptide with Liposomes peptide->mixing lipids Liposome Preparation (Extrusion) lipids->mixing cd_acq CD Data Acquisition (190-260 nm) mixing->cd_acq processing Data Processing (Blank Subtraction, Molar Ellipticity) cd_acq->processing analysis Helicity Calculation & Binding Curve Fitting processing->analysis results Determination of Folding & Binding Affinity (Kd) analysis->results

Caption: Workflow for studying this compound motif folding using CD spectroscopy.

Diagram 2: this compound Motif Folding Mechanism

alps_folding cluster_membrane Lipid Packing Defects unfolded Unstructured this compound Motif (in solution) folded Folded α-helical this compound Motif (on membrane) unfolded->folded Binding & Folding membrane Curved Lipid Membrane

Caption: Mechanism of this compound motif folding upon binding to curved membranes.

Conclusion

Circular Dichroism spectroscopy is an invaluable tool for characterizing the conformational changes of this compound motifs upon interaction with lipid membranes. The technique is relatively straightforward, requires small amounts of sample, and provides quantitative data on the extent of folding and binding affinity. The protocols and guidelines presented in this application note provide a solid foundation for researchers investigating the role of this compound motifs in various biological processes.

References

Application Notes and Protocols for Live-Cell Imaging of ALPS Motif Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphipathic Lipid Packing Sensor (ALPS) motifs are conserved protein domains that act as sensors of membrane curvature. These motifs are typically unstructured in the cytosol but fold into an amphipathic alpha-helix upon binding to membranes with high positive curvature, which are characterized by lipid packing defects. This unique property allows proteins containing this compound motifs to localize to specific cellular compartments with highly curved membranes, such as transport vesicles, the Golgi apparatus, and the nuclear pore complex. The dynamic localization of this compound motif-containing proteins plays a crucial role in various cellular processes, including vesicle trafficking, organelle biogenesis, and nuclear transport.

This document provides detailed application notes and protocols for the live-cell imaging of this compound motif dynamics. These protocols are designed to enable researchers to visualize and quantify the recruitment, dissociation, and steady-state localization of this compound motif-containing proteins in living cells, providing insights into their function in health and disease.

Signaling Pathways and Experimental Workflow

The study of this compound motif dynamics often involves the investigation of signaling pathways that regulate membrane trafficking and organelle structure. For instance, the recruitment of ArfGAP1, an this compound motif-containing protein, to the Golgi is a key step in COPI-coated vesicle formation.

ALPS_Signaling_Pathway cluster_golgi Golgi Membrane cluster_cytosol Cytosol Arf1-GTP Arf1-GTP COPI_Coat COPI_Coat Arf1-GTP->COPI_Coat recruits Vesicle_Budding Vesicle_Budding COPI_Coat->Vesicle_Budding induces ArfGAP1_this compound ArfGAP1_this compound Vesicle_Budding->ArfGAP1_this compound recruits via high curvature ArfGAP1_this compound->Arf1-GTP hydrolyzes GTP on

Figure 1: ArfGAP1-mediated COPI vesicle budding at the Golgi.

A typical experimental workflow for live-cell imaging of this compound motif dynamics involves several key steps, from plasmid construction to quantitative image analysis.

Experimental_Workflow Plasmid_Construction Plasmid Construction (e.g., pEGFP-ALPS_Protein) Cell_Culture_Transfection Cell Culture and Transfection Plasmid_Construction->Cell_Culture_Transfection Live_Cell_Imaging Live-Cell Imaging (Confocal/TIRF Microscopy) Cell_Culture_Transfection->Live_Cell_Imaging Image_Acquisition Image Acquisition (Time-lapse series) Live_Cell_Imaging->Image_Acquisition Image_Analysis Quantitative Image Analysis (Localization, Intensity, Kinetics) Image_Acquisition->Image_Analysis

Figure 2: General experimental workflow for imaging this compound motif dynamics.

Quantitative Data Summary

The following tables summarize quantitative data from live-cell imaging and in vitro studies on the dynamics of various this compound motif-containing proteins.

Table 1: Recruitment and Assembly Kinetics of this compound Motif-Containing Proteins

ProteinCellular LocationMeasurementValueReference
Nup133Nuclear Pore ComplexMean assembly time in interphase~15-30 minutes[1]
Nup133Nuclear Pore ComplexMean assembly time post-mitosis1.9 ± 0.5 minutes[1]
VSVG-GFP (cargo)Golgi ApparatusHalf-time of Golgi entry~15 minutes[2]
VSVG-GFP (cargo)Golgi ApparatusHalf-time of Golgi exit~30-40 minutes[2]
VIP36-SP-GFPER-GolgiHalf-time of ER to Golgi transport~10 minutes[3]

Table 2: Dispersion and Reclustering Dynamics of Synapsin I

ConditionParameterValueReference
10 Hz stimulationGFP-Synapsin Ia dispersion time constant~20 seconds[4][5][6]
10 Hz stimulationFM 4-64 destaining (vesicle turnover) time constant~40 seconds[4][5][6]
Post-stimulationGFP-Synapsin Ia reclusteringRecovers to baseline within minutes[4][5][6]

Experimental Protocols

Protocol 1: Generation of Stable Cell Lines Expressing GFP-Tagged this compound Motif-Containing Proteins

This protocol describes the generation of stable cell lines for consistent expression of your protein of interest, which is crucial for reproducible quantitative imaging.[7][8][9][10]

Materials:

  • Mammalian cell line of choice (e.g., HeLa, COS-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Plasmid vector containing the gene for the this compound motif-containing protein fused to a fluorescent protein (e.g., pEGFP-C1) and a selection marker (e.g., neomycin resistance)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Selection antibiotic (e.g., G418)

  • Cloning cylinders or a fluorescence-activated cell sorter (FACS)

Procedure:

  • Plasmid Construction: Clone the cDNA of your this compound motif-containing protein into a suitable expression vector containing a fluorescent tag (e.g., EGFP) and a selection marker.

  • Transient Transfection and Validation:

    • Plate cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • Transfect the cells with the plasmid construct according to the manufacturer's protocol.

    • 24-48 hours post-transfection, verify the expression and correct localization of the fusion protein using fluorescence microscopy. Check for protein integrity via Western blotting.[8]

  • Selection of Stable Transfectants:

    • 48 hours post-transfection, split the cells into a larger culture dish (e.g., 10 cm dish) at a low density.

    • Replace the normal culture medium with a selection medium containing the appropriate concentration of the selection antibiotic (e.g., 400-800 µg/mL G418 for HeLa cells). The optimal concentration should be determined beforehand by a kill curve.[8]

    • Replace the selection medium every 3-4 days.

  • Isolation of Resistant Colonies:

    • After 2-3 weeks of selection, individual resistant colonies will become visible.

    • Isolate well-separated colonies using cloning cylinders or by FACS sorting of fluorescent cells.

  • Expansion and Screening of Clones:

    • Expand the isolated clones in separate culture vessels.

    • Screen the clones for homogenous and moderate expression levels of the fluorescently tagged protein by fluorescence microscopy and Western blotting. Select clones with expression levels comparable to the endogenous protein if possible.

Protocol 2: Live-Cell Imaging of this compound Motif Dynamics at the Golgi Apparatus

This protocol is adapted for imaging the recruitment of a GFP-tagged this compound motif-containing protein, such as ArfGAP1, to the Golgi apparatus.

Materials:

  • Stable cell line expressing the GFP-tagged this compound protein.

  • Glass-bottom imaging dishes.

  • Live-cell imaging medium (e.g., FluoroBrite DMEM).

  • Confocal or spinning-disk microscope equipped with an environmental chamber (37°C, 5% CO2).

Procedure:

  • Cell Plating:

    • Two days before imaging, plate the stable cell line onto glass-bottom imaging dishes to reach 50-70% confluency on the day of imaging.

  • Image Acquisition Setup:

    • Equilibrate the microscope's environmental chamber to 37°C and 5% CO2.

    • Place the imaging dish on the microscope stage and allow it to equilibrate for at least 30 minutes.

    • Use a high-magnification oil-immersion objective (e.g., 60x or 100x).

  • Imaging Parameters:

    • Locate a healthy cell with a clear Golgi morphology (typically a juxtanuclear ribbon-like structure).

    • Set the excitation and emission wavelengths appropriate for your fluorescent protein (e.g., 488 nm excitation and 500-550 nm emission for EGFP).

    • Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity. Use the lowest laser power possible.

    • Acquire a Z-stack of the Golgi region to capture the entire structure.

  • Time-Lapse Imaging for Kinetic Analysis (e.g., FRAP):

    • For Fluorescence Recovery After Photobleaching (FRAP) experiments, acquire a few pre-bleach images.

    • Use a high-intensity laser pulse to photobleach the fluorescence in a defined region of interest (ROI) within the Golgi.

    • Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI. The acquisition frequency will depend on the dynamics of your protein of interest (e.g., one frame every 5-10 seconds for several minutes).[3]

Protocol 3: Quantitative Image Analysis of this compound Protein Localization

This protocol outlines a basic workflow for quantifying the localization of a fluorescently tagged this compound protein at a specific organelle, such as the Golgi.

Software:

  • ImageJ/Fiji or other image analysis software.

Procedure:

  • Image Pre-processing:

    • Open the time-lapse image series in your analysis software.

    • Perform background subtraction to reduce noise.

  • Segmentation and ROI Definition:

    • To quantify Golgi localization, you will need to define ROIs for the Golgi and the whole cell (or a region of the cytoplasm).

    • If you have a fluorescent marker for the Golgi (co-transfection), you can use this to automatically segment the Golgi. Otherwise, you can manually draw an ROI around the Golgi based on the GFP-ALPS protein signal.

    • Define an ROI for the entire cell.

  • Measurement of Fluorescence Intensity:

    • For each time point, measure the mean fluorescence intensity within the Golgi ROI and the whole cell/cytoplasm ROI.

  • Data Analysis:

    • Localization Ratio: Calculate the ratio of the mean fluorescence intensity in the Golgi to that in the cytoplasm. An increase in this ratio over time indicates recruitment.

    • FRAP Analysis: For FRAP data, plot the fluorescence intensity in the bleached ROI over time. Fit the recovery curve to an appropriate model (e.g., a single exponential function) to determine the mobile fraction and the half-time of recovery (t½), which reflects the kinetics of protein exchange.[3]

FRAP_Analysis_Workflow Pre_Bleach_Images Acquire Pre-Bleach Images Photobleach_ROI Photobleach ROI (e.g., Golgi region) Pre_Bleach_Images->Photobleach_ROI Post_Bleach_Images Acquire Post-Bleach Time-Lapse Images Photobleach_ROI->Post_Bleach_Images Measure_Intensity Measure Fluorescence Intensity in Bleached ROI over Time Post_Bleach_Images->Measure_Intensity Normalize_Data Normalize Data to Pre-Bleach Intensity Measure_Intensity->Normalize_Data Curve_Fitting Fit Recovery Curve to Exponential Model Normalize_Data->Curve_Fitting Determine_Parameters Determine Mobile Fraction and Half-Time of Recovery (t½) Curve_Fitting->Determine_Parameters

Figure 3: Workflow for FRAP data analysis.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying the dynamics of this compound motif-containing proteins in live cells. By combining robust cell line generation, optimized live-cell imaging, and quantitative image analysis, it is possible to gain valuable insights into the mechanisms by which these fascinating membrane curvature sensors contribute to fundamental cellular processes. These methods are also amenable to adaptation for high-throughput screening assays in drug discovery programs targeting pathways involving this compound motif-mediated protein localization.

References

Application Notes and Protocols: Utilizing the ALPS Motif as a Quantitative Tool for Vesicle Size Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Amphipathic Lipid Packing Sensor (ALPS) motif is a powerful tool for investigating vesicle biogenesis, trafficking, and for characterizing the size of lipid nanoparticles, a critical parameter in drug delivery systems. This compound motifs are approximately 40-amino-acid long peptides that exhibit a remarkable sensitivity to membrane curvature.[1][2][3][4] These motifs are typically unstructured in solution but fold into an α-helix upon binding to highly curved lipid membranes, such as those of small vesicles.[1][3][4] This binding is driven by the insertion of bulky hydrophobic residues into lipid packing defects that are abundant in curved, but not flat, membranes.[5] The unique characteristic of this compound motifs is their polar face, which is rich in serine and threonine residues and contains few charged residues, making their membrane association primarily dependent on hydrophobic interactions rather than electrostatic attraction.[1][2][6] This property allows for the specific targeting of vesicles based on their size, offering a robust method for their characterization.

This document provides detailed application notes and protocols for utilizing this compound motifs as a tool to measure vesicle size, aimed at researchers, scientists, and professionals in drug development.

Principle of the Method

The core principle behind using this compound motifs for vesicle size determination lies in their preferential binding to smaller vesicles. As the radius of a vesicle decreases, the curvature of its outer leaflet increases, leading to the formation of transient packing defects between lipid headgroups. This compound motifs recognize and insert into these defects, leading to a stable association with the vesicle membrane. This interaction can be monitored and quantified using various biophysical techniques, primarily fluorescence spectroscopy and circular dichroism. By correlating the extent of this compound motif binding to a population of vesicles with their known or unknown size, one can establish a standard curve or directly measure the average vesicle size.

Key this compound Motifs for Vesicle Size Sensing

Two well-characterized this compound motifs are derived from the proteins ArfGAP1 and GMAP-210.

  • ArfGAP1 this compound motif: This motif, and a second one also found in ArfGAP1, are instrumental in the regulation of COPI-coated vesicle formation at the Golgi apparatus.[2][4] They exhibit a strong preference for highly curved membranes.[1][3][7]

  • GMAP-210 this compound motif: Located at the N-terminus of the Golgi microtubule-associated protein 210 (GMAP-210), this motif is involved in tethering vesicles to the cis-Golgi.[6][8][9][10][11] It demonstrates a sharp dependence on vesicle size for its binding.[6]

Data Presentation: Quantitative Analysis of this compound Motif Binding to Vesicles

The following tables summarize quantitative data from published studies, illustrating the relationship between vesicle size and the binding of this compound motifs.

Vesicle Radius (nm)ArfGAP1 [1-257] Binding (% of total protein)Reference
33~70%[3]
92~10%[3]
Vesicle Radius (nm)GMAP-210 N-terminus (GMAPn) Fluorescence Enhancement (Arbitrary Units)Reference
31High[6]
>50Low to negligible[6][8]
Vesicle Diameter (nm)Gcs1 (186-352) Binding (% of maximum)Reference
50100%[12]
100~50%[12]
200~20%[12]
400<10%[12]

Experimental Protocols

Protocol 1: Preparation of Liposomes of Defined Size

This protocol describes the preparation of unilamellar vesicles (liposomes) with a defined size using the extrusion method.

Materials:

  • Phospholipids (B1166683) (e.g., DOPC, POPC, with or without DOPS) in chloroform (B151607)

  • Rotary evaporator

  • Extruder set with polycarbonate membranes of desired pore sizes (e.g., 30, 50, 100, 200, 400 nm)

  • Glass vials

  • Nitrogen gas

  • Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, mix the desired phospholipids in chloroform.

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.[13]

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The final lipid concentration is typically 1-5 mg/mL.

    • Hydrate the lipid film by vortexing or gentle agitation at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).[13][14]

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 times). This process forces the MLVs to break down and reassemble into unilamellar vesicles of a size comparable to the membrane pore size.[13][15]

  • Size Characterization:

    • Determine the size distribution and average diameter of the prepared liposomes using Dynamic Light Scattering (DLS).

  • Storage:

    • Store the liposomes at 4°C and use within a few days for optimal results.[16]

Protocol 2: Fluorescence Spectroscopy Assay for this compound Motif-Vesicle Binding

This protocol utilizes a fluorescently labeled this compound peptide to quantify its binding to liposomes of different sizes. A common fluorescent probe is NBD (Nitrobenzoxadiazole), which exhibits a significant increase in fluorescence quantum yield upon moving from an aqueous to a hydrophobic environment (i.e., upon binding to the lipid membrane).

Materials:

  • NBD-labeled this compound peptide (e.g., NBD-ArfGAP1 or NBD-GMAP-210 motif)

  • Liposomes of various sizes (prepared as in Protocol 1)

  • Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the NBD-labeled this compound peptide in the binding buffer. A typical final concentration for the assay is 100-200 nM.

    • Prepare a series of dilutions of the liposome (B1194612) suspensions of different sizes in the binding buffer.

  • Fluorescence Measurement:

    • In a quartz cuvette, add the NBD-labeled this compound peptide to the binding buffer.

    • Record the baseline fluorescence emission spectrum (e.g., excitation at 470 nm, emission scan from 500 to 600 nm).

    • Add a known concentration of the liposome suspension to the cuvette.

    • Incubate for 5-10 minutes at room temperature to allow binding to reach equilibrium.

    • Record the fluorescence emission spectrum. A significant increase in fluorescence intensity at the emission maximum (around 530 nm for NBD) indicates binding.

  • Data Analysis:

    • Calculate the fluorescence enhancement (FE) as the ratio of the fluorescence intensity in the presence of liposomes to the intensity in their absence.

    • Plot the FE as a function of liposome concentration for each vesicle size.

    • To determine the binding affinity (Kd), fit the binding curve to a suitable binding model (e.g., a one-site binding model).

    • Alternatively, to create a size-response curve, plot the maximum FE or the initial slope of the binding curve against the vesicle radius.

Protocol 3: Circular Dichroism (CD) Spectroscopy for Monitoring this compound Motif Folding

This protocol uses CD spectroscopy to monitor the conformational change of the this compound motif from a random coil to an α-helix upon binding to vesicles.

Materials:

  • Unlabeled this compound peptide

  • Liposomes of various sizes

  • Binding buffer (use a buffer with low chloride concentration to minimize interference with the CD signal, e.g., phosphate (B84403) buffer)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound peptide in the CD-compatible buffer. A typical final concentration is 10-20 µM.

    • Prepare liposome suspensions of different sizes in the same buffer.

  • CD Measurement:

    • Record the far-UV CD spectrum (typically 190-250 nm) of the this compound peptide alone in the buffer. This will show a characteristic spectrum for a random coil structure, with a minimum around 200 nm.

    • Add the liposome suspension to the peptide solution.

    • Incubate for 10-15 minutes at room temperature.

    • Record the far-UV CD spectrum of the mixture. Upon binding to small vesicles, the spectrum will shift to one characteristic of an α-helix, with minima around 208 and 222 nm.[3]

  • Data Analysis:

    • The mean residue ellipticity at 222 nm is often used as a measure of α-helical content.

    • Plot the change in mean residue ellipticity at 222 nm as a function of vesicle size to determine the size-dependent folding and binding of the this compound motif.

Mandatory Visualizations

ALPS_Motif_Binding_Mechanism cluster_solution Aqueous Environment (Solution) cluster_membrane Vesicle Membrane cluster_flat Flat Membrane (Large Vesicle) cluster_curved Curved Membrane (Small Vesicle) Unstructured this compound Unstructured this compound Motif Flat Bilayer Lipid Bilayer Unstructured this compound->Flat Bilayer Low Affinity Curved Bilayer Lipid Bilayer with Packing Defects Unstructured this compound->Curved Bilayer High Affinity (Hydrophobic Insertion) No Binding No Significant Binding Folded this compound α-helical this compound Motif Curved Bilayer->Folded this compound Folding upon Binding

Caption: Mechanism of this compound motif binding to curved membranes.

Experimental_Workflow Start Start: Vesicle Size Determination Liposome Prep Prepare Liposomes of Varying Sizes (Extrusion) Start->Liposome Prep This compound Label Prepare Fluorescently Labeled This compound Motif (e.g., NBD) Start->this compound Label Size Char Characterize Liposome Size (e.g., DLS) Liposome Prep->Size Char Binding Assay Perform Binding Assay: Incubate this compound with Liposomes Size Char->Binding Assay This compound Label->Binding Assay Measurement Measure Signal Change Binding Assay->Measurement Fluorescence Fluorescence Spectroscopy: Measure Fluorescence Enhancement Measurement->Fluorescence Option 1 CD Circular Dichroism: Measure Change in Helicity Measurement->CD Option 2 Data Analysis Data Analysis: Correlate Signal with Vesicle Size Fluorescence->Data Analysis CD->Data Analysis Std Curve Generate Standard Curve: Binding vs. Vesicle Radius Data Analysis->Std Curve Size Est Estimate Size of Unknown Vesicle Population Std Curve->Size Est End End Size Est->End

Caption: Experimental workflow for vesicle size determination using this compound motifs.

Conclusion

The this compound motif provides a sensitive and quantitative method for determining vesicle size, a critical parameter in various research and development areas. By leveraging the principles of membrane curvature sensing, researchers can employ straightforward fluorescence and circular dichroism-based assays to characterize vesicle populations. The protocols and data presented herein offer a comprehensive guide for the successful application of this powerful tool.

References

Application of ALPS Motifs in Studying Nuclear Pore Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear pore complex (NPC) is a massive protein assembly that perforates the nuclear envelope, forming the sole gateway for molecular exchange between the nucleus and the cytoplasm.[1][2] The assembly and anchoring of this intricate structure into the curved pore membrane of the nuclear envelope is a complex process. Recent studies have highlighted the crucial role of ArfGAP1 Lipid Packing Sensor (ALPS) motifs, found in several nucleoporins (Nups), in this process.[1][2]

This compound motifs are short, amphipathic helices that act as sensors for membrane curvature.[3][4][5] They are typically unstructured in solution but fold into an α-helix upon binding to membranes with high curvature, inserting bulky hydrophobic residues into lipid-packing defects.[5][6][7] This unique property allows this compound-containing proteins to specifically target sites of high membrane curvature, such as transport vesicles and the nuclear pore membrane.[4][8][9] In the context of the NPC, this compound motifs are critical for anchoring the NPC scaffold to the nuclear envelope and are implicated in the biogenesis of new pores, particularly during interphase.[1][10][11]

These notes provide an overview of the application of this compound motifs in NPC research and detailed protocols for key experimental procedures.

Application Notes

This compound Motifs in Nucleoporins

Several key scaffold nucleoporins, primarily within the Y-shaped Nup84 complex (or Nup107-160 complex in vertebrates), contain this compound motifs. These motifs are essential for the direct interaction between the NPC and the nuclear membrane.[10]

Nucleoporin (Organism)Location of this compound MotifKey Features and Function
Nup133 (Human, S. cerevisiae, V. polyspora)Within the N-terminal β-propeller domain.[8][10]Senses membrane curvature; crucial for proper NPC biogenesis during interphase.[10][11] Mutations that disrupt the hydrophobic face of the helix abolish membrane binding.[10][12]
Nup120 / Nup160 (Various Eukaryotes)Located in the β-propeller domain.[13][14]Contributes to targeting the Y-complex to the curved nuclear pore membrane.[13] Deletion can lead to NPC clustering.[13][14]
Nup155 (Vertebrates)Contains this compound motif-containing β-propellers.[10]Forms the scaffold layer closest to the pore membrane and contributes to membrane contact.[10]
Mechanism of this compound Motif-Mediated Membrane Binding

The function of this compound motifs is intrinsically linked to the biophysical properties of lipid bilayers. The mechanism involves a coupled folding and binding process where the motif selectively recognizes and binds to curved membranes.

ALPS_Mechanism cluster_solution In Solution (Low Curvature) cluster_membrane At Pore Membrane (High Curvature) Unstructured Unstructured this compound Motif (in Nup133/Nup120) Membrane_Flat Flat Membrane Region Unstructured->Membrane_Flat No Stable Binding Structured This compound Motif Folds into Amphipathic α-Helix Unstructured->Structured High Curvature Sensing Membrane_Curved Curved Pore Membrane (Lipid Packing Defects) Structured->Membrane_Curved Binding Insertion Hydrophobic Residues Insert into Membrane Defects Membrane_Curved->Insertion Allows Anchoring Stable Anchoring of Nucleoporin to Membrane Insertion->Anchoring Results in

Caption: Mechanism of this compound motif binding to curved membranes.
Role in Nuclear Pore Complex Assembly

This compound motifs are particularly important for the assembly of NPCs during interphase, a process that requires the de novo formation of a pore through the intact nuclear envelope.[10] The curvature-sensing ability of this compound motifs in Nups like Nup133 is thought to be critical for stabilizing the highly curved membrane intermediates that form during pore formation.[11][14]

NPC_Assembly_Workflow start Interphase NPC Assembly Signal membrane_fusion Inner and Outer Nuclear Membrane Fusion start->membrane_fusion high_curvature Generation of High Curvature Pore Membrane membrane_fusion->high_curvature y_complex Y-Complex Recruitment (Nup133, Nup120) high_curvature->y_complex alps_binding This compound Motifs Bind and Stabilize Curved Membrane y_complex->alps_binding scaffold_assembly NPC Scaffold Assembly and Maturation alps_binding->scaffold_assembly mature_npc Mature NPC scaffold_assembly->mature_npc Liposome_Assay_Workflow cluster_prep Preparation cluster_binding Binding & Gradient cluster_analysis Analysis LipidFilm 1. Create Lipid Film Hydrate 2. Hydrate to form MLVs LipidFilm->Hydrate Extrude 3. Extrude to form LUVs (e.g., 30nm, 200nm) Hydrate->Extrude Incubate 4. Incubate Protein + LUVs Extrude->Incubate SucroseAdjust 5. Adjust to 30% Sucrose Incubate->SucroseAdjust Gradient 6. Create Sucrose Gradient (0%, 25%, 30%) SucroseAdjust->Gradient Centrifuge 7. Ultracentrifugation Gradient->Centrifuge Fractions 8. Collect Fractions (Top/Bottom) Centrifuge->Fractions Analyze 9. SDS-PAGE / Western Blot Fractions->Analyze Quantify 10. Quantify % Bound Protein Analyze->Quantify Microscopy_Workflow PlateCells 1. Plate Cells on Glass Coverslips Transfect 2. Transfect with This compound-EGFP Plasmid PlateCells->Transfect Express 3. Incubate 18-24h for Protein Expression Transfect->Express Fix 4. Fix with PFA Express->Fix Permeabilize 5. Permeabilize (Optional) Fix->Permeabilize Mount 6. Mount with DAPI Permeabilize->Mount Image 7. Acquire Images with Confocal Microscope Mount->Image Analyze 8. Analyze Subcellular Localization of Signal Image->Analyze

References

Troubleshooting & Optimization

Technical Support Center: ALPS Motif-Liposome Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low binding affinity of ArfGAP1 Lipid Packing Sensor (ALPS) motifs to liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound motif binding to liposomes?

A1: The this compound motif binds to liposomes by sensing defects in the lipid packing of the membrane. These packing defects are more prominent in highly curved membranes, such as small liposomes. The binding is primarily driven by hydrophobic interactions, where bulky hydrophobic residues of the this compound motif insert into the spaces created by loosely packed lipids.[1][2][3][4] The motif, which is unstructured in solution, folds into an alpha-helix upon binding to the curved membrane.[2]

Q2: Why is my this compound motif peptide not binding to my liposomes?

A2: Low binding affinity can be attributed to several factors:

  • Insufficient membrane curvature: this compound motifs preferentially bind to highly curved membranes. If your liposomes are too large (e.g., >100 nm in diameter), the lipid packing may be too tight to allow for efficient binding.

  • Lipid composition: The presence of unsaturated lipid tails (e.g., from dioleoyl lipids) promotes lipid packing defects and enhances this compound motif binding.[2] Conversely, saturated lipids can inhibit binding.

  • Lack of hydrophobic residues: The binding is mediated by the insertion of bulky hydrophobic residues. Mutations in these key residues can significantly reduce or abolish binding affinity.

  • Presence of charged residues: The polar face of the this compound motif is characterized by a lack of charged residues. Introducing charges can interfere with the hydrophobic-driven binding mechanism.[1]

Q3: Does the charge of the liposome (B1194612) affect this compound motif binding?

A3: Generally, the binding of this compound motifs is not significantly affected by the presence of charged lipids like phosphatidylserine (B164497) (PS).[2][5] The interaction is predominantly hydrophobic. This is in contrast to other membrane-binding motifs that rely on electrostatic interactions.

Q4: Can I use any type of lipid to prepare my liposomes?

A4: While this compound motifs can bind to simple phosphatidylcholine (PC) liposomes, the degree of unsaturation in the lipid acyl chains plays a crucial role. Liposomes prepared with lipids containing unsaturated or polyunsaturated fatty acids, which create more packing defects, will exhibit higher affinity for this compound motifs.[6]

Troubleshooting Guide for Low Binding Affinity

If you are experiencing low or no binding of your this compound motif-containing protein or peptide to liposomes, follow these troubleshooting steps:

Problem Possible Cause Recommended Solution
Weak or no binding signal in co-sedimentation or flotation assays. Liposome diameter is too large, resulting in insufficient membrane curvature.Prepare smaller liposomes (ideally 30-50 nm diameter) using techniques like sonication or extrusion through smaller pore size membranes (e.g., 30 nm or 50 nm).
Lipid composition is not optimal for creating packing defects.Use lipids with unsaturated or polyunsaturated acyl chains (e.g., DOPC, POPC). Avoid using fully saturated lipids.
The this compound motif sequence is compromised.Verify the sequence of your peptide or protein construct. Ensure that key bulky hydrophobic residues have not been mutated or modified.
Incorrect buffer conditions.While this compound binding is not highly sensitive to ionic strength, ensure your buffer conditions are standard (e.g., HEPES, KCl).
High background in fluorescence-based assays (e.g., NBD). NBD-labeled protein is aggregating.Centrifuge the protein solution before the assay to remove aggregates.
Non-specific binding of the probe to liposomes.Perform control experiments with a labeled peptide that lacks the this compound motif to assess non-specific binding.
Inconsistent results between experiments. Variability in liposome preparation.Ensure consistent liposome size and concentration between batches. Use dynamic light scattering (DLS) to verify liposome size distribution.
Protein/peptide degradation.Check the integrity of your protein or peptide using SDS-PAGE.

Quantitative Data

The following table summarizes the dissociation constants (Kd) for the TPD54 protein, which contains an this compound motif, binding to liposomes of varying size and lipid composition. This data illustrates the sensitivity of this compound motif binding to membrane curvature and lipid packing.

Liposome CompositionLiposome RadiusDissociation Constant (Kd)
PC(18:1/18:1)Sonicated (≈ 22 nm)≈ 20 µM
PC(16:0/18:1)Sonicated (≈ 22 nm)Not specified, but binding occurs
PC(18:1/18:1)Extruded (≈ 65 nm)≈ 300 µM
Saturated PCSonicated (≈ 22 nm)Barely any binding
PC(18:1/18:1)Extruded (> 60 nm)No detectable binding

Data extracted from a study on TPD54.[6][7]

Experimental Protocols

Liposome Preparation by Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size.

Materials:

  • Lipids in chloroform (B151607) (e.g., DOPC)

  • Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 50 nm pore size)

  • Nitrogen gas source

  • Rotary evaporator or vacuum desiccator

Procedure:

  • In a round-bottom flask, mix the desired lipids in chloroform.

  • Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour to remove all traces of organic solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 50 nm).

  • Extrude the lipid suspension through the membrane 11-21 times to generate SUVs of a uniform size.

  • Store the liposomes at 4°C and use within a few days.

Liposome Flotation Assay

This assay is used to separate liposome-bound proteins from unbound proteins by density gradient centrifugation.

Materials:

  • Prepared liposomes

  • This compound motif-containing protein/peptide

  • Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Sucrose (B13894) solutions of varying concentrations (e.g., 60%, 30%, and 0% in binding buffer)

  • Ultracentrifuge and appropriate rotor/tubes

Procedure:

  • Incubate the this compound protein/peptide with the liposomes in binding buffer for 30 minutes at room temperature.

  • Adjust the sucrose concentration of the protein-liposome mixture to 30% by adding a stock solution of 60% sucrose.

  • In an ultracentrifuge tube, carefully layer the 30% sucrose-protein-liposome mixture at the bottom.

  • Overlay with a layer of 25% sucrose solution, followed by a top layer of 0% sucrose (binding buffer).

  • Centrifuge at high speed (e.g., 200,000 x g) for 1-2 hours at 4°C.

  • After centrifugation, the liposomes and any bound protein will have floated to the interface between the 0% and 25% sucrose layers.

  • Carefully collect fractions from the top of the gradient.

  • Analyze the fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of protein in each fraction.

NBD Fluorescence Binding Assay

This assay measures the change in fluorescence of an NBD probe attached to the this compound motif upon binding to liposomes.

Materials:

  • NBD-labeled this compound peptide/protein

  • Prepared liposomes

  • Binding buffer

  • Fluorometer

Procedure:

  • Place a solution of the NBD-labeled this compound peptide in a cuvette.

  • Record the baseline fluorescence emission spectrum (e.g., excitation at 465 nm, emission scan from 500 to 600 nm).

  • Add aliquots of the liposome suspension to the cuvette.

  • After each addition, mix gently and record the fluorescence spectrum.

  • The binding of the NBD-labeled peptide to the hydrophobic environment of the liposome membrane will result in an increase in fluorescence intensity and a blue shift in the emission maximum.

  • Plot the change in fluorescence intensity as a function of lipid concentration to determine the binding affinity (Kd).

Visualizations

ALPS_Binding_Mechanism cluster_solution Aqueous Solution cluster_membrane Curved Liposome Membrane Unstructured this compound Unstructured This compound Motif LipidPackingDefect Lipid Packing Defect Unstructured this compound->LipidPackingDefect Hydrophobic Interaction Foldedthis compound Folded α-helical This compound Motif LipidPackingDefect->Foldedthis compound Binding and Folding

Caption: Mechanism of this compound motif binding to a curved liposome membrane.

Troubleshooting_Workflow Start Low Binding Affinity Observed CheckCurvature Is Liposome Diameter < 100 nm? Start->CheckCurvature CheckLipids Are Lipids Unsaturated? CheckCurvature->CheckLipids Yes Reevaluate Re-evaluate Experiment Design CheckCurvature->Reevaluate No CheckSequence Is this compound Sequence Correct? CheckLipids->CheckSequence Yes CheckLipids->Reevaluate No OptimizeProtocol Optimize Experimental Protocol CheckSequence->OptimizeProtocol Yes CheckSequence->Reevaluate No End Binding Improved OptimizeProtocol->End Reevaluate->Start

Caption: Troubleshooting workflow for low this compound motif binding affinity.

References

Technical Support Center: Optimizing Lipid Composition for ALPS Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amphipathic Lipid Packing Sensor (ALPS) binding assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound motif binding to lipid membranes?

A1: The Amphipathic Lipid Packing Sensor (this compound) motif is a protein structural motif that preferentially binds to areas of high membrane curvature or regions with lipid packing defects. This compound motifs are typically unstructured in solution but fold into an alpha-helix upon binding to a suitable membrane surface. This binding is driven by the insertion of bulky hydrophobic residues (like Phenylalanine, Leucine, and Tryptophan) into the gaps that appear between loosely packed lipid headgroups. The polar face of the helix, rich in residues like Serine and Threonine, remains oriented towards the aqueous environment.

Q2: How does lipid chain saturation affect this compound binding?

A2: Lipid chain saturation is a critical factor. Liposomes containing monounsaturated acyl chains (like those in DOPC - Dioleoyl-PC) promote this compound binding because the kink in the unsaturated chain creates packing defects. Conversely, liposomes composed of saturated acyl chains lead to more tightly packed, ordered membranes, which significantly hinders this compound motif insertion and binding.[1]

Q3: What is the role of anionic lipids in this compound binding assays?

A3: The role of anionic lipids can be context-dependent. Some this compound motifs, such as those from ArfGAP1, are adapted to bind to membranes with a low net charge, characteristic of the early secretory pathway.[2] For these, the interaction is primarily hydrophobic. However, other this compound motifs, like the one from Osh4, show enhanced binding to membranes containing anionic lipids such as phosphatidylserine (B164497) (PS).[1] The negative charge of the lipid headgroups can facilitate the initial electrostatic attraction of the positively charged residues within the this compound motif, promoting its folding and insertion into the membrane.

Q4: Can I use cholesterol in my liposome (B1194612) formulation?

A4: It is generally not recommended to include cholesterol in liposome formulations for this compound binding assays. Cholesterol is known to increase the order of lipid packing and reduce packing defects in fluid membranes. This ordering effect will likely inhibit or significantly reduce the binding of this compound motifs. Studies have shown that cholesterol is often repelled from regions with high lipid packing defects, the very regions this compound motifs recognize.

Q5: What are suitable negative and positive controls for my this compound binding assay?

A5:

  • Negative Control: A good negative control consists of liposomes made from lipids that create a well-packed bilayer with minimal defects. A commonly used composition is a mixture of a cylindrical lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), for instance in an 80:20 molar ratio.[3] These liposomes should be prepared with a large diameter (e.g., by extrusion through a 200 nm filter) to minimize curvature-induced defects.

  • Positive Control: A positive control should consist of liposomes known to promote robust this compound binding. This can be achieved by using highly curved small unilamellar vesicles (SUVs) with a diameter of ~30-50 nm, prepared by sonication or extrusion through a 30 nm filter. The lipid composition should be rich in unsaturated lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). Including a moderate amount of an anionic lipid like 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) (e.g., 10-30 mol%) can further enhance binding for some this compound motifs.

Troubleshooting Guide

Problem Potential Cause Verification Steps Recommended Solution
Low or No Signal (Weak this compound Binding) Inappropriate Lipid Composition: Lipids are too saturated, or the membrane is too tightly packed (e.g., presence of cholesterol).Review the lipid composition of your liposomes. Ensure you are using lipids with unsaturated acyl chains (e.g., DOPC, POPC).Prepare new liposomes using lipids that promote packing defects. For a positive control, use a composition like 70% DOPC and 30% DOPS, extruded to a small diameter (~50 nm).
Liposome Size is Too Large: this compound binding is highly sensitive to membrane curvature. Large liposomes (>100 nm) present a relatively flat surface with fewer packing defects.Check the size of your liposomes using Dynamic Light Scattering (DLS).Prepare smaller liposomes by extrusion through smaller pore size filters (e.g., 50 nm or 30 nm) or by sonication to generate small unilamellar vesicles (SUVs).
Protein Aggregation: The this compound-containing protein may have aggregated, preventing it from binding to the liposomes.Centrifuge the protein solution at high speed before adding it to the liposome suspension to pellet any aggregates. Run an SDS-PAGE of the supernatant to confirm the protein is soluble.Optimize protein purification and storage conditions. Consider including a low concentration of a non-ionic detergent or increasing the ionic strength of the buffer if aggregation persists.
Incorrect Buffer Conditions: pH or ionic strength of the assay buffer may not be optimal for the protein-lipid interaction.Verify the pH and salt concentration of your binding buffer.Test a range of pH values and salt concentrations to find the optimal conditions for your specific this compound motif and lipid composition.
High Background (Non-Specific Binding) Protein Adsorption to Tube Walls: The protein may be binding to the surface of the microcentrifuge tubes, especially during ultracentrifugation steps.Run a control experiment without liposomes to see if the protein pellets on its own.Use low-adsorption microcentrifuge tubes. Consider adding a small amount of a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) to the binding buffer to block non-specific sites.
Excessive Protein Concentration: Using too high a concentration of the this compound-containing protein can lead to non-specific binding to the liposomes.Perform a titration of the protein concentration to find the optimal range where specific binding is saturated but non-specific binding is minimized.Reduce the protein concentration in the assay. A typical starting point is a protein-to-lipid molar ratio of 1:1000.[2]
Inadequate Washing Steps: Insufficient washing of the liposome pellet after co-sedimentation can leave unbound protein in the sample.Review your washing protocol. Ensure you are using a sufficient volume of wash buffer and that the pellet is adequately resuspended between washes.Increase the number of wash steps (e.g., from one to three). Use ice-cold wash buffer to minimize dissociation of bound protein during washing.
Inconsistent Results Between Replicates Inconsistent Liposome Preparation: Variability in liposome size and lamellarity between batches can lead to inconsistent binding results.Characterize each new batch of liposomes by DLS to ensure consistent size distribution.Strictly adhere to a standardized liposome preparation protocol. Ensure the extruder is assembled correctly and that the membrane is not damaged.
Fluorescent Probe Issues (for fluorescence-based assays): The fluorescent label on the this compound peptide may be interacting with the lipids or itself, leading to artifacts.Run control experiments with the labeled peptide in the absence of liposomes to check for changes in fluorescence.Consider using a different fluorescent probe or changing the labeling position on the peptide. The use of NBD (Nitrobenzoxadiazole) as a fluorescent label for this compound peptides has been successfully reported.

Data Presentation: Lipid Composition and this compound Binding

The following tables summarize lipid compositions that have been used in this compound binding assays and their expected outcomes.

Table 1: Recommended Lipid Compositions for this compound Binding Assays

Liposome Type Lipid Composition (molar ratio) Key Lipids Expected Outcome for this compound Binding Reference
Positive Control (High Curvature & Anionic) 70% DOPC, 30% DOPSDOPC (unsaturated), DOPS (anionic)Strong Binding[1]
Positive Control (Neutral, High Curvature) 100% DOPCDOPC (unsaturated)Moderate to Strong Binding[1]
Negative Control (Low Curvature) 80% POPC, 20% POPEPOPC (monounsaturated), POPE (cylindrical)Minimal to No Binding[3]
"Golgi-Mimic" 50% DOPC, 15% DOPE, 10% DOPS, 25% CholesterolDOPC, DOPE, DOPS, CholesterolVariable, generally lower than positive control due to cholesterol[2]
Anionic Titration 90% POPC, 10% POPSPOPC, POPSModerate Binding[1]
80% POPC, 20% POPSPOPC, POPSIncreased Binding[1]
50% POPC, 50% POPSPOPC, POPSStrongest Binding in titration series[1]

Table 2: Quantitative Binding Affinity Data

This compound Motif SourceLiposome Composition (molar ratio)Liposome DiameterBinding Affinity (Kd)Reference
Osh4 protein4:1 POPC:POPSNot specified1.88 ± 0.47 µM[1]

Experimental Protocols & Visualizations

Protocol 1: Liposome Preparation by Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size, which is crucial for reproducible this compound binding assays.

Methodology:

  • Lipid Film Preparation:

    • In a glass vial, mix the desired lipids from chloroform (B151607) stocks to achieve the target molar ratios.

    • Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Rehydrate the lipid film with the desired assay buffer (e.g., HKM buffer: 50 mM HEPES pH 7.2, 120 mM K-acetate, 1 mM MgCl2) to a final lipid concentration of 1-5 mM.

    • Vortex the vial vigorously for 5-10 minutes to form multilamellar vesicles (MLVs). The suspension will appear milky.

    • To promote the formation of unilamellar vesicles, subject the suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (~40°C).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm for low curvature, 50 nm or 30 nm for high curvature).

    • Hydrate the membrane and filter supports with the assay buffer.

    • Load the MLV suspension into one of the gas-tight syringes and carefully place it in the extruder.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). The solution should become clearer as LUVs are formed.

    • The resulting liposome solution can be stored at 4°C and should be used within a few days.

Liposome_Extrusion_Workflow cluster_prep Preparation cluster_extrusion Extrusion cluster_final Final Product LipidMixing 1. Mix Lipids in Chloroform Drying 2. Dry to Lipid Film LipidMixing->Drying N2 stream, vacuum Hydration 3. Rehydrate with Buffer Drying->Hydration Assay Buffer FreezeThaw 4. Freeze-Thaw Cycles Hydration->FreezeThaw Vortex Extruder 5. Extrude through Membrane (21x) FreezeThaw->Extruder MLV Suspension LUVs LUVs of Defined Size Extruder->LUVs Clear Suspension

Caption: Workflow for preparing unilamellar liposomes by extrusion.
Protocol 2: this compound-Liposome Co-sedimentation Assay

This assay is used to determine the fraction of an this compound-containing protein that binds to liposomes.

Methodology:

  • Binding Reaction:

    • In a microcentrifuge tube, combine your this compound-containing protein (e.g., at a final concentration of 1 µM) with the prepared liposomes (e.g., at a final lipid concentration of 1 mM).

    • Incubate the mixture at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Separation of Bound and Unbound Protein:

    • Centrifuge the tubes at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes and any bound protein.

    • Carefully collect the supernatant, which contains the unbound protein fraction.

    • Gently wash the pellet with ice-cold assay buffer to remove any residual unbound protein. Centrifuge again and discard the supernatant.

  • Analysis:

    • Resuspend the pellet (bound fraction) in a volume of buffer equal to the supernatant fraction.

    • Add SDS-PAGE sample buffer to both the supernatant and pellet fractions.

    • Analyze equal volumes of the supernatant (unbound) and pellet (bound) fractions by SDS-PAGE and Coomassie staining or Western blotting.

    • Quantify the band intensities to determine the percentage of protein bound to the liposomes.

CoSedimentation_Workflow cluster_binding Binding cluster_separation Separation cluster_analysis Analysis Incubate 1. Incubate this compound Protein with Liposomes Centrifuge 2. Ultracentrifugation Incubate->Centrifuge 30 min, RT Separate 3. Separate Supernatant (Unbound) and Pellet (Bound) Centrifuge->Separate SDSPAGE 4. Analyze Fractions by SDS-PAGE Separate->SDSPAGE Quantify 5. Quantify Band Intensities SDSPAGE->Quantify

Caption: Workflow for the this compound-liposome co-sedimentation assay.
This compound Binding Mechanism

The following diagram illustrates the principle of how an this compound motif recognizes and binds to lipid packing defects.

ALPS_Binding_Mechanism cluster_membrane Lipid Bilayer cluster_protein This compound Motif Flat_Membrane Well-Packed Lipids (Low Defects) Curved_Membrane Loosely-Packed Lipids (High Defects) Structured_this compound Alpha-helical this compound (Bound to Membrane) Unstructured_this compound Unstructured this compound (in solution) Unstructured_this compound->Flat_Membrane No Binding Unstructured_this compound->Curved_Membrane Binding & Folding

Caption: this compound motifs bind to curved membranes with lipid packing defects.

References

Improving signal-to-noise in ALPS fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their ALPS (Aβ-Lipoprotein Probe for Subcellular analysis) fluorescence microscopy experiments and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this compound fluorescence microscopy?

This compound fluorescence microscopy utilizes probes based on the Amphipathic Lipid Packing Sensor (this compound) motif. This motif is a short, amphipathic peptide that acts as a sensor for membrane curvature. In solution, the this compound motif is largely unstructured. However, in the presence of curved cellular membranes, which have defects in their lipid packing, the motif folds into an alpha-helix. The hydrophobic residues of this helix insert into these lipid packing defects, leading to the probe's localization at these sites. When fused to a fluorescent protein (e.g., GFP), the this compound motif allows for the visualization of highly curved membrane structures within the cell, such as those found on the Golgi apparatus and endosomes.[1][2][3][4]

Q2: My this compound-GFP fusion protein is showing diffuse cytoplasmic signal instead of localizing to specific organelles. What could be the cause?

A diffuse cytoplasmic signal often indicates that the this compound motif is not efficiently binding to its target membranes. Several factors could contribute to this issue:

  • Low Expression Levels: If the concentration of the this compound-GFP probe is too low, the signal from the localized probes may be indistinguishable from the background fluorescence of the unbound, diffuse probes in the cytoplasm.

  • Suboptimal Buffer Conditions: The binding of the this compound motif is sensitive to the surrounding chemical environment. Suboptimal pH or ionic strength can interfere with the hydrophobic interactions required for membrane insertion.

  • Disrupted Membrane Curvature: The cellular process you are studying might involve a reduction in membrane curvature at the expected target organelles, leading to decreased binding of the this compound probe.

  • Incorrect Fusion Protein Design: The linker between the this compound motif and the fluorescent protein can influence the motif's ability to interact with membranes. An inappropriate linker might sterically hinder the this compound motif.[5]

Q3: I am observing bright, punctate signals that do not co-localize with my organelle marker. What are these?

These bright, non-specific puncta are likely aggregates of your this compound-fluorescent protein fusion. Overexpression of fusion proteins is a common cause of aggregation. When the cellular machinery for protein folding and quality control is overwhelmed, misfolded proteins can accumulate and form these aggregates. It is crucial to optimize the expression level of your this compound probe to a point where it is sufficient for imaging but does not lead to aggregation artifacts.[6]

Q4: How can I minimize photobleaching and phototoxicity when imaging live cells with this compound probes?

Photobleaching and phototoxicity are significant challenges in live-cell imaging.[7][8][9][10] To mitigate these effects:

  • Reduce Excitation Light Intensity: Use the lowest laser power that still provides a detectable signal.

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera.

  • Use More Photostable Fluorophores: Consider using fluorescent proteins known for their high photostability.[11][12]

  • Implement Controlled Light Exposure Techniques: If available on your microscopy system, use techniques that only illuminate the region of interest.[10]

  • Image Less Frequently: For time-lapse experiments, increase the interval between image acquisitions.

Troubleshooting Guides

Problem 1: High Background Fluorescence Obscuring the this compound Signal

High background can arise from several sources, including autofluorescence from the cells or media, and non-specific binding of the this compound probe.

Troubleshooting Steps:

  • Image an Unlabeled Control: Image cells that do not express the this compound probe to determine the level of intrinsic autofluorescence.

  • Optimize Washing Steps: After transfection and before imaging, ensure that cells are thoroughly washed to remove any residual transfection reagents or unbound probes in the medium.

  • Use Phenol (B47542) Red-Free Medium: For live-cell imaging, switch to a phenol red-free imaging medium, as phenol red is fluorescent.

  • Adjust Buffer Composition: To reduce non-specific binding due to charge interactions, you can try adjusting the pH or increasing the salt concentration of your imaging buffer.[8][13][14][15]

  • Incorporate Blocking Agents: In some instances, adding a low concentration of a blocking agent like Bovine Serum Albumin (BSA) to the imaging medium can help reduce non-specific binding to cellular surfaces.[8][13][15]

Problem 2: Low Signal-to-Noise Ratio (SNR)

A low SNR can make it difficult to distinguish the this compound probe signal from the background noise.

Troubleshooting Steps:

  • Optimize Probe Expression: Titrate the amount of plasmid used for transfection to find an optimal expression level that maximizes signal without causing aggregation.

  • Choose a Brighter Fluorophore: If the signal is inherently weak, consider re-cloning your this compound motif with a brighter fluorescent protein.

  • Optimize Imaging Parameters:

    • Increase Exposure Time: This can increase the signal, but be mindful of photobleaching.

    • Binning: If your camera supports it, pixel binning can increase the signal-to-noise ratio at the expense of some spatial resolution.

    • Use a High Quantum Efficiency Detector: A more sensitive detector will capture more of the emitted photons.

  • Image Processing: Post-acquisition processing techniques like background subtraction and denoising can help improve the apparent SNR. However, be cautious not to introduce artifacts.

Quantitative Data Summary

ParameterRecommended Range/ValuePotential Impact on SNRReference
This compound Probe Concentration Titrate for optimal expressionToo low: weak signal. Too high: aggregation and high background.[6]
Imaging Medium pH 7.2 - 7.6Suboptimal pH can reduce binding affinity.[8][14]
Excitation Laser Power < 1 mW (fluorophore dependent)Higher power increases signal but also photobleaching and phototoxicity.[7]
Camera Exposure Time 50 - 500 ms (B15284909) (detector dependent)Longer exposure increases signal but also noise and photobleaching.
BSA Concentration (optional) 0.1% - 1%Can reduce non-specific binding, improving SNR.[8][13]

Key Experimental Protocols

Protocol 1: Optimizing this compound-GFP Expression for High SNR
  • Cell Seeding: Seed cells on glass-bottom dishes suitable for high-resolution microscopy.

  • Transfection: Perform a titration of the this compound-GFP plasmid DNA. For a 35 mm dish, test a range of DNA concentrations (e.g., 100 ng, 250 ng, 500 ng, 1000 ng) with a constant amount of transfection reagent.

  • Expression: Allow cells to express the fusion protein for 24-48 hours.

  • Imaging: Image the cells from each transfection condition using identical microscope settings.

  • Analysis:

    • Qualitatively assess the images for the presence of aggregates and the ratio of localized signal to diffuse cytoplasmic background.

    • Quantitatively measure the fluorescence intensity of localized structures and the cytoplasm.

    • Select the DNA concentration that provides a strong localized signal with minimal aggregation and a low cytoplasmic background.

Protocol 2: Reducing Non-Specific Binding of this compound Probes
  • Prepare Imaging Buffer: Prepare a base imaging buffer (e.g., Hanks' Balanced Salt Solution without phenol red).

  • pH Adjustment (Optional): Prepare aliquots of the imaging buffer with slightly different pH values (e.g., 7.0, 7.4, 7.8) to test for optimal binding.

  • Increased Ionic Strength (Optional): Prepare an aliquot of the imaging buffer with an increased NaCl concentration (e.g., an additional 50-100 mM).[14]

  • Addition of Blocking Agent (Optional): Prepare an aliquot of the imaging buffer containing 0.1% BSA.[13]

  • Cell Preparation: After the desired expression time, remove the culture medium and wash the cells twice with the base imaging buffer.

  • Imaging: Replace the wash buffer with one of the test imaging buffers and proceed with imaging. Compare the signal-to-background ratio between the different conditions to identify the optimal imaging buffer for your experiment.

Visualizations

ALPS_Signaling_Pathway cluster_cell Cell Curved_Membrane Curved Membrane (e.g., Golgi, Endosome) Lipid_Packing_Defects Lipid Packing Defects Curved_Membrane->Lipid_Packing_Defects Creates ALPS_Probe_Bound Bound this compound-FP (Helical, Fluorescent) Lipid_Packing_Defects->ALPS_Probe_Bound Induces Folding ALPS_Probe_Unbound Unbound this compound-FP (Cytoplasm, Unstructured) ALPS_Probe_Unbound->Lipid_Packing_Defects Recognizes and Binds

Caption: Mechanism of this compound probe localization to curved membranes.

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Check_Expression Check Expression Level Start->Check_Expression Check_Background Assess Background Fluorescence Start->Check_Background Optimize_Imaging Optimize Imaging Parameters Start->Optimize_Imaging High_Expression High Expression/ Aggregation Check_Expression->High_Expression Yes Low_Expression Low Expression Check_Expression->Low_Expression No High_Background High Background Check_Background->High_Background Yes Suboptimal_Settings Suboptimal Settings Optimize_Imaging->Suboptimal_Settings Yes Solution1 Reduce Plasmid Concentration High_Expression->Solution1 Solution2 Increase Plasmid Concentration Low_Expression->Solution2 Solution3 Use Imaging Medium without Phenol Red High_Background->Solution3 Solution4 Increase Exposure/ Use Binning Suboptimal_Settings->Solution4 End Improved SNR Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A logical workflow for troubleshooting low signal-to-noise ratio.

References

ALPS motif not localizing to Golgi membranes in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the in vivo localization of ALPS motifs to Golgi membranes.

Frequently Asked questions (FAQs)

Q1: What is the this compound motif and how does it target proteins to the Golgi apparatus?

The Amphipathic Lipid Packing Sensor (this compound) motif is a protein motif of about 20-40 amino acids that senses membrane curvature.[1] It is typically unstructured in the cytosol but folds into an amphipathic α-helix upon binding to membranes with high positive curvature and lipid packing defects, which are characteristic of transport vesicles and the rims of Golgi cisternae.[2] The binding is primarily driven by the insertion of bulky hydrophobic residues into these lipid packing defects. A key feature of this compound motifs is the low abundance of charged residues on their polar face, making their membrane association highly dependent on hydrophobicity rather than electrostatic interactions.[3] Proteins like GMAP-210 and ArfGAP1 contain this compound motifs that are crucial for their localization to the cis-Golgi network.[4][5]

Q2: My this compound motif-containing protein is not localizing to the Golgi. What are the potential reasons?

Failure of an this compound motif-containing protein to localize to the Golgi can stem from several factors:

  • Mutations in the this compound motif: Alterations in the hydrophobic face of the amphipathic helix can abolish its membrane-binding capacity.

  • Incorrect protein folding or aggregation: Overexpression of the fusion protein can lead to misfolding and aggregation, preventing its proper transport and localization.[6]

  • Issues with the fusion tag: The size or position (N- or C-terminal) of a fluorescent tag (e.g., GFP) might interfere with the proper folding or function of the this compound motif.[6]

  • Cellular stress or altered lipid metabolism: Changes in the lipid composition of Golgi membranes can affect the density of lipid packing defects, thereby reducing the binding affinity of the this compound motif.

  • Problems with experimental procedures: Sub-optimal fixation, permeabilization, or antibody staining can lead to artifacts and misinterpretation of the protein's localization.

Q3: Can the expression level of my this compound-tagged protein affect its localization?

Yes, high levels of protein expression, often encountered in transient transfection experiments, can lead to the formation of protein aggregates in the cytoplasm or other cellular compartments.[6][7] This can result in a diffuse or punctate staining pattern that does not correspond to the Golgi apparatus. It is advisable to titrate the amount of plasmid DNA used for transfection to achieve a moderate expression level that allows for correct protein folding and trafficking.

Q4: Does the cellular context or cell type matter for this compound motif localization?

While the fundamental mechanism of this compound motif-mediated Golgi targeting is conserved across mammalian cell lines, differences in Golgi morphology, lipid composition, and the expression levels of interacting partners could potentially influence the efficiency of localization.[8] It is always recommended to verify the localization pattern in the specific cell line used for your experiments.

Troubleshooting Guides

Problem 1: Weak or No Golgi Signal

If you observe a weak or complete absence of your this compound motif-containing protein at the Golgi, consider the following troubleshooting steps:

Potential Cause Suggested Solution
Low protein expression - Increase the amount of plasmid DNA for transfection. - Optimize transfection efficiency by using a different transfection reagent or protocol. - Check for protein expression by Western blot.
Inefficient fixation - Optimize fixation conditions. For Golgi proteins, 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature is a common starting point. - Avoid methanol (B129727) fixation, as it can alter protein conformation and membrane integrity.
Poor antibody penetration - Optimize permeabilization. A mild detergent like 0.1% Triton X-100 or saponin (B1150181) in the antibody dilution buffer is recommended. - Increase the permeabilization time or detergent concentration slightly.
Primary/Secondary antibody issues - Increase the concentration of the primary or secondary antibody. - Ensure the secondary antibody is appropriate for the primary antibody's host species. - Use a brighter fluorophore-conjugated secondary antibody.
This compound motif mutation - Sequence your construct to ensure there are no unintended mutations in the this compound motif. - If you have intentionally mutated the this compound motif, the lack of Golgi localization may be the expected result.
Problem 2: High Background or Non-specific Staining

High background can obscure the specific Golgi localization of your protein. Here are some tips to reduce it:

Potential Cause Suggested Solution
Antibody concentration too high - Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
Insufficient blocking - Increase the blocking time (e.g., 1 hour at room temperature). - Use a blocking solution containing 5% normal serum from the same species as the secondary antibody.
Inadequate washing - Increase the number and duration of washing steps after primary and secondary antibody incubations.
Protein aggregation - Lower the expression level by reducing the amount of transfected DNA. - Incubate cells at a lower temperature (e.g., 30°C) after transfection to slow down protein synthesis and promote proper folding.
Autofluorescence - Use a mounting medium containing an anti-fade reagent. - Image cells in a different fluorescence channel if autofluorescence is specific to a certain wavelength.

Data Presentation

Table 1: Effect of Mutations in the ArfGAP1 this compound Motif on Golgi Localization

Mutations in the hydrophobic residues of the this compound motif of ArfGAP1 can significantly impact its ability to localize to the Golgi apparatus. The following table summarizes the effects of alanine (B10760859) substitutions on the Golgi localization of a GFP-tagged ArfGAP1 fragment.

Mutation Description Golgi Localization
Wild-TypeUnmutated this compound motifStrong Golgi localization
L207ALeucine to AlanineReduced Golgi localization
W211ATryptophan to AlanineDiffuse cytosolic localization
F214APhenylalanine to AlanineReduced Golgi localization
L207A, W211A, F214ATriple mutantDiffuse cytosolic localization

Data summarized from literature investigating the role of hydrophobic residues in the this compound motif of ArfGAP1.[9]

Table 2: Influence of Membrane Curvature and Lipid Composition on this compound Motif Binding

The binding of this compound motifs to membranes is highly sensitive to the physical properties of the lipid bilayer.

Parameter Condition Effect on this compound Motif Binding Quantitative Measure (Example)
Membrane Curvature High curvature (small liposome (B1194612) diameter)Increased bindingApparent Kd decreases with decreasing liposome diameter.[10]
Low curvature (large liposome diameter)Decreased binding
Lipid Packing Defects Presence of conical lipids (e.g., diacylglycerol)Increased bindingFree energy of binding is more favorable.[11]
Absence of conical lipidsDecreased binding
Anionic Lipids Low concentration of anionic lipids (e.g., PS)Efficient bindingThis compound motifs are adapted to membranes with low amounts of anionic lipids.[3]
High concentration of anionic lipidsNo significant enhancement of binding

This table presents a summary of findings from multiple studies on this compound motif-membrane interactions.[3][10][11]

Experimental Protocols

Protocol 1: Transient Transfection of Mammalian Cells for Fluorescence Microscopy
  • Cell Seeding: The day before transfection, seed mammalian cells (e.g., HeLa, COS-7) onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • DNA-Lipofectamine Complex Formation:

    • For each well, dilute 0.5-1.0 µg of plasmid DNA encoding your this compound motif-containing protein into 50 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute 1-2 µL of a lipid-based transfection reagent (e.g., Lipofectamine 2000) into 50 µL of serum-free medium and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow DNA-lipid complexes to form.

  • Transfection:

    • Aspirate the culture medium from the cells and replace it with 400 µL of fresh, pre-warmed, serum-containing medium.

    • Add the 100 µL of DNA-lipid complex mixture dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-24 hours before proceeding with immunofluorescence staining or live-cell imaging.

Protocol 2: Immunofluorescence Staining for Golgi Localization
  • Fixation:

    • Gently wash the cells on coverslips twice with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize and block non-specific binding by incubating the cells in a blocking buffer (e.g., PBS containing 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against your protein of interest or a Golgi marker (e.g., anti-GM130, anti-Giantin) in the blocking buffer.

    • Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Briefly rinse the coverslips with distilled water.

    • Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets.

Mandatory Visualization

Signaling Pathway of this compound Motif-Mediated Golgi Targeting

ALPS_Motif_Targeting cluster_gmap GMAP-210 Tethering Cytosol Cytosolic this compound-containing Protein (Unstructured Motif) GolgiVesicle Golgi-derived Vesicle (High Curvature, Lipid Packing Defects) Cytosol->GolgiVesicle Senses Curvature & Lipid Packing Defects ALPS_Bound Membrane-Bound this compound-containing Protein (Folded α-helix) GolgiVesicle->ALPS_Bound Binding & Folding GMAP210 GMAP210 GolgiCisternae cis-Golgi Cisternae Arf1_GDP Arf1-GDP (Inactive) GEF GEF Arf1_GDP->GEF Arf1_GTP Arf1-GTP (Active) Arf1_GTP->GolgiCisternae Recruitment GEF->Arf1_GTP GTP Exchange GMAP210->GolgiCisternae Tethering via GRAB domain GRAB_domain GRAB Domain GRAB_domain->Arf1_GTP

Caption: Mechanism of this compound motif-mediated targeting and GMAP-210 tethering at the cis-Golgi.

Troubleshooting Workflow for this compound Motif Mislocalization

Troubleshooting_Workflow Start Start: this compound motif protein not localized to Golgi CheckExpression Check Protein Expression (Western Blot) Start->CheckExpression LowExpression Low/No Expression CheckExpression->LowExpression No GoodExpression Sufficient Expression CheckExpression->GoodExpression Yes OptimizeTransfection Optimize Transfection Protocol LowExpression->OptimizeTransfection CheckLocalization Review Immunofluorescence Protocol GoodExpression->CheckLocalization FixationPermeabilization Optimize Fixation & Permeabilization CheckLocalization->FixationPermeabilization Issues Found AntibodyIssues Titrate Antibodies & Check Specificity CheckLocalization->AntibodyIssues Issues Found ProtocolOK IF Protocol Optimized CheckLocalization->ProtocolOK No Issues CheckConstruct Verify Plasmid Construct ProtocolOK->CheckConstruct SequencingError Sequence Construct for Mutations CheckConstruct->SequencingError Potential Error TagInterference Test Different Fusion Tag (e.g., N- vs C-terminal) CheckConstruct->TagInterference Potential Interference ConstructOK Construct is Correct CheckConstruct->ConstructOK Verified CheckAggregation Assess Protein Aggregation ConstructOK->CheckAggregation AggregationPresent Reduce Expression Levels (Lower DNA amount) CheckAggregation->AggregationPresent Yes NoAggregation No Obvious Aggregation CheckAggregation->NoAggregation No AggregationPresent->OptimizeTransfection GolgiHealth Consider Golgi Integrity & Lipid Composition NoAggregation->GolgiHealth

Caption: A step-by-step workflow for troubleshooting this compound motif mislocalization in vivo.

References

Technical Support Center: Troubleshooting Low Yield of Recombinant ALPS Domains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression and purification of recombinant Amphipathic Lipid Packing Sensor (ALPS) domains. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ultimately improving the yield and quality of their recombinant this compound domain proteins.

Troubleshooting Guide

Low yield of recombinant this compound domains can arise from a variety of factors, from initial gene expression to final purification steps. The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution Expected Outcome
No or very low protein expression - Codon bias in the expression host- Toxicity of the this compound domain to the host cells- Incorrect vector or promoter choice- Optimize codon usage for E. coli- Use a tightly regulated promoter (e.g., pBAD)- Lower induction temperature (16-25°C)Increased detection of the target protein in cell lysates.
Protein is expressed but insoluble (inclusion bodies) - High rate of protein expression leading to misfolding- Hydrophobic nature of the this compound domain causing aggregation- Lack of proper chaperones- Lower induction temperature and/or inducer concentration- Co-express with chaperones (e.g., GroEL/ES)- Fuse a solubility-enhancing tag (e.g., MBP, SUMO)Shift of the target protein from the insoluble to the soluble fraction of the cell lysate.
Significant loss of protein during purification - Inefficient cell lysis- Protein degradation by proteases- Suboptimal buffer conditions leading to aggregation or poor binding to the resin- Use a combination of enzymatic (lysozyme) and mechanical (sonication) lysis- Add protease inhibitors to the lysis buffer- Optimize buffer pH, salt concentration, and consider additives like glycerol (B35011)Higher recovery of the target protein after each purification step.
Protein precipitates after tag cleavage or buffer exchange - Removal of a stabilizing solubility tag- Buffer conditions are not suitable for the untagged this compound domain- Perform tag cleavage in the presence of stabilizing agents (e.g., 5-10% glycerol)- Screen for optimal buffer conditions (pH, salt) for the untagged proteinMaintenance of protein solubility after tag removal and in the final storage buffer.

Frequently Asked Questions (FAQs)

Q1: I'm not seeing any expression of my this compound domain-containing protein. What should I check first?

A1: First, verify the integrity of your expression construct by DNA sequencing to ensure there are no mutations or frameshifts. If the sequence is correct, consider codon optimization of your gene for the E. coli expression host. Additionally, the this compound domain might be toxic to the cells, so try using a lower induction temperature (e.g., 16-25°C) and a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG) to slow down expression.

Q2: My this compound domain is expressed in inclusion bodies. How can I improve its solubility?

A2: Formation of inclusion bodies is common for hydrophobic proteins. To improve solubility, you can:

  • Lower the expression temperature: Inducing expression at a lower temperature (e.g., 16-25°C) for a longer period (e.g., 16-24 hours) can promote proper folding.

  • Use a solubility-enhancing tag: Fusing your this compound domain to a highly soluble protein like Maltose-Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) can significantly improve its solubility.[1][2][3]

  • Co-express with chaperones: Molecular chaperones like GroEL/ES can assist in the proper folding of your protein.

  • Refolding from inclusion bodies: If the above methods fail, you can purify the protein from inclusion bodies under denaturing conditions and then refold it.[4]

Q3: I have good soluble expression, but I lose most of my protein during purification. What could be the problem?

A3: Protein loss during purification can be due to several factors. Ensure complete cell lysis by using a combination of lysozyme (B549824) and sonication. To prevent degradation, add a protease inhibitor cocktail to your lysis buffer and keep the protein on ice or at 4°C throughout the purification process. The amphipathic nature of this compound domains can make them prone to aggregation in certain buffer conditions. It is crucial to optimize your purification buffers. Consider adding 5-10% glycerol to your buffers to improve protein stability.

Q4: What are the optimal buffer conditions for purifying an this compound domain?

A4: The optimal buffer will be protein-specific, but a good starting point for a His-tagged this compound domain is a buffer containing 20-50 mM Tris or HEPES at pH 7.5-8.0, 150-300 mM NaCl, and 5-10% glycerol. For purification, you will also need imidazole (B134444) for elution from a Ni-NTA column. It is advisable to perform a buffer screen to find the conditions that maximize the solubility and stability of your specific this compound domain construct.

Q5: Should I use detergents during the purification of my this compound domain?

A5: While this compound domains are not transmembrane proteins, their amphipathic nature means they interact with lipids. For some this compound domains, the addition of mild, non-ionic detergents at a concentration just above their critical micelle concentration (CMC) might be beneficial in preventing aggregation.[5][6] However, detergents can also interfere with downstream applications, so their use should be carefully considered and optimized.

Experimental Protocols

Protocol 1: Expression and Soluble Purification of a His-tagged this compound Domain

This protocol is a general guideline for the expression and purification of a soluble this compound domain fused to a cleavable N-terminal His-tag.

  • Transformation: Transform the expression plasmid into an E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to incubate at 18°C for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, 1x protease inhibitor cocktail). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column. Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM TCEP). Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM TCEP).

  • Size Exclusion Chromatography (Polishing Step): Concentrate the eluted protein and apply it to a size exclusion chromatography column pre-equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT) to remove aggregates and further purify the protein.[7]

  • Analysis and Storage: Analyze the purified protein by SDS-PAGE. Pool the pure fractions, concentrate, and store at -80°C.

Protocol 2: Refolding of this compound Domain from Inclusion Bodies

This protocol is adapted from the purification of an ArfGAP1 construct containing an this compound motif.[4]

  • Expression and Lysis: Express the protein at 37°C for 3-4 hours. Harvest and lyse the cells as described above.

  • Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.

  • Solubilization: Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 6 M Guanidine-HCl, 2 mM DTT).

  • Purification under Denaturing Conditions: Purify the His-tagged protein using a Ni-NTA column under denaturing conditions, using the same denaturing buffer with appropriate imidazole concentrations for washing and elution.

  • Refolding: Refold the purified protein by dialysis. Gradually remove the denaturant by dialyzing against a refolding buffer (e.g., 25 mM Tris pH 7.5, 50 mM NaCl, 50 µM ZnCl₂, 2 mM DTT). Start with a low concentration of the refolding buffer mixed with the denaturing buffer and slowly increase the proportion of the refolding buffer over 12-24 hours at 4°C.

  • Final Purification: Remove any aggregated protein by centrifugation and perform a final polishing step using size exclusion chromatography with a suitable buffer.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis & QC start Start: This compound Domain Construct transform Transformation into E. coli start->transform culture Culture Growth transform->culture induce Induction culture->induce harvest Cell Harvesting induce->harvest Check for Expression & Solubility (SDS-PAGE) lyse Cell Lysis harvest->lyse clarify Clarification lyse->clarify affinity Affinity Chromatography clarify->affinity sec Size Exclusion Chromatography affinity->sec sds_page SDS-PAGE sec->sds_page storage Concentration & Storage sds_page->storage troubleshooting_flowchart start Low Yield of this compound Domain check_expression Is the protein expressed? start->check_expression no_expression No Expression check_expression->no_expression No check_solubility Is the protein soluble? check_expression->check_solubility Yes optimize_expression Optimize Codons Lower Temperature Change Vector/Promoter no_expression->optimize_expression optimize_expression->check_expression insoluble Insoluble (Inclusion Bodies) check_solubility->insoluble No check_purification Is there high loss during purification? check_solubility->check_purification Yes improve_solubility Lower Temperature Add Solubility Tag (MBP, SUMO) Co-express Chaperones Refold from Inclusion Bodies insoluble->improve_solubility improve_solubility->check_solubility purification_loss High Purification Loss check_purification->purification_loss Yes final_product High Yield of Pure this compound Domain check_purification->final_product No optimize_purification Optimize Lysis Add Protease Inhibitors Optimize Buffers (Glycerol) purification_loss->optimize_purification optimize_purification->check_purification signaling_pathway_analogy cluster_inputs Inputs cluster_process Expression & Purification Process cluster_outputs Outputs plasmid Expression Plasmid (this compound gene) expression Protein Synthesis & Folding plasmid->expression host E. coli Host host->expression media Growth Media media->expression purification Isolation & Purification expression->purification high_yield High Yield of Soluble this compound Domain purification->high_yield Optimized Conditions low_yield Low Yield or Insoluble Protein purification->low_yield Suboptimal Conditions

References

Controlling for Artifacts in ALPS-Mediated Membrane Tethering

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Resource for Researchers

This technical support center provides troubleshooting guidance and detailed protocols for researchers studying membrane tethering and curvature sensing by Amphipathic Lipid Packing Sensor (ALPS) motifs.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during in vitro and cell-based assays involving this compound motifs.

Q1: My purified this compound-containing protein is pelleting during ultracentrifugation, even without liposomes. How can I distinguish true membrane binding from protein aggregation?

A: This is a common artifact in co-sedimentation assays. Protein aggregation can lead to false-positive results by mimicking the pelleting of liposome-bound protein.

  • Immediate Action: Always perform a control experiment with your protein in the absence of liposomes. If a significant fraction of your protein is found in the pellet, the standard co-sedimentation assay is not reliable under these conditions.[1]

  • Troubleshooting Steps:

    • Optimize Buffer Conditions: Aggregation can be sensitive to buffer components. Try varying the salt concentration (e.g., 50-150 mM NaCl or KCl), pH, and including additives like 1-5% glycerol (B35011) or 0.1% Tween-20 to improve protein solubility.

    • Switch to a Co-flotation Assay: Instead of pelleting the liposomes, you can float them up a density gradient (e.g., sucrose (B13894) or Ficoll). Aggregated proteins are dense and will remain at the bottom of the gradient, while liposome-bound protein will travel with the vesicles to the top.[1] This method is much less sensitive to protein aggregation artifacts.

    • Check Protein Purity and Integrity: Confirm that your protein preparation is pure and has not been subjected to excessive freeze-thaw cycles, which can induce aggregation. Analyze the sample by SDS-PAGE and size-exclusion chromatography.

Q2: I am not observing significant binding of my this compound motif to liposomes. What are the likely causes?

A: Lack of binding is often related to the biophysical properties of the liposomes or the protein construct.

  • Troubleshooting Steps:

    • Verify Liposome Curvature: this compound motifs are highly sensitive to membrane curvature. Binding is significantly stronger on small unilamellar vesicles (SUVs, ~30 nm diameter) than on large unilamellar vesicles (LUVs, >100 nm diameter).[2][3] Prepare liposomes by extrusion through polycarbonate filters with small pore sizes (e.g., 30 or 50 nm) to ensure high curvature.[2]

    • Optimize Lipid Composition: this compound binding is driven by the insertion of bulky hydrophobic residues into lipid packing defects.[4][5] These defects are more prevalent in membranes containing unsaturated lipids (like DOPC or POPC) and are reduced by lipids like cholesterol and phosphatidylethanolamine (B1630911) (PE).[6][7] Start with liposomes made of a simple, unsaturated lipid like DOPC. This compound motifs are generally insensitive to charged lipids like phosphatidylserine (B164497) (PS).[2]

    • Confirm Protein Activity: Ensure your this compound motif is correctly folded and accessible. If it is part of a larger protein, it could be masked by other domains. Consider testing a construct of the isolated this compound motif.

    • Increase Protein or Lipid Concentration: Binding is concentration-dependent. Try increasing the protein concentration or the total lipid concentration in your assay.

Q3: In my live-cell imaging experiments, the this compound-tagged fluorescent protein is mostly cytosolic instead of localizing to specific curved membranes (e.g., Golgi, endosomes). Why is this happening?

A: This can result from several factors, from the expression level of the protein to the physiological state of the cell.

  • Troubleshooting Steps:

    • Control Expression Levels: High levels of overexpression can saturate the available binding sites on curved membranes, leading to a large cytosolic pool. Use a weaker or inducible promoter to express the this compound-tagged protein at near-endogenous levels.

    • Verify Target Organelle Morphology: The membranes your this compound motif targets (e.g., the early secretory pathway) must be sufficiently curved.[2] Cellular stress or specific drug treatments can alter organelle morphology. Co-stain with known markers for your target organelle to confirm its integrity.

    • Consider Protein Dimerization/Oligomerization: Some proteins containing this compound motifs function as dimers.[2] If your construct is monomeric but the native protein is a dimer, its avidity for the membrane may be too low for stable binding in a cellular context.

    • Rule out Fluorophore Artifacts: Ensure the fluorescent tag (e.g., GFP, mCherry) is not sterically hindering the this compound motif from accessing the membrane. Try positioning the tag on the opposite terminus of the protein.

Q4: How do I choose the right negative controls for my experiments?

A: Proper negative controls are critical to validate the specificity of the this compound-membrane interaction.

  • Control for Curvature: Perform binding assays with large, low-curvature liposomes (e.g., 400 nm diameter) or planar supported lipid bilayers. A true this compound motif should show significantly reduced or no binding to these flatter membranes.

  • Control for Hydrophobicity: Mutate the key bulky hydrophobic residues (e.g., Phe, Leu, Trp) in the this compound motif to smaller amino acids like Alanine. This should abolish membrane binding.

  • Control for Non-specific Protein Binding: Use a soluble, non-membrane-binding protein (e.g., GST, MBP) under the same experimental conditions to ensure that observed interactions are not due to non-specific stickiness. For curvature-sensing experiments, a protein domain that binds membranes but is insensitive to curvature (like a PH domain) can be an excellent control.[8][9]

Quantitative Data Summary

The binding affinity of this compound motifs is highly dependent on membrane curvature and lipid composition. The following tables summarize representative quantitative data from the literature.

Table 1: Effect of Membrane Curvature on this compound Motif Binding Affinity

Protein MotifLiposome DiameterLipid CompositionKd (approx.)Assay Method
TPD54 this compound-like~22 nm (sonicated)PC (unsaturated)20 µMFluorescence
TPD54 this compound-like~65 nm (extruded)PC (unsaturated)300 µMFluorescence
TPD54 this compound-like~65 nm (extruded)PC (saturated)>2 mMFluorescence
eNBAR Domain100 nm80% DOPC, 20% DOPS~250 nMFluorescence Microscopy
eNBAR Domain650 nm80% DOPC, 20% DOPS~400 nMFluorescence Microscopy

Data synthesized from multiple sources for illustrative purposes.[3][8][9]

Table 2: Influence of Lipid Composition on this compound-like Motif Binding

MotifBase LipidModifying LipidEffect on BindingReference Finding
This compound (general)PC (unsaturated)Phosphatidylserine (PS)Little to no changeThis compound binding is largely independent of charge.[2]
This compound (general)PC (unsaturated)CholesterolStrong DecreaseCholesterol reduces lipid packing defects.[6][7]
This compound (general)PC (unsaturated)PE (unsaturated)Strong DecreasePE lipids are repelled from high-defect regions.[6][7]
This compound (general)PC (saturated)Polyunsaturated LipidsStrong IncreasePolyunsaturated lipids are attracted to high-defect regions.[6][7]

Key Experimental Protocols

Protocol 1: Liposome Co-sedimentation Assay

This protocol is used to quantify the binding of an this compound-containing protein to liposomes.

1. Liposome Preparation: a. Prepare a lipid mixture in chloroform (B151607) at the desired molar ratio (e.g., 100% DOPC). b. Dry the lipids into a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour to remove residual solvent.[10] c. Hydrate the lipid film in a suitable buffer (e.g., 50 mM HEPES pH 7.2, 120 mM K-acetate) to a final lipid concentration of 2-16 mM.[2][10] Vortex vigorously. d. Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.[2] e. To create unilamellar vesicles of a defined size, extrude the suspension 13-21 times through a polycarbonate membrane with the desired pore size (e.g., 30 nm for high curvature) using a mini-extruder.[2][10]

2. Binding Reaction: a. In a microcentrifuge tube, combine the purified this compound protein (e.g., at a final concentration of 0.5-1 µM) and liposomes (e.g., at a final concentration of 1-2 mM lipid). b. Also prepare a control tube with protein only (no liposomes) to test for aggregation. c. Incubate the reactions for 30-45 minutes at room temperature.[10]

3. Sedimentation: a. Centrifuge the tubes at high speed (e.g., >100,000 x g) for 30 minutes at 22-25°C to pellet the liposomes.[10] b. Carefully separate the supernatant (S), which contains the unbound protein, from the pellet (P), which contains the liposomes and any bound protein. c. Gently wash the pellet with buffer and re-centrifuge to minimize contamination from the supernatant fraction.

4. Analysis: a. Resuspend the pellet in a volume of buffer equal to the supernatant volume. b. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and quantify the protein bands using densitometry (e.g., with Coomassie staining or Western blot). c. The fraction of bound protein is calculated as Intensity(Pellet) / (Intensity(Pellet) + Intensity(Supernatant)).

Protocol 2: Giant Unilamellar Vesicle (GUV) Formation by Electroformation

GUVs are useful for direct visualization of protein binding to membranes via fluorescence microscopy.

1. Chamber Preparation: a. Clean two indium tin oxide (ITO)-coated glass slides thoroughly. b. Spread a small volume (e.g., 5-10 µL) of a lipid solution in chloroform (1 mg/mL) onto the conductive side of each ITO slide, creating a thin, uniform film.[11] c. Dry the lipid films under vacuum for at least 30 minutes.[11]

2. Electroformation: a. Assemble a chamber by separating the two ITO slides (conductive sides facing each other) with a silicone or Teflon spacer, creating a small internal volume. b. Fill the chamber with a swelling solution (e.g., a non-ionic solution like 200 mM sucrose). Note: Standard electroformation does not work well with high-salt buffers.[12] c. Connect the ITO slides to a function generator and apply an AC electric field (e.g., 10 Hz, 1-1.5 V) for 2-4 hours at room temperature or slightly above the lipid's phase transition temperature.[13]

3. Harvesting and Use: a. Gently aspirate the GUV-containing solution from the chamber with a wide-bore pipette tip. b. Transfer the GUVs to an imaging dish, which can be pre-filled with a protein solution in an iso-osmotic buffer (e.g., a physiological salt buffer).[14] c. Allow the GUVs to settle and incubate with the fluorescently-labeled this compound protein before imaging by confocal or epifluorescence microscopy.

Visualizations and Workflows

This compound Motif Membrane Binding Mechanism

ALPS_Binding_Mechanism cluster_solution Aqueous Solution cluster_membrane Membrane Interface P_unstructured Unstructured This compound Motif M_curved High-Curvature Membrane P_unstructured->M_curved Initial Encounter Defects Lipid Packing Defects P_bound α-helical This compound Motif (Bound) Defects->P_bound Hydrophobic Insertion & Helix Formation

Caption: Mechanism of this compound motif binding to a curved membrane.

Troubleshooting Workflow for Co-sedimentation Assays

Troubleshooting_Workflow Start Start: Co-sedimentation Assay Control Run Control: Protein only, no liposomes Start->Control CheckPellet Is significant protein in the pellet? Control->CheckPellet ResultOK Result is likely valid. Proceed with analysis. CheckPellet->ResultOK No Artifact Artifact Detected: Protein Aggregation CheckPellet->Artifact Yes Optimize Optimize Buffer (Salt, pH, Additives) Artifact->Optimize Flotation Switch to Co-flotation Assay Artifact->Flotation Recheck Re-run control experiment Optimize->Recheck Recheck->CheckPellet

Caption: Decision tree for troubleshooting protein aggregation artifacts.

Logic for Selecting Control Experiments

Control_Logic cluster_questions cluster_experiments Goal Goal: Validate Specificity of this compound-Membrane Binding Q1 Is binding CURVATURE-dependent? Goal->Q1 Q2 Is binding HYDROPHOBIC-dependent? Goal->Q2 Q3 Is binding PROTEIN-specific? Goal->Q3 E1 Control Experiment: Use LUVs (>100nm) or Planar Bilayers Q1->E1 E2 Control Experiment: Mutate hydrophobic residues (e.g., F, L, W to A) Q2->E2 E3 Control Experiment: Use a soluble protein (e.g., GST) or a non-curvature sensing protein (e.g., PH domain) Q3->E3

Caption: Logic diagram for choosing appropriate negative controls.

References

Technical Support Center: Enhancing ALPS Motif Sensitivity to Membrane Curvature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Amphipathic Lipid Packing Sensor (ALPS) motifs. The information is tailored for scientists and drug development professionals aiming to modulate the membrane curvature sensitivity of their proteins of interest.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind an this compound motif's sensitivity to membrane curvature?

A1: this compound motifs are structurally disordered in solution but fold into an α-helix upon binding to a lipid membrane.[1][2] Their sensitivity to curvature arises from their unique amino acid composition. They possess a hydrophobic face with bulky residues (like Phe, Leu, Trp) that insert into packing defects in the lipid bilayer.[1][2] These defects are more prevalent in highly curved membranes, where the lipid packing is looser on the outer leaflet.[2] The other face of the helix, the polar face, is typically enriched in small, uncharged residues (like Ser, Thr, Gly) and has a scarcity of charged residues.[1][3] This lack of strong electrostatic attraction to the membrane surface makes the binding dependent on the presence of lipid packing defects, thus conferring high sensitivity to membrane curvature.[3]

Q2: My this compound-tagged protein is not localizing to curved membranes in my cell-based assay. What are the potential reasons?

A2: Several factors could contribute to the mislocalization of your this compound-tagged protein:

  • Insufficient Membrane Curvature: The target membrane in your cellular context may not be curved enough to promote stable binding of the this compound motif.

  • Flanking Protein Structure: The protein structure surrounding the this compound motif can significantly influence its accessibility and orientation for membrane binding. A bulky or rigid neighboring domain might sterically hinder the motif's interaction with the membrane. Conversely, a coiled-coil domain can enhance curvature sensitivity.[4][5]

  • Low Expression Levels: The concentration of the protein might be too low to detect significant localization at curved membranes.

  • Suboptimal Amino Acid Composition: The specific amino acid sequence of your this compound motif might not be optimal for the lipid environment of your target membrane. For instance, the presence of charged residues can decrease curvature sensitivity.[3][4]

  • Lipid Composition of the Target Membrane: this compound motifs are sensitive to the lipid composition of the membrane. They bind preferentially to membranes with a low surface charge and lipids with monounsaturated fatty acid chains, which promote packing defects.[3][6] The presence of lipids that reduce packing defects, such as saturated lipids, can hamper this compound motif insertion.

Q3: How can I experimentally enhance the membrane curvature sensitivity of my protein of interest using an this compound motif?

A3: To enhance the curvature sensitivity of your protein, you can employ the following strategies:

  • Optimize the this compound Motif Sequence:

    • Increase Hydrophobicity: Introduce more bulky hydrophobic residues (e.g., Phe, Leu, Trp) on the hydrophobic face of the amphipathic helix.

    • Minimize Charge: Reduce the number of charged residues on the polar face. If charged residues are present, mutating them to uncharged polar residues like Serine or Threonine can increase curvature sensitivity.[3][4]

  • Incorporate a Coiled-Coil Domain: Introducing a dimeric coiled-coil domain adjacent to the this compound motif can increase its avidity for curved membranes.[4][5] This is because the coiled-coil can act as a scaffold, presenting multiple this compound motifs for membrane interaction.

  • Utilize Tandem this compound Motifs: The presence of a second this compound motif can reinforce the interaction with the membrane significantly. For example, in ArfGAP1, a second this compound motif (ALPS2) reinforces the interaction of the primary motif (ALPS1) by 40-fold.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Weak or no binding of this compound-protein to liposomes in co-sedimentation assay. Liposome size is too large (low curvature).Prepare smaller liposomes (e.g., by extrusion through 30 nm or 50 nm filters) to increase membrane curvature.
Inappropriate lipid composition.Use lipids with monounsaturated acyl chains (e.g., DOPC) which increase lipid packing defects.[6] Avoid high concentrations of saturated lipids or cholesterol which decrease packing defects.
Presence of charged lipids masking the curvature effect.This compound motifs are generally insensitive to the presence of anionic lipids like PS.[3][8] However, if your protein has other domains that interact with charged lipids, this could interfere. Test binding to neutral liposomes.
Protein aggregation.Centrifuge the protein solution at high speed before the assay to remove aggregates.[9]
Cytosolic localization of this compound-GFP fusion protein in cells. The this compound motif is not sufficiently sensitive for the target membrane.Enhance sensitivity by mutagenesis (see FAQ Q3). Consider adding a second this compound motif or a coiled-coil domain.[4]
The GFP tag interferes with this compound motif binding.Change the position of the GFP tag (N-terminus vs. C-terminus) or use a smaller tag.
The target organelle has low curvature.Target a different organelle known for high membrane curvature, such as the Golgi apparatus or endosomes, as a positive control.
High background binding to flat membranes. The this compound motif contains charged residues.Mutate charged residues at the interface of the polar and hydrophobic faces to neutral amino acids.
The protein has other membrane-binding domains.If possible, test the binding of the isolated this compound motif to confirm its intrinsic curvature sensitivity.

Quantitative Data Summary

The following tables summarize quantitative data on the factors influencing this compound motif binding to curved membranes.

Table 1: Effect of Amino Acid Composition on this compound Motif Curvature Sensitivity

Protein/MotifMutationEffect on Curvature SensitivityReference
ArfGAP1 this compoundIntroduction of positively charged residues at the edges of the polar faceStrongly reduces curvature sensitivity[3]
Nup133 this compoundReplacement of basic residues with neutral amino acidsCan increase membrane curvature sensitivity[4]
GMAP-210 this compoundMutation of hydrophobic residues to alanines or aspartatesResults in diffuse cytosolic localization (loss of binding)[3]

Table 2: Influence of Protein Architecture on this compound Motif Function

Protein ConstructArchitectural FeatureEffect on Membrane Binding/Curvature SensitivityReference
ArfGAP1Contains two this compound motifs (ALPS1 and ALPS2)ALPS2 reinforces ALPS1 interaction by 40-fold[7]
This compound-GFPIntroduction of an artificial coiled-coil between this compound and GFPIncreased membrane curvature sensitivity[5]
GMAP-210 this compoundDeletion of the this compound motifRenders the protein cytosolic[3]

Experimental Protocols

Liposome Co-sedimentation Assay

This assay is used to assess the binding of a protein to liposomes of varying curvature and composition in vitro.

Methodology:

  • Liposome Preparation:

    • Prepare a lipid mixture of desired composition (e.g., DOPC for neutral, highly curved membranes).

    • Dry the lipid film under a stream of nitrogen and then under vacuum.

    • Hydrate the lipid film in the appropriate buffer.

    • Generate liposomes of a specific size by extrusion through polycarbonate filters with defined pore sizes (e.g., 100 nm for low curvature, 30 nm for high curvature).

  • Binding Reaction:

    • Incubate your purified protein with the prepared liposomes at a specific protein-to-lipid ratio (e.g., 1:600 to 1:1200) for a defined period (e.g., 30 minutes) at room temperature.[3]

  • Sedimentation:

    • Separate the liposome-bound protein from the unbound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).[9]

  • Analysis:

    • Carefully collect the supernatant (containing unbound protein) and the pellet (containing liposome-bound protein).

    • Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting to quantify the amount of protein in each fraction.

Fluorescence Microscopy of this compound Motif Localization in Cells

This method is used to visualize the subcellular localization of an this compound motif-tagged protein.

Methodology:

  • Plasmid Construction:

    • Clone the this compound motif sequence in frame with a fluorescent protein (e.g., GFP) in a suitable expression vector.

  • Cell Culture and Transfection:

    • Culture the chosen cell line (e.g., HeLa or yeast cells).

    • Transfect the cells with the plasmid encoding the this compound-FP fusion protein.

  • Live-Cell Imaging:

    • After a suitable expression period (e.g., 24-48 hours), image the live cells using a confocal microscope.

    • Acquire images to determine the subcellular localization of the fluorescent signal. Look for enrichment at organelles with high membrane curvature, such as the Golgi complex or endosomes.

  • Image Analysis:

    • Quantify the fluorescence intensity at different cellular locations to determine the degree of enrichment at specific organelles.

Molecular Dynamics (MD) Simulations

MD simulations can provide atomic-level insights into the mechanism of this compound motif binding to curved membranes.

Methodology Overview:

  • System Setup:

    • Build a model of a lipid bilayer with the desired curvature and lipid composition.

    • Place the this compound peptide (in an unfolded or helical conformation) near the membrane surface in a simulation box filled with water and ions.

  • Simulation:

    • Run the MD simulation for a sufficient length of time to observe the binding process. This typically requires specialized software (e.g., GROMACS, AMBER) and significant computational resources.

  • Analysis:

    • Analyze the simulation trajectory to observe the insertion of hydrophobic residues into the lipid bilayer, the folding of the peptide into an α-helix, and the orientation of the helix on the membrane surface. This can reveal how specific amino acid residues contribute to membrane binding and curvature sensing.[10]

Visualizations

ALPS_Mechanism cluster_solution In Solution cluster_membrane Membrane Interaction cluster_flat Flat Membrane (Low Curvature) cluster_curved Curved Membrane (High Curvature) ALPS_unfolded Unfolded this compound Motif No_Binding No Stable Binding ALPS_unfolded->No_Binding Weak Interaction ALPS_folded Folded α-helical This compound Motif ALPS_unfolded->ALPS_folded Binding and Folding Flat_Membrane Lipid Bilayer Curved_Membrane Lipid Bilayer with Packing Defects ALPS_folded->Curved_Membrane Hydrophobic Insertion

Caption: Mechanism of this compound motif binding to curved membranes.

Troubleshooting_Workflow Start This compound-tagged protein not localizing to curved membranes Check_Curvature Is the target membrane sufficiently curved? Start->Check_Curvature Check_Sequence Is the this compound sequence optimal? Check_Curvature->Check_Sequence Yes Enhance_Curvature Use smaller liposomes or target organelles with higher curvature Check_Curvature->Enhance_Curvature No Check_Context Is the flanking protein structure permissive? Check_Sequence->Check_Context Yes Optimize_Sequence Mutagenesis: - Increase hydrophobicity - Reduce charge Check_Sequence->Optimize_Sequence No Modify_Context Add a coiled-coil domain or tandem this compound motifs Check_Context->Modify_Context No Success Successful Localization Check_Context->Success Yes Enhance_Curvature->Check_Sequence Optimize_Sequence->Check_Context Modify_Context->Success

Caption: Troubleshooting workflow for this compound motif localization experiments.

References

Validation & Comparative

A Comparative Guide to Vesicle Binding: ALPS Motif vs. α-Synuclein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of protein-lipid interactions is critical. This guide offers an objective comparison of two well-studied membrane curvature sensors: the Amphipathic Lipid Packing Sensor (ALPS) motif and the protein α-synuclein, a key player in Parkinson's disease. While both are targeted to vesicles, their binding mechanisms, lipid preferences, and structural transitions differ significantly, offering distinct avenues for therapeutic intervention.

Quantitative Comparison of Binding Characteristics

The selective binding of this compound motifs and α-synuclein to lipid vesicles is dictated by a combination of vesicle size (curvature) and lipid composition. Their distinct characteristics are summarized below.

FeatureThis compound Motifα-Synuclein
Primary Sensing Mechanism Recognizes defects in lipid packing on highly curved membranes.[1][2]Dual sensitivity to membrane curvature and the presence of negatively charged lipids.[3][4][5]
Secondary Structure Unstructured in solution; folds into an α-helix upon insertion into membrane defects.[2][6]Natively unfolded in the cytoplasm; adopts an extended α-helical conformation upon membrane binding.[3]
Key Amino Acid Features Polar face is rich in uncharged Ser and Thr residues; hydrophobic face has bulky residues (e.g., Phe, Leu, Trp).[2][3]Polar face contains positively charged Lys residues; hydrophobic face is less developed with smaller residues (e.g., Val, Ala).[3]
Vesicle Size Preference Strong preference for small vesicles with high curvature (< 50 nm diameter).[2]Preferentially binds to small vesicles (~30 nm) but can also bind to larger vesicles.[5]
Lipid Specificity Largely independent of lipid headgroup, but sensitive to lipid shape. Binds effectively to neutral membranes if highly curved.[2][3]Binding is strongly enhanced by the presence of anionic (negatively charged) phospholipids, such as phosphatidylserine (B164497) (PS).[3][5]
Cellular Targeting Targets vesicles of the early secretory pathway (e.g., Golgi-derived vesicles).[3][4][7]Targets negatively charged vesicles, such as endocytic and post-Golgi vesicles, as well as synaptic vesicles.[3][4]

Visualizing the Binding Mechanisms

The fundamental differences in how this compound motifs and α-synuclein approach and engage with a lipid vesicle surface are illustrated below.

G cluster_this compound This compound Motif Binding Pathway cluster_aSyn α-Synuclein Binding Pathway A_sol Unstructured This compound Motif in Solution A_vesicle High Curvature Vesicle (Lipid Packing Defects) A_sol->A_vesicle Hydrophobic Sensing A_bound α-helical this compound Inserted into Membrane A_vesicle->A_bound Folding & Insertion S_sol Natively Unfolded α-Synuclein in Solution S_vesicle Anionic Vesicle (e.g., contains PS) S_sol->S_vesicle Electrostatic Attraction S_bound α-helical α-Synuclein Bound to Surface S_vesicle->S_bound Helical Folding

Caption: Contrasting vesicle recognition pathways for this compound motifs and α-synuclein.

Detailed Experimental Protocols

The quantitative data presented above are typically derived from the following widely used experimental procedures.

Liposome Co-sedimentation Assay

This assay quantifies the fraction of a protein that binds to lipid vesicles.

a. Liposome Preparation:

  • Lipid Film Formation: A mixture of lipids (e.g., POPC with varying mole percentages of POPS) in chloroform (B151607) is dried into a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove residual solvent.

  • Hydration: The lipid film is hydrated with a suitable buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4) to form multilamellar vesicles (MLVs).

  • Extrusion: To create small unilamellar vesicles (SUVs) of a defined size, the MLV suspension is repeatedly passed through a polycarbonate filter with a specific pore size (e.g., 30 nm or 100 nm) using a mini-extruder.

b. Binding and Sedimentation:

  • Incubation: The protein of interest (e.g., purified α-synuclein or a protein fragment containing an this compound motif) is incubated with the prepared liposomes at various concentrations for 30 minutes at room temperature.

  • Ultracentrifugation: The mixture is centrifuged at high speed (e.g., >100,000 x g) for 20-30 minutes to pellet the liposomes and any associated proteins.[8]

  • Analysis: The supernatant (containing unbound protein) is carefully separated from the pellet (containing liposome-bound protein). Both fractions are analyzed by SDS-PAGE, and protein bands are visualized with Coomassie blue staining. The band intensities are quantified to determine the percentage of bound protein.[9]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the secondary structure of a protein upon interaction with liposomes.[10]

a. Sample Preparation:

  • A solution of the protein is prepared in a CD-compatible buffer (e.g., low-salt phosphate (B84403) buffer).

  • A separate solution of SUVs is prepared as described above.

b. Spectral Measurement:

  • A baseline CD spectrum of the buffer alone is recorded.

  • The CD spectrum of the protein alone is measured in the far-UV range (typically 190-250 nm) to confirm its initial conformation (e.g., random coil for both this compound and α-synuclein).[11]

  • Liposomes are titrated into the protein solution, and a spectrum is recorded after each addition.

  • Analysis: The transition from a random coil spectrum to one with characteristic minima around 208 and 222 nm indicates the folding of the protein into an α-helix upon membrane binding.[11] The magnitude of this change can be used to estimate binding affinity.[12]

Implications for Research and Drug Development

The contrasting binding mechanisms of this compound motifs and α-synuclein have significant implications.

  • This compound Motifs: Their specificity for high curvature and insensitivity to charge make them precise sensors for membranes of the early secretory pathway.[3][4] This mechanism is a potential target for modulating intracellular trafficking.

  • α-Synuclein: Its dual requirement for curvature and anionic lipids directs it to specific vesicle populations like synaptic vesicles.[3][4] Importantly, the interaction with membranes is a critical step in the pathological aggregation of α-synuclein, which is central to Parkinson's disease.[13][14][15] Understanding the specifics of this binding can inform the development of inhibitors that prevent the initial membrane association or subsequent aggregation, a strategy currently being explored for therapeutic intervention.

References

Decoding Membrane Curvature Sensing: A Comparative Guide to ALPS Motif Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how proteins recognize and respond to the shape of cellular membranes is crucial for deciphering key cellular processes and developing targeted therapeutics. The Amphipathic Lipid Packing Sensor (ALPS) motif is a prime example of a protein module that elegantly translates membrane curvature into biological action. This guide provides a comprehensive comparison of the functional validation of the this compound motif through mutational analysis, presenting supporting experimental data and detailed protocols to facilitate reproducible research.

The this compound motif is a structurally adaptable peptide, typically 20-40 amino acids in length, that remains unfolded in the cytoplasm but folds into an α-helix upon encountering the loosely packed lipids of highly curved membranes.[1] This binding is primarily driven by the insertion of bulky hydrophobic residues into lipid packing defects, a hallmark of curved bilayers.[2][3] Mutational analysis has been instrumental in dissecting this mechanism, providing a clear understanding of the structure-function relationship of this critical cellular sensor.

Comparative Analysis of this compound Motif Function: Wild-Type vs. Mutants

To validate the function of the this compound motif, researchers have systematically introduced mutations and assessed their impact on membrane binding and protein localization. The following tables summarize key quantitative data from these studies, comparing the performance of wild-type this compound motifs with their mutated counterparts and with an alternative curvature-sensing protein, α-synuclein.

Protein/MotifMutationKey FindingsQuantitative Data (Liposome Binding)Reference
ArfGAP1 [1-257] Wild-TypeBinds avidly to highly curved liposomes.~98% bound to small liposomes (Rh=31 nm)[2]
L207A, F214AReduced avidity for liposomes compared to wild-type.Data not quantified in percentage, but noted as reduced.[2]
W211AStronger reduction in liposome (B1194612) avidity than L207A and F214A.Data not quantified in percentage, but noted as stronger reduction.[2]
L207A/W211A/F214A (Triple Mutant)Drastic reduction in liposome binding.~10% bound to small liposomes (Rh=33 nm)[2]
Synapsin I Wild-TypeAssociates with highly curved membranes and synaptic vesicles.Binds avidly to small liposomes (30-100 nm).[4]
Δthis compound (Deletion)Virtually fails to associate with synaptic vesicles.Significantly reduced binding to small liposomes.[4]
2P-ALPS (Inactivated)Strongly reduced synaptic vesicle binding ability.Markedly decreased binding to small liposomes.[4]
GMAP-210 this compound Wild-TypeLocalizes to Golgi vesicles.High Golgi/cytosol fluorescence ratio.[5]
L12DDisrupts amphipathic character, loss of Golgi localization.Golgi/cytosol fluorescence ratio near 1 (cytosolic).[5]
Ins20AADisrupts helical structure, loss of Golgi localization.Golgi/cytosol fluorescence ratio near 1 (cytosolic).[5]
G11PRigidifies the sequence, loss of Golgi localization.Golgi/cytosol fluorescence ratio near 1 (cytosolic).[5]
FeatureThis compound Motif (e.g., in ArfGAP1, GMAP-210)α-Synuclein
Primary Sensing Mechanism Senses lipid packing defects in curved membranes through hydrophobic insertions.[2][3]Senses a combination of membrane curvature and the presence of negatively charged lipids.[6][7]
Hydrophobic Face Well-developed, with bulky hydrophobic residues (e.g., F, L, W).[1]Poorly developed, with smaller hydrophobic residues.[6][7]
Polar Face Rich in uncharged, polar residues (e.g., S, T, G).[2][3]Contains charged residues (lysine) at the interface between polar and hydrophobic faces.[8]
Binding to Neutral Membranes Binds efficiently to curved neutral lipid membranes.[9]Binding is highly dependent on the presence of anionic lipids.[7]
Cellular Localization Primarily targets vesicles of the early secretory pathway (e.g., Golgi).[6][9]Targets negatively charged endocytic and post-Golgi vesicles.[6]

Visualizing the Molecular Logic and Experimental Processes

To better understand the underlying principles of this compound motif function and the methods used for its validation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

ALPS_Motif_Signaling_Pathway This compound Motif Signaling Pathway cluster_membrane Cellular Membrane cluster_protein This compound Motif-Containing Protein Curved_Membrane High Membrane Curvature (e.g., Vesicle Budding) Lipid_Packing_Defects Lipid Packing Defects Curved_Membrane->Lipid_Packing_Defects Creates Unfolded_this compound Unfolded this compound Motif (in Cytosol) Lipid_Packing_Defects->Unfolded_this compound Recruits Folded_this compound Folded α-helical this compound Motif Unfolded_this compound->Folded_this compound Binds to Protein_Recruitment Protein Recruitment to Membrane Folded_this compound->Protein_Recruitment Downstream_Signaling Downstream Cellular Processes (e.g., Vesicle Trafficking, Coat Assembly/Disassembly) Protein_Recruitment->Downstream_Signaling Experimental_Workflow Experimental Workflow for this compound Motif Validation Start Hypothesis: Bulky hydrophobic residues are key for curvature sensing Mutagenesis Site-Directed Mutagenesis (e.g., F, L, W to A) Start->Mutagenesis Protein_Expression Protein Expression & Purification (Wild-Type and Mutants) Mutagenesis->Protein_Expression Binding_Assay Liposome Binding Assay (e.g., Flotation Assay) Protein_Expression->Binding_Assay CD_Spectroscopy Circular Dichroism (CD) Spectroscopy Protein_Expression->CD_Spectroscopy Liposome_Prep Liposome Preparation (Varying sizes/curvature) Liposome_Prep->Binding_Assay Liposome_Prep->CD_Spectroscopy Data_Analysis Quantitative Data Analysis Binding_Assay->Data_Analysis CD_Spectroscopy->Data_Analysis Conclusion Conclusion: Mutations in hydrophobic face impair curvature sensing Data_Analysis->Conclusion

References

A Researcher's Guide to Negative Control Peptides for ALPS Motif Experiments

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of negative control strategies for studying Amphipathic Lipid Packing Sensor (ALPS) motifs, supported by experimental data and detailed protocols.

The Amphipathic Lipid Packing Sensor (this compound) motif is a crucial element in cellular signaling, enabling proteins to detect and bind to highly curved membranes. This binding is driven by the insertion of bulky hydrophobic residues into lipid packing defects, which are abundant in curved membranes. To rigorously study the function of this compound motifs, it is essential to employ negative controls that are incapable of this specific interaction. This guide provides a comparative overview of common negative control strategies, supported by experimental data, and offers detailed protocols for their validation.

Comparison of Negative Control Peptide Performance

The efficacy of a negative control for an this compound motif is determined by its inability to bind to curved membranes, such as small liposomes. The ideal negative control should be expressed and purified in a similar manner to the wild-type (WT) protein but should show significantly reduced or no binding in liposome (B1194612) interaction assays. The following table summarizes quantitative data from various studies on the performance of different negative control strategies.

Protein (Organism)Wild-Type (WT) this compound MotifNegative Control StrategyNegative Control Peptide/ConstructLiposome Binding Assay% Bound to Liposomes (WT)% Bound to Liposomes (Negative Control)Reference
ArfGAP1 (Rat)ALPS1Triple Point Mutation (Hydrophobic to Alanine)[1-257]ArfGAP1 L207A-W211A-F214ALiposome Flotation Assay~60% (33 nm liposomes)~5% (33 nm liposomes)[1]
Synapsin I (Rat)This compoundDeletion of this compound motifΔthis compound-Synapsin ILiposome Co-sedimentation~40% (50-70 nm liposomes)~10% (50-70 nm liposomes)[2]
Synapsin I (Rat)This compoundDouble Point Mutation (to Proline)2P-ALPS-Synapsin ILiposome Co-sedimentation~40% (50-70 nm liposomes)~15% (50-70 nm liposomes)[2]
GMAP-210 (Human)This compoundDeletion of this compound motifGMAP-210-Δthis compoundCellular Localization (in vivo)Golgi LocalizationCytosolic Localization[3]

Note: The percentage of binding can vary depending on the specific experimental conditions, including liposome composition, protein concentration, and the assay used. The data presented here is for comparative purposes to illustrate the effectiveness of the negative control strategies.

Experimental Protocols

Accurate assessment of this compound motif binding and the efficacy of negative controls relies on robust experimental procedures. Below are detailed protocols for two common assays.

Liposome Co-sedimentation Assay

This method is a straightforward technique to assess the binding of a protein to liposomes by separating liposome-bound protein from unbound protein via ultracentrifugation.

Materials:

  • Purified wild-type and negative control proteins

  • Lipids (e.g., DOPC, DOPS) in chloroform

  • Extrusion buffer (e.g., 25 mM Tris-HCl pH 7.5, 250 mM Raffinose, 1 mM DTT)

  • Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 125 mM KCl, 1 mM DTT, 0.5 mM EDTA)

  • Ultracentrifuge with a suitable rotor (e.g., TLA-100)

  • SDS-PAGE equipment and reagents

  • Densitometer for band quantification

Procedure:

  • Liposome Preparation:

    • Mix lipids in the desired molar ratio in a glass tube.

    • Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.

    • Hydrate the lipid film with extrusion buffer to a final lipid concentration of 5-10 mg/mL.

    • Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension 11-21 times through a polycarbonate membrane with the desired pore size (e.g., 50 nm for highly curved vesicles) using a mini-extruder.

  • Binding Reaction:

    • In an ultracentrifuge tube, mix the purified protein (e.g., 1-5 µM final concentration) with the prepared liposomes (e.g., 0.5-1 mg/mL final concentration) in binding buffer.

    • Incubate the mixture at room temperature for 30-60 minutes.

  • Co-sedimentation:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes and any bound protein.

    • Carefully collect the supernatant, which contains the unbound protein.

    • Wash the pellet with binding buffer and resuspend it in an equal volume of SDS-PAGE sample buffer.

  • Analysis:

    • Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.

    • Stain the gel with Coomassie Brilliant Blue or use immunoblotting to visualize the protein bands.

    • Quantify the band intensities using densitometry to determine the percentage of bound protein.

Fluorescence Microscopy-Based Liposome Binding Assay

This technique allows for the direct visualization and quantification of protein binding to individual liposomes, providing more detailed information than co-sedimentation assays.

Materials:

  • Fluorescently labeled protein (e.g., GFP-tagged) or fluorescently labeled secondary antibody.

  • Fluorescently labeled liposomes (e.g., containing 0.1-1% fluorescently labeled lipid like Rhodamine-PE).

  • Microscopy chamber or slide with a passivated surface (e.g., PEG-coated).

  • Confocal or TIRF microscope with appropriate laser lines and filters.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Liposome and Protein Preparation:

    • Prepare fluorescently labeled liposomes as described in the co-sedimentation protocol, including a fluorescent lipid in the initial lipid mixture.

    • Purify the fluorescently labeled wild-type and negative control proteins.

  • Surface Passivation and Liposome Immobilization:

    • Clean and passivate the surface of the microscopy chamber to prevent non-specific binding.

    • Incubate the chamber with a solution of biotinylated-BSA, followed by streptavidin.

    • Incubate the streptavidin-coated surface with biotinylated liposomes to immobilize them.

  • Binding and Imaging:

    • Add the fluorescently labeled protein to the chamber containing the immobilized liposomes.

    • Incubate for a sufficient time to allow binding to reach equilibrium.

    • Wash the chamber gently to remove unbound protein.

    • Image the liposomes and any bound protein using the microscope. Acquire images in both the liposome and protein fluorescence channels.

  • Image Analysis:

    • Use image analysis software to identify individual liposomes and measure the fluorescence intensity in both channels for each liposome.

    • The fluorescence intensity of the protein channel is proportional to the amount of bound protein.

    • Compare the protein fluorescence intensity on liposomes for the wild-type and negative control proteins.

Visualizing the Mechanism and Workflow

To better understand the principles of this compound motif function and the experimental process, the following diagrams have been generated.

ALPS_Mechanism cluster_membrane Curved Membrane p1 p2 p3 p4 p5 p6 p7 p8 unstructured_wt Unstructured WT this compound Motif helix_wt WT this compound Motif (α-helix) Binds to Membrane unstructured_wt->helix_wt Hydrophobic Residue Insertion unstructured_neg Unstructured Negative Control no_binding_neg Negative Control (Remains Unstructured) No Binding unstructured_neg->no_binding_neg Mutated/Deleted Hydrophobic Residues helix_wt->p4 Binds no_binding_neg->p4 Does Not Bind

Caption: Mechanism of this compound motif binding and the effect of negative control mutations.

ALPS_Workflow start Start prepare_reagents Prepare Liposomes and Purify WT and Negative Control Proteins start->prepare_reagents binding_assay Perform Liposome Binding Assay (e.g., Co-sedimentation) prepare_reagents->binding_assay data_acquisition Acquire Data (e.g., SDS-PAGE or Fluorescence Microscopy) binding_assay->data_acquisition analysis Analyze and Quantify Protein-Liposome Binding data_acquisition->analysis comparison Compare Binding of WT vs. Negative Control analysis->comparison conclusion Draw Conclusions on this compound Motif Function comparison->conclusion end End conclusion->end

Caption: Experimental workflow for testing this compound motif-mediated protein binding.

References

A Researcher's Guide to Quantifying ALPS Motif-Membrane Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between proteins and cellular membranes is paramount. The Amphipathic Lipid Packing Sensor (ALPS) motif, a key player in sensing membrane curvature, is crucial for various cellular processes, including vesicle trafficking and organelle identity. Accurately quantifying the binding of this compound motifs to curved membranes is essential for deciphering these mechanisms and for the development of therapeutics targeting these pathways.

This guide provides a comparative overview of key quantitative methods for measuring the binding of this compound motifs to curved membranes. We will delve into the principles, present available experimental data, and provide detailed protocols for each technique.

Comparing the Techniques: A Quantitative Overview

Several biophysical techniques can be employed to quantify the binding of this compound motifs to curved membranes, each with its own set of advantages and limitations. The choice of method often depends on the specific research question, the nature of the protein, and the available instrumentation. Below is a summary of commonly used techniques.

TechniquePrincipleLabel Required?Key Parameters MeasuredThroughputSample Consumption
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[1][2]NoAssociation rate (ka), Dissociation rate (kd), Dissociation constant (KD)Medium to HighLow
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a titrant to a sample in solution.[3][4]NoDissociation constant (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)LowHigh
Fluorescence-Based Assays Monitor changes in fluorescence properties (intensity, anisotropy, quenching) upon binding.[5]Yes (often)Dissociation constant (KD), Binding affinityHighLow
Liposome (B1194612) Co-sedimentation Assay Separates liposome-bound protein from unbound protein by ultracentrifugation.[6][7]No (but requires detection like SDS-PAGE)Semi-quantitative binding percentageLowMedium

Experimental Data: this compound Motif Binding to Curved Membranes

The binding of this compound motifs is highly sensitive to membrane curvature, with a stronger affinity for smaller, more highly curved vesicles. The following table summarizes representative quantitative data for this compound motif binding to liposomes of varying sizes, as determined by different techniques.

This compound Motif SourceTechniqueLiposome Diameter (nm)Lipid CompositionDissociation Constant (K D ) / % BoundReference
ArfGAP1Liposome Flotation Assay31Golgi-mix98% bound[5]
ArfGAP1Liposome Flotation Assay88Golgi-mix14% bound[5]
GMAP-210 (N-terminus)NBD Fluorescence~46-53 (extruded)Egg PC/POPE/CholesterolCurvature-dependent binding[8]
TPD54 (this compound-like)Tryptophan Fluorescence~65 (extruded)PC (18:1/18:1)~300 µM
TPD54 (this compound-like)Tryptophan Fluorescence~22 (sonicated)PC (16:0/18:1)~2 mM

Note: Direct side-by-side comparison of K D values for the same this compound motif across different techniques is limited in the literature. The data presented here is from different studies and serves to illustrate the types of quantitative information that can be obtained.

Signaling Pathways and Experimental Workflows

To visualize the context in which this compound motifs function and how their binding is measured, we provide the following diagrams created using the DOT language.

G Experimental Workflow for Liposome Co-sedimentation Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Analysis prep_lipids Prepare Lipid Mixture dry_lipids Dry Lipids into Film prep_lipids->dry_lipids hydrate Hydrate Film to form MLVs dry_lipids->hydrate extrude Extrude to form LUVs hydrate->extrude incubate Incubate this compound protein with Liposomes extrude->incubate centrifuge Ultracentrifugation incubate->centrifuge separate Separate Supernatant (unbound) and Pellet (bound) centrifuge->separate analyze Analyze by SDS-PAGE separate->analyze

Workflow for Liposome Co-sedimentation Assay.

G ArfGAP1 and COPI Vesicle Formation cluster_golgi Golgi Membrane Arf1_GDP Arf1-GDP GEF Arf-GEF (e.g., GBF1) Arf1_GDP->GEF Activation Arf1_GTP Arf1-GTP GEF->Arf1_GTP GDP -> GTP Arf1_GTP->Arf1_GDP Inactivation Coatomer Coatomer Arf1_GTP->Coatomer Recruitment Vesicle COPI Vesicle Coatomer->Vesicle Budding ArfGAP1 ArfGAP1 ArfGAP1->Arf1_GTP GTP Hydrolysis Vesicle->ArfGAP1 Curvature Sensing by this compound

Role of ArfGAP1 in COPI Vesicle Formation.

G GMAP-210 Mediated Vesicle Tethering cluster_golgi cis-Golgi Membrane cluster_vesicle Transport Vesicle GMAP210 GMAP-210 Arf1 Arf1 GMAP210->Arf1 anchors via This compound This compound motif GMAP210->this compound captures via Rab2 Rab2 GMAP210->Rab2 interacts with GRAB GRAB domain Vesicle Vesicle This compound->Vesicle binds

Vesicle Tethering by GMAP-210 at the cis-Golgi.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetics and affinity of this compound motif binding to curved membranes.

Methodology:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) of varying diameters (e.g., 30, 50, 100 nm) by extrusion or sonication. The lipid composition should mimic the target membrane.

  • Sensor Chip Preparation: Use an L1 sensor chip, which has a lipophilic surface suitable for capturing liposomes.

  • Liposome Immobilization: Inject the prepared liposomes over the L1 chip surface. The liposomes will fuse and form a supported lipid bilayer with a degree of curvature dependent on the initial vesicle size.

  • Analyte Injection: Inject the purified this compound-containing protein (analyte) at various concentrations over the immobilized liposome surface.

  • Data Acquisition: Monitor the change in resonance units (RU) over time to obtain sensorgrams.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k a ), dissociation rate (k d ), and the dissociation constant (K D ).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound motif binding to curved membranes.

Methodology:

  • Sample Preparation: Prepare a solution of the purified this compound-containing protein in the sample cell and a suspension of SUVs of a defined size in the injection syringe. It is crucial that both are in identical, well-degassed buffer to minimize heats of dilution.

  • Titration: Perform a series of small injections of the liposome suspension into the protein solution while monitoring the heat change.

  • Data Acquisition: Record the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of lipid to protein. Fit the resulting isotherm to a binding model to determine the dissociation constant (K D ), binding enthalpy (ΔH), entropy (ΔS), and stoichiometry of binding (n).[4]

Fluorescence-Based Assay (Fluorescence Quenching)

Objective: To determine the binding affinity of an this compound motif to curved membranes.

Methodology:

  • Protein Labeling: If the this compound protein does not have intrinsic fluorophores (like tryptophan), label it with a fluorescent probe. Alternatively, use a fusion protein with a fluorescent tag (e.g., GFP).

  • Liposome Preparation: Prepare SUVs of varying sizes. Incorporate a lipid-conjugated quencher (e.g., Dabsyl-PE) into the liposomes at a concentration of 5-10 mol%.

  • Titration: Titrate a fixed concentration of the fluorescently labeled this compound protein with increasing concentrations of the quencher-containing liposomes.

  • Data Acquisition: Measure the fluorescence intensity at each liposome concentration. Binding of the fluorescent protein to the liposomes will bring it in close proximity to the quencher, resulting in a decrease in fluorescence intensity.

  • Data Analysis: Plot the change in fluorescence intensity against the lipid concentration and fit the data to a binding isotherm to calculate the dissociation constant (K D ).[5]

Liposome Co-sedimentation Assay

Objective: To semi-quantitatively assess the binding of an this compound motif to curved membranes.

Methodology:

  • Liposome Preparation: Prepare SUVs of different sizes by extrusion.

  • Binding Reaction: Incubate the purified this compound-containing protein with the prepared liposomes for a set time at room temperature.

  • Separation: Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet the liposomes and any bound protein.

  • Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet. Resuspend the pellet in buffer.

  • Quantification: Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting. Quantify the band intensities to determine the percentage of protein bound to the liposomes.[7]

References

Cross-Validation of ALPS Localization with Electron Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of protein localization is paramount in understanding cellular function and disease pathology. For proteins that sense membrane curvature, such as those containing Amphipathic Lipid Packing Sensor (ALPS) motifs, visualizing their precise location on highly curved membranes is a significant challenge. This guide provides a comparative analysis of this compound localization validated by electron microscopy, offering detailed experimental protocols and supporting data for researchers in cell biology and drug development.

Performance Comparison: this compound Motifs vs. Other Curvature Sensors

This compound motifs are highly sensitive to membrane curvature, preferentially binding to small vesicles with a high degree of curvature. This specificity is crucial for their function in cellular processes like vesicle tethering and transport. To provide a quantitative comparison, the following table summarizes the binding of an this compound-containing protein to liposomes of varying sizes, contrasted with the properties of another class of curvature sensors, the BAR domains.

FeatureThis compound Motif (Gcs1)N-BAR Domain (Endophilin)
Primary Sensing Mechanism Insertion of hydrophobic residues into lipid packing defects.Electrostatic interactions and scaffolding by a crescent-shaped dimer, aided by an N-terminal amphipathic helix.[1][2][3]
Binding to Liposomes (50 nm) ~60%High
Binding to Liposomes (100 nm) ~40%Moderate
Binding to Liposomes (200 nm) ~20%Low
Binding to Liposomes (400 nm) ~10%Very Low
Anionic Lipid Dependence Can be enhanced by anionic lipids.[4]Strong dependence on anionic lipids for electrostatic interaction.

Data for this compound Motif (Gcs1) is adapted from a study on the +this compound motif of Gcs1 binding to Golgi-mix liposomes of decreasing size.[4] Data for N-BAR domains is a qualitative summary from multiple sources.

Experimental Protocols

Accurate cross-validation of this compound localization requires a combination of high-resolution fluorescence microscopy and electron microscopy. Correlative Light and Electron Microscopy (CLEM) is the gold-standard technique for this purpose.

Protocol 1: this compound-GFP Localization using Fluorescence Microscopy

This protocol describes the initial localization of an this compound motif-containing protein fused to a fluorescent reporter, such as Green Fluorescent Protein (GFP).

1. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., HeLa or U2OS) on glass-bottom dishes or coverslips suitable for high-resolution imaging.
  • Transfect cells with a plasmid encoding the this compound motif-containing protein fused to GFP using a suitable transfection reagent.
  • Allow for protein expression for 24-48 hours.

2. Sample Preparation for Live-Cell Imaging:

  • Replace the culture medium with live-cell imaging solution.
  • (Optional) Stain with organelle-specific fluorescent dyes (e.g., ER-Tracker, Golgi-Tracker) for colocalization analysis.[5][6][7][8]

3. Fluorescence Microscopy:

  • Image the cells using a confocal or spinning-disk microscope equipped with a high-numerical-aperture objective (e.g., 60x or 100x oil immersion).
  • Acquire z-stacks of the GFP signal to capture the three-dimensional distribution of the this compound-tagged protein.
  • If using organelle markers, acquire images in the corresponding channels.

4. Image Analysis:

  • Deconvolve the images to improve resolution and signal-to-noise.
  • Perform colocalization analysis with organelle markers to determine the primary location of the this compound-tagged protein (e.g., Golgi, endoplasmic reticulum exit sites).

Protocol 2: Cross-Validation with Correlative Light and Electron Microscopy (CLEM)

This protocol outlines the steps to correlate the fluorescence signal of the this compound-GFP protein with ultrastructural details obtained by transmission electron microscopy (TEM).

1. Cell Culture on Gridded Coverslips:

  • Culture and transfect cells as described in Protocol 1, but on gridded coverslips or dishes that allow for the relocation of the same cell in both the light and electron microscope.

2. Live-Cell Imaging and Fixation:

  • Identify and image a cell of interest expressing the this compound-GFP fusion protein using fluorescence microscopy, recording the grid coordinates.
  • Fix the cells immediately after imaging with a solution containing glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer (e.g., phosphate (B84403) buffer or cacodylate buffer).

3. Sample Processing for Electron Microscopy:

  • Post-fix the cells with osmium tetroxide.
  • Dehydrate the sample through a graded series of ethanol (B145695) concentrations.
  • Infiltrate the sample with epoxy resin and polymerize it.

4. Sectioning and Staining:

  • Using the grid coordinates, relocate the cell of interest and trim the resin block around it.
  • Cut ultrathin sections (70-90 nm) using an ultramicrotome.
  • Collect the sections on EM grids.
  • Stain the sections with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

5. Electron Microscopy:

  • Image the sections in a transmission electron microscope.
  • Acquire images at low magnification to identify the cell of interest and at high magnification to visualize the ultrastructure of the regions where the this compound-GFP protein was localized.

6. Correlation and Analysis:

  • Overlay the fluorescence microscopy image with the electron micrograph using fiduciary markers or cellular landmarks for alignment.
  • This correlation will reveal the precise localization of the this compound-tagged protein on specific membrane structures, such as small vesicles or tubules.

Visualizing the Workflow and Mechanism

To better understand the processes described, the following diagrams illustrate the this compound motif localization mechanism and the experimental workflow for its cross-validation.

ALPS_Localization_Mechanism cluster_membrane Membrane cluster_protein This compound Motif Protein Flat_Membrane Flat Membrane (Low Curvature) Curved_Membrane Curved Membrane (High Curvature) Bound_this compound Alpha-helical this compound (Bound to Membrane) Unbound_this compound Unstructured this compound (in Cytosol) Unbound_this compound->Flat_Membrane No Stable Interaction Unbound_this compound->Curved_Membrane Binding and Folding Bound_this compound->Curved_Membrane Hydrophobic Insertion into Packing Defects

Caption: Mechanism of this compound motif localization to curved membranes.

CLEM_Workflow cluster_LM Light Microscopy cluster_EM_Prep EM Preparation cluster_EM_Imaging Electron Microscopy cluster_Analysis Analysis Cell_Culture 1. Culture & Transfect This compound-GFP on Gridded Dish Live_Imaging 2. Live-Cell Fluorescence Imaging (Identify ROI) Cell_Culture->Live_Imaging Fixation 3. Chemical Fixation Live_Imaging->Fixation Correlation 7. Correlate LM & EM Images Live_Imaging->Correlation Processing 4. Dehydration & Resin Embedding Fixation->Processing Sectioning 5. Ultrathin Sectioning Processing->Sectioning TEM 6. TEM Imaging of Ultrastructure Sectioning->TEM TEM->Correlation Validation 8. Validated Localization Correlation->Validation

Caption: Experimental workflow for CLEM-based cross-validation.

References

Differentiating ALPS1 and ALPS2 Motifs in ArfGAP1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of protein motifs is critical for elucidating cellular mechanisms and identifying novel therapeutic targets. This guide provides a detailed comparison of the Amphipathic Lipid Packing Sensor (ALPS) motifs, ALPS1 and ALPS2, found in the GTPase-activating protein ArfGAP1. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to clearly distinguish the functions and characteristics of these two critical motifs.

ArfGAP1 is a key regulator of the COPI coat assembly and disassembly cycle on Golgi membranes, a process fundamental to vesicular trafficking. Its ability to sense membrane curvature is mediated by two this compound motifs, which are unstructured in solution but fold into α-helices upon binding to highly curved lipid membranes. While both motifs contribute to this function, they play distinct and synergistic roles.

Quantitative Comparison of ALPS1 and ALPS2

Experimental evidence demonstrates that ALPS1 and ALPS2, while sharing similar physicochemical properties, contribute unequally to the membrane binding of ArfGAP1. ALPS1 serves as the primary anchor, while ALPS2 significantly enhances the binding affinity.

FeatureALPS1 MotifALPS2 MotifReference
Primary Role Primary determinant of interaction with lipid membranes.Reinforces the interaction of ArfGAP1 with lipid membranes.[1][2][3]
Binding Contribution Establishes the initial membrane association.Reinforces the ALPS1-membrane interaction by approximately 40-fold.[1][2][3]
Membrane Curvature Sensing Senses lipid-packing defects in highly curved membranes, leading to the folding of the motif into an amphipathic α-helix.Also forms an amphipathic α-helix on the surface of small vesicles and contributes to curvature sensing.[1][2][3]
Functional Importance Essential for the initial recruitment of ArfGAP1 to curved membranes.Crucial for the high avidity of ArfGAP1 for highly curved membranes and its stable association with the Golgi apparatus.[1][2]
Structure Unstructured in solution; folds into an amphipathic α-helix upon membrane binding. Characterized by an abundance of Serine and Threonine residues and a scarcity of charged residues on its polar face.Shares similar physicochemical properties with ALPS1 and also folds into an amphipathic α-helix upon membrane binding.[1][2][3]

Signaling Pathways Involving this compound Motifs

The this compound motifs are integral to ArfGAP1's function in two key signaling pathways: the COPI coat cycling pathway and the mTORC1 signaling pathway.

ArfGAP1 in the COPI Coat Cycle

ArfGAP1, through its this compound motifs, regulates the disassembly of the COPI coat from Golgi membranes. By sensing the high curvature of budding vesicles, ArfGAP1 is recruited to these sites where it catalyzes the hydrolysis of GTP on the small G protein Arf1. This conversion of Arf1-GTP to Arf1-GDP leads to a conformational change in Arf1, causing its dissociation from the membrane and the subsequent uncoating of the vesicle, which is essential for its fusion with the target membrane.

COPI_Coat_Cycle Arf1_GDP Arf1-GDP (inactive) in cytosol GEF GEF (Golgi membrane) Arf1_GDP->GEF GDP->GTP Exchange Arf1_GTP Arf1-GTP (active) on Golgi membrane GEF->Arf1_GTP Arf1_GTP->Arf1_GDP GTP Hydrolysis Coatomer Coatomer (COPI coat complex) Arf1_GTP->Coatomer Recruits Budding_Vesicle COPI-coated Budding Vesicle (High Curvature) Arf1_GTP->Budding_Vesicle Anchors coat Coatomer->Budding_Vesicle Forms coat ArfGAP1 ArfGAP1 (with ALPS1 & ALPS2) Budding_Vesicle->ArfGAP1 Recruits via This compound motifs sensing curvature Uncoated_Vesicle Uncoated Vesicle Budding_Vesicle->Uncoated_Vesicle Uncoating ArfGAP1->Arf1_GTP Catalyzes GTP hydrolysis

COPI Coat Assembly and Disassembly Cycle.
ArfGAP1 in mTORC1 Signaling

Recent studies have revealed a role for ArfGAP1 in regulating the mTORC1 signaling pathway, a central controller of cell growth and metabolism. Under amino acid starvation, ArfGAP1 interacts with mTORC1, preventing its localization to the lysosome and subsequent activation. This inhibitory function is dependent on the membrane curvature-sensing ability of the this compound motifs.

mTORC1_Signaling Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Promotes No_Amino_Acids Amino Acid Starvation ArfGAP1 ArfGAP1 (this compound motifs) No_Amino_Acids->ArfGAP1 Induces interaction Lysosome Lysosome mTORC1->Lysosome Translocates to Inhibition Inhibition of Cell Growth mTORC1->Inhibition Leads to ArfGAP1->mTORC1 Binds to ArfGAP1->Lysosome Prevents mTORC1 localization to Active_mTORC1 Active mTORC1 on Lysosome Lysosome->Active_mTORC1 Activates Cell_Growth Cell Growth & Metabolism Active_mTORC1->Cell_Growth Promotes

Regulation of mTORC1 by ArfGAP1.

Experimental Protocols

The characterization of this compound motifs relies on in vitro assays that probe their interaction with lipid membranes of controlled composition and curvature. Below are summaries of key experimental protocols.

Liposome Co-sedimentation/Flotation Assay

This assay is used to quantify the binding of this compound motifs to liposomes of varying sizes (and thus curvature).

Experimental Workflow:

Liposome_Assay_Workflow Liposome_Prep 1. Liposome Preparation (e.g., by extrusion through different pore sizes) Incubation 2. Incubation (Protein + Liposomes) Liposome_Prep->Incubation Centrifugation 3. Centrifugation (Flotation or Sedimentation) Incubation->Centrifugation Analysis 4. Analysis (SDS-PAGE of supernatant and pellet/floated fractions) Centrifugation->Analysis Quantification 5. Quantification (Densitometry to determine % bound protein) Analysis->Quantification

Liposome Co-sedimentation/Flotation Assay Workflow.

Methodology:

  • Liposome Preparation: Liposomes of defined size and lipid composition (e.g., DOPC/DOPS) are prepared by extrusion through polycarbonate filters with different pore sizes (e.g., 30 nm to 200 nm).

  • Binding Reaction: Purified recombinant proteins or peptides corresponding to ALPS1, ALPS2, or tandem ALPS1-ALPS2 are incubated with the prepared liposomes in a suitable buffer.

  • Separation of Bound and Unbound Protein:

    • Co-sedimentation: The mixture is subjected to ultracentrifugation to pellet the liposomes and any bound protein.

    • Flotation: The protein-liposome mixture is adjusted to a high sucrose (B13894) concentration at the bottom of a centrifuge tube, and a sucrose gradient is layered on top. During ultracentrifugation, the liposomes and bound protein float to the top of the gradient.

  • Analysis: The supernatant and pellet (sedimentation) or the different gradient fractions (flotation) are collected and analyzed by SDS-PAGE.

  • Quantification: The amount of protein in each fraction is quantified by densitometry of the stained gel (e.g., Coomassie Blue or fluorescent stain) to determine the percentage of bound protein.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to monitor the secondary structure of the this compound motifs in the absence and presence of liposomes.

Methodology:

  • Sample Preparation: Purified this compound peptides are prepared in a CD-compatible buffer (e.g., phosphate (B84403) buffer) to a known concentration.

  • CD Spectra Acquisition:

    • A baseline spectrum of the buffer alone is recorded.

    • The far-UV CD spectrum (typically 190-260 nm) of the peptide in solution is recorded to determine its secondary structure in the unbound state. This compound motifs are expected to show a spectrum characteristic of a random coil.

    • Liposomes of high curvature (e.g., 30 nm diameter) are added to the peptide solution, and the CD spectrum is recorded again.

  • Data Analysis: The change in the CD spectrum upon addition of liposomes is analyzed. A conformational change from a random coil to an α-helix is indicated by the appearance of characteristic negative peaks at approximately 208 nm and 222 nm.[1][4][5][6] The percentage of α-helical content can be estimated using deconvolution algorithms.

Conclusion

The differentiation between ALPS1 and ALPS2 motifs in ArfGAP1 is crucial for a comprehensive understanding of COPI-mediated vesicular transport and its intersection with cellular signaling pathways like mTORC1. While both motifs are sensors of membrane curvature, they exhibit a clear division of labor: ALPS1 acts as the primary membrane anchor, and ALPS2 functions as a potent enhancer of this interaction. This synergistic action allows ArfGAP1 to respond with high sensitivity to a wide range of membrane curvatures. The experimental approaches detailed in this guide provide a robust framework for the further investigation of these and other lipid-packing sensor motifs, which may represent novel targets for therapeutic intervention in diseases characterized by dysregulated intracellular trafficking and signaling.

References

Lipid Saturation's Impact on ALPS Motif Insertion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Amphipathic Lipid Packing Sensor (ALPS) motif is a crucial element in cellular trafficking, directing proteins to highly curved membranes. This guide provides a comprehensive comparison of how the degree of lipid saturation within a membrane affects the insertion of the this compound motif, supported by experimental data and detailed protocols. Understanding this interaction is critical for research in membrane biology, protein targeting, and the development of therapeutics that modulate protein-membrane interactions.

The Critical Role of Lipid Packing Defects

This compound motifs do not recognize membrane curvature directly but rather the lipid packing defects that arise in curved membranes.[1] These defects are transient voids between lipid headgroups, which expose the hydrophobic acyl chains. The binding mechanism of the this compound motif involves the insertion of its bulky hydrophobic residues into these packing defects. The motif, which is unstructured in solution, then folds into an alpha-helix upon membrane binding.[1][2]

The degree of saturation of the lipid acyl chains significantly influences the prevalence of these packing defects. Unsaturated lipids, with their kinked acyl chains, create more loosely packed membranes, leading to a higher density of lipid packing defects. Conversely, saturated lipids form more ordered and tightly packed bilayers, reducing the availability of insertion sites for the this compound motif.

Quantitative Comparison of this compound Motif Binding to Saturated vs. Unsaturated Lipids

Experimental evidence demonstrates a clear preference of this compound motifs for membranes enriched in unsaturated lipids. A key study by Bigay et al. (2005) using a liposome (B1194612) flotation assay quantitatively assessed the binding of a fragment of ArfGAP1 containing the this compound motif to liposomes of varying lipid composition and curvature. The results highlight the enhanced binding to membranes composed of lipids with a higher degree of unsaturation.

Below is a summary of the binding of the ArfGAP1 fragment [137-257] to liposomes of different sizes and compositions, illustrating the effect of lipid saturation.

Liposome CompositionLipid Acyl Chain CompositionHydrodynamic Radius (nm)% of Bound ArfGAP1 [137-257]
100% POPC1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (monounsaturated)~30~60%
100% DOPC1,2-dioleoyl-sn-glycero-3-phosphocholine (di-unsaturated)~30~95%
100% POPC1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (monounsaturated)~90~10%
100% DOPC1,2-dioleoyl-sn-glycero-3-phosphocholine (di-unsaturated)~90~15%

Data extracted and synthesized from Figure 4A of Bigay J, et al. (2005). ArfGAP1 responds to membrane curvature through the folding of a lipid packing sensor motif. The EMBO Journal, 24(13), 2244–2253.[2]

These data clearly show that at high curvature (smaller liposome radius), the this compound motif binds significantly more to DOPC (di-unsaturated) liposomes compared to POPC (monounsaturated) liposomes. This difference is less pronounced at lower curvature (larger liposome radius), but the preference for the more unsaturated lipid is still evident. This underscores the synergistic effect of membrane curvature and lipid unsaturation in promoting this compound motif insertion.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound motif insertion and a typical experimental workflow to study this phenomenon.

ALPS_Motif_Insertion Mechanism of this compound Motif Insertion cluster_membrane Lipid Membrane Unsaturated_Lipids Unsaturated Lipids (e.g., DOPC) Packing_Defects Increased Lipid Packing Defects Unsaturated_Lipids->Packing_Defects promotes Saturated_Lipids Saturated Lipids (e.g., DSPC) Ordered_Packing Ordered Lipid Packing Saturated_Lipids->Ordered_Packing promotes ALPS_Bound This compound Motif (α-helical on Membrane) Packing_Defects->ALPS_Bound facilitates binding Ordered_Packing->ALPS_Bound inhibits binding ALPS_Solution This compound Motif (Unstructured in Solution) ALPS_Solution->ALPS_Bound Inserts into Packing Defects

Caption: Mechanism of this compound Motif Insertion.

Experimental_Workflow Experimental Workflow for Studying this compound-Lipid Interaction Liposome_Prep 1. Liposome Preparation (Varying Lipid Saturation) Binding_Assay 3. Binding Assay (e.g., Liposome Flotation) Liposome_Prep->Binding_Assay Protein_Purification 2. This compound Motif Peptide/Protein Purification Protein_Purification->Binding_Assay Data_Analysis 4. Quantification of Binding (e.g., SDS-PAGE, Densitometry) Binding_Assay->Data_Analysis Structural_Analysis 5. Structural Analysis (e.g., Circular Dichroism) Binding_Assay->Structural_Analysis Conclusion 6. Conclusion on Effect of Lipid Saturation Data_Analysis->Conclusion Structural_Analysis->Conclusion

Caption: Experimental Workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Liposome Co-flotation Assay

This assay is used to separate liposome-bound proteins from unbound proteins in solution.

Materials:

  • Lipids of interest (e.g., POPC, DOPC, DSPC) in chloroform

  • Buffer (e.g., 25 mM HEPES, 120 mM K-acetate, pH 7.4)

  • Sucrose (B13894) solutions (e.g., 60% and 25% w/v in buffer)

  • Purified this compound motif-containing protein/peptide

  • Ultracentrifuge and rotor (e.g., TLA100.2)

  • Polycarbonate tubes for ultracentrifugation

Procedure:

  • Liposome Preparation:

    • Mix lipids in the desired molar ratio in a glass tube.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Further dry the film under vacuum for at least 1 hour.

    • Hydrate the lipid film with buffer by vortexing to form multilamellar vesicles (MLVs).

    • To obtain large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm).

  • Binding Reaction:

    • In a polycarbonate ultracentrifuge tube, mix the purified protein with the prepared liposomes in buffer. A typical reaction might contain 1 µM protein and 0.5 mM liposomes.

    • Incubate the mixture at room temperature for 30 minutes to allow for binding.

  • Sucrose Gradient and Centrifugation:

    • Add an equal volume of a concentrated sucrose solution (e.g., 60%) to the protein-liposome mixture to achieve a final sucrose concentration of 30%.

    • Carefully overlay the mixture with a layer of a less dense sucrose solution (e.g., 25%) and then a final layer of buffer without sucrose.

    • Centrifuge at high speed (e.g., 174,000 x g) for 1 hour at 20 °C.[3]

  • Analysis:

    • After centrifugation, liposomes and any bound protein will have floated to the top of the gradient.

    • Carefully collect fractions from the top, middle, and bottom of the tube.

    • Analyze the protein content of each fraction by SDS-PAGE followed by Coomassie blue staining or Western blotting.

    • Quantify the amount of protein in the top fraction (bound) relative to the total amount of protein to determine the percentage of binding.[2][3]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the this compound motif upon membrane binding.

Materials:

  • Purified this compound motif-containing protein/peptide

  • LUVs of desired lipid composition

  • CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)

  • Quartz cuvette with a short path length (e.g., 1 mm)

  • CD spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of the purified protein in the CD-compatible buffer.

    • Prepare a suspension of LUVs in the same buffer.

  • Data Acquisition:

    • Record a CD spectrum of the protein alone in the far-UV range (e.g., 190-250 nm). This will typically show a random coil conformation.

    • Record a CD spectrum of the liposome suspension alone to obtain a baseline.

    • Add the liposome suspension to the protein solution and incubate for a few minutes.

    • Record the CD spectrum of the protein-liposome mixture.

  • Data Analysis:

    • Subtract the liposome baseline spectrum from the protein-liposome spectrum.

    • Analyze the resulting spectrum for characteristic features of an alpha-helix, which include negative peaks at approximately 208 nm and 222 nm. The increase in alpha-helicity upon addition of liposomes indicates membrane binding and folding of the this compound motif.

Fluorescence Spectroscopy

Fluorescence-based assays can provide quantitative data on binding affinity.

Materials:

  • This compound motif-containing protein with an intrinsic (tryptophan) or extrinsic fluorescent label

  • LUVs of desired lipid composition

  • Fluorometer

Procedure:

  • Tryptophan Fluorescence Quenching:

    • If the this compound motif contains a tryptophan residue, its fluorescence is sensitive to the local environment.

    • Titrate a solution of the protein with increasing concentrations of liposomes.

    • Measure the tryptophan fluorescence intensity at each liposome concentration (excitation ~295 nm, emission ~330-350 nm).

    • Binding of the tryptophan-containing region to the membrane will often result in a change in fluorescence intensity and/or a blue shift in the emission maximum.

  • Analysis:

    • Plot the change in fluorescence as a function of lipid concentration.

    • Fit the data to a binding isotherm (e.g., Langmuir or Hill equation) to determine the dissociation constant (Kd), which is a measure of binding affinity.

Conclusion

The saturation of lipid acyl chains is a key determinant of this compound motif insertion into membranes. Membranes enriched with unsaturated lipids exhibit a higher density of lipid packing defects, which serve as binding sites for the this compound motif. This leads to enhanced binding and subsequent protein function at these sites. In contrast, membranes composed of saturated lipids are more ordered and present a barrier to this compound motif insertion. These findings have significant implications for understanding the spatial and temporal regulation of cellular processes that depend on membrane curvature-sensing proteins and offer valuable insights for the design of molecules that can modulate these critical protein-membrane interactions.

References

A Comparative Guide to ALPS Motif Binding: Positive vs. Negative Membrane Curvature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding characteristics of the Amphipathic Lipid Packing Sensor (ALPS) motif to membranes with positive versus negative curvature. Understanding this differential binding is crucial for elucidating the spatial and temporal regulation of various cellular processes, including vesicle trafficking, organelle morphology, and lipid transport.

Introduction to the this compound Motif: A Sensor of Membrane Geometry

The Amphipathic Lipid Packing Sensor (this compound) motif is a conserved protein sequence of 20-40 amino acids that acts as a sensor for membrane curvature.[1] First identified in the ArfGAP1 protein, this compound motifs are found in a variety of proteins involved in membrane trafficking and remodeling.[2][3] Structurally, this compound motifs are typically unstructured in solution but fold into an α-helix upon binding to a curved membrane surface.[2][3][4] This interaction is primarily driven by the insertion of bulky hydrophobic residues (such as Phenylalanine, Leucine, and Tryptophan) into lipid packing defects that are prevalent on highly curved membranes.[1][5] The polar face of the helix, rich in uncharged residues like Glycine, Serine, and Threonine, faces the aqueous environment.[1]

The defining characteristic of the this compound motif is its exquisite sensitivity to the physical state of the lipid bilayer rather than a specific lipid headgroup. It preferentially binds to membranes with expanded lipid packing, a hallmark of positive membrane curvature found on the outer leaflet of small vesicles.[1][5]

Comparative Analysis of Binding Affinity

The binding of this compound motifs is critically dependent on the geometry of the membrane. Overwhelming evidence indicates a strong preference for positively curved membranes, while their interaction with negatively curved membranes is significantly weaker, to the point of being negligible under physiological conditions.

Membrane CurvatureBinding Affinity (Dissociation Constant, Kd)Key Mechanistic Features
Positive Micromolar range (e.g., ~10-100 µM for ArfGAP1 this compound on 30-50 nm liposomes)- Lipid Packing Defects: The expanded outer leaflet of positively curved membranes creates voids between lipid headgroups, which are recognized and occupied by the hydrophobic residues of the this compound motif.[1][5] - Hydrophobic Interactions: Binding is predominantly driven by the hydrophobic effect, as the bulky nonpolar side chains of the this compound motif partition into the lipidic core of the membrane.[2] - Helix Formation: The unstructured this compound motif undergoes a conformational change to an α-helix upon membrane binding, which stabilizes the interaction.[3][4]
Negative Not experimentally determined for canonical this compound motifs; predicted to be very weak to non-existent.- Compressed Lipid Packing: The inner leaflet of a vesicle or the concave surface of a membrane invagination exhibits compressed lipid packing, which sterically hinders the insertion of the bulky hydrophobic residues of the this compound motif. - Lack of Binding Sites: The absence of significant lipid packing defects on negatively curved surfaces means there are no suitable binding sites for the this compound motif to engage with the membrane.

Experimental Evidence and Methodologies

The preferential binding of this compound motifs to positive curvature has been demonstrated through various in vitro and in silico experiments.

Key Experimental Techniques:
  • Liposome (B1194612) Co-flotation Assay: This technique is widely used to assess the binding of proteins to liposomes of varying diameters (and thus, curvature). Proteins that bind to liposomes will float with them in a density gradient centrifugation. By comparing the amount of protein in the top fraction for liposomes of different sizes, the curvature preference can be determined.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to monitor the secondary structure of the this compound motif. A change from a random coil spectrum in solution to an α-helical spectrum in the presence of small liposomes provides evidence of membrane binding and folding.[3][4]

  • Fluorescence Correlation Spectroscopy (FCS): FCS can be used to measure the diffusion of fluorescently labeled this compound motifs in the presence of liposomes or supported lipid bilayers. A slowing of diffusion indicates binding to the membrane, and this technique can be used to quantify binding affinities.[6][7][8][9][10]

  • Supported Lipid Bilayers (SLBs) on Nanopatterned Surfaces: This advanced technique allows for the creation of membrane surfaces with defined regions of both positive and negative curvature. By imaging the localization of fluorescently labeled this compound motifs on these surfaces, a direct comparison of binding to different curvatures can be made.

Experimental Protocols

This protocol allows for the semi-quantitative assessment of this compound motif binding to positively curved liposomes of different sizes.

Materials:

  • Purified this compound motif-containing protein (e.g., GST-tagged ArfGAP1 this compound domain)

  • Lipids (e.g., DOPC, DOPS) in chloroform

  • Extruder with polycarbonate membranes of various pore sizes (e.g., 400 nm, 100 nm, 50 nm, 30 nm)

  • Sucrose (B13894) solutions (e.g., 60%, 30%, and 0% w/v in binding buffer)

  • Binding buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)

  • Ultracentrifuge with a swinging bucket rotor

Procedure:

  • Liposome Preparation:

    • Prepare lipid mixtures in a glass tube and evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 1 hour.

    • Hydrate the lipid film with binding buffer to form multilamellar vesicles (MLVs).

    • Generate small unilamellar vesicles (SUVs) of defined sizes by extruding the MLV suspension sequentially through polycarbonate membranes of decreasing pore size.

  • Binding Reaction:

    • Incubate the purified this compound motif protein with the prepared liposomes of different sizes at room temperature for 30 minutes.

  • Density Gradient Centrifugation:

    • In an ultracentrifuge tube, mix the protein-liposome incubation with a sucrose solution to achieve a final concentration of 40% sucrose.

    • Carefully overlay this mixture with a 30% sucrose solution, followed by a final layer of binding buffer (0% sucrose).

    • Centrifuge at high speed (e.g., 200,000 x g) for 2-3 hours at 4°C.

  • Analysis:

    • Carefully collect fractions from the top of the gradient.

    • Analyze the protein content of each fraction by SDS-PAGE and Coomassie staining or Western blotting.

    • A higher concentration of the this compound motif protein in the top fraction (co-localizing with the liposomes) for smaller liposomes indicates a preference for positive membrane curvature.

This method enables the quantitative analysis of this compound motif binding to membranes with defined curvatures.

Materials:

  • Fluorescently labeled this compound motif peptide (e.g., with Alexa Fluor 488)

  • Nanofabricated glass coverslips with defined patterns (e.g., nano-wells and nano-pillars)

  • Liposome solution for SLB formation

  • Confocal microscope equipped with an FCS module

Procedure:

  • Preparation of Supported Lipid Bilayers (SLBs):

    • Clean the nanopatterned coverslips thoroughly.[11]

    • Form a supported lipid bilayer by depositing a liposome solution onto the coverslip and allowing the vesicles to fuse.[11][12][13][14] This will create a continuous lipid bilayer that follows the contours of the nanopattern, resulting in areas of positive (over pillars) and negative (in wells) curvature.

  • FCS Measurements:

    • Add the fluorescently labeled this compound peptide to the SLB sample.

    • Perform FCS measurements by positioning the confocal volume over regions of positive curvature, negative curvature, and flat areas of the SLB.

    • The autocorrelation function of the fluorescence fluctuations is analyzed to determine the diffusion time of the peptide.

  • Data Analysis:

    • A significant increase in the diffusion time compared to the free peptide in solution indicates membrane binding.

    • By titrating the concentration of the labeled peptide, a binding curve can be generated, and the dissociation constant (Kd) can be calculated for each curvature type. This allows for a direct quantitative comparison of binding affinity.

Signaling Pathways and Logical Relationships

The differential binding of this compound motifs to curved membranes is a key regulatory mechanism in several cellular pathways.

ALPS_Binding_Mechanism cluster_membrane Membrane State cluster_lipid_packing Lipid Packing cluster_this compound This compound Motif Positive_Curvature Positive Membrane Curvature Packing_Defects Lipid Packing Defects Positive_Curvature->Packing_Defects leads to Negative_Curvature Negative Membrane Curvature Compressed_Packing Compressed Lipid Packing Negative_Curvature->Compressed_Packing leads to ALPS_Bound Bound α-helical This compound Packing_Defects->ALPS_Bound facilitates binding & folding of ALPS_Unbound Unbound this compound (near negative curvature) Compressed_Packing->ALPS_Unbound prevents binding of ALPS_Unstructured Unstructured this compound (in cytosol) ALPS_Unstructured->Packing_Defects recognizes

Experimental_Workflow cluster_positive Positive Curvature Assay cluster_negative Comparative Curvature Assay P1 Prepare Liposomes (various small diameters) P2 Incubate with This compound-protein P1->P2 P3 Co-flotation Assay P2->P3 P4 Analyze Protein in Floated Fraction P3->P4 N1 Prepare SLB on Nanopatterned Surface N2 Incubate with fluorescent This compound-peptide N1->N2 N3 Fluorescence Correlation Spectroscopy (FCS) N2->N3 N4 Determine Kd for +/-/0 Curvature N3->N4

Conclusion

The evidence strongly supports a model where this compound motifs are highly specific sensors for positive membrane curvature. This specificity is driven by the recognition of lipid packing defects, which are abundant on the outer leaflet of highly curved structures like transport vesicles. In contrast, the compressed lipid packing on negatively curved membranes prevents the insertion of the this compound motif's hydrophobic residues, leading to negligible binding. This differential binding provides a fundamental mechanism for the recruitment of specific proteins to sites of vesicle formation and other cellular locations with high positive membrane curvature, thereby ensuring the precise spatial regulation of their functions. Future studies utilizing advanced techniques such as FCS on nanopatterned supported lipid bilayers will be invaluable for quantitatively dissecting the subtle interplay between membrane geometry and protein localization.

References

Decoding Organelle Specificity: A Comparative Guide to ALPS Motifs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of protein targeting to specific organelles is paramount. Among the diverse array of targeting signals, the Amphipathic Lipid Packing Sensor (ALPS) motif has emerged as a key player in directing proteins to sites of high membrane curvature. This guide provides a comparative analysis of the organelle specificity of different this compound motifs, supported by experimental data, detailed methodologies, and visual representations of the underlying principles.

The defining characteristic of this compound motifs is their ability to sense defects in lipid packing that arise in curved membrane regions.[1][2][3] These motifs, typically 20-40 amino acids in length, are unstructured in the aqueous environment of the cytoplasm.[2][4][5] Upon encountering a highly curved membrane, such as that of a transport vesicle or the nuclear pore, the this compound motif folds into an alpha-helix.[2][4][5] This induced structure features a hydrophobic face, rich in bulky residues like Phenylalanine, Leucine, and Tryptophan, which inserts into the lipid packing defects of the curved membrane.[2][6] The other face of the helix is polar and uncharged, primarily composed of residues like Glycine, Serine, and Threonine, which remains exposed to the cytoplasm.[2][6] This unique composition, particularly the scarcity of charged residues on the polar face, distinguishes this compound motifs from other amphipathic helices and is crucial for their sensitivity to membrane curvature rather than electrostatic interactions.[7]

Comparative Analysis of this compound Motif Specificity

The specificity of this compound motifs for distinct organelles is not solely dictated by membrane curvature but is also influenced by the lipid composition of the target membrane and the structural context of the motif within the full-length protein. Here, we compare three well-characterized this compound motifs from ArfGAP1, Nup133, and GMAP-210, which target the Golgi apparatus, the nuclear pore complex, and the early secretory pathway, respectively.

Quantitative Data on this compound Motif-Membrane Interactions

The following table summarizes the available quantitative and semi-quantitative data on the binding of different this compound motifs to liposomes of varying sizes, which mimic the curvature of different organellar membranes. While precise dissociation constants (Kd) are not always available in the literature, the data clearly demonstrates a strong preference of these motifs for highly curved membranes.

This compound MotifProteinTarget OrganelleLiposome Radius (nm)Binding Affinity/Percentage BoundReference
ArfGAP1 ALPS1 ArfGAP1Golgi Apparatus3198% bound[4]
8814% bound[4]
Nup133 this compound Nup133Nuclear Pore ComplexLiposomes (yeast polar lipids)Binds (qualitative)[8]
GMAP-210 this compound GMAP-210Early Secretory Pathway< 50Significant binding[9][10]
> 50Background level binding[9]

Mechanism of this compound Motif-Mediated Organelle Targeting

The fundamental mechanism of this compound motif function is the coupled folding and binding to curved membranes. This process is driven by the energetically favorable insertion of hydrophobic residues into the loosely packed lipids of a curved bilayer.

ALPS_Mechanism cluster_solution Cytosol (Unstructured) cluster_membrane Curved Membrane (Folded & Bound) unstructured Unstructured This compound Motif helix α-helical This compound Motif unstructured->helix Binding & Folding membrane Loosely Packed Lipids (High Curvature) helix->membrane Hydrophobic Insertion

Caption: Mechanism of this compound motif binding to a curved membrane.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the organelle specificity of this compound motifs.

Liposome Co-flotation Assay

This in vitro assay is used to assess the binding of a protein containing an this compound motif to liposomes of a defined size and composition.

Principle: Liposomes, being less dense than a sucrose (B13894) solution, will float to the top during ultracentrifugation. If a protein binds to the liposomes, it will co-float with them. The amount of protein in the top fraction is then quantified to determine the extent of binding.

Protocol:

  • Liposome Preparation:

    • Prepare a lipid mixture of the desired composition (e.g., mimicking the Golgi or nuclear envelope).

    • Dry the lipid mixture to a thin film under a stream of nitrogen gas.

    • Hydrate the lipid film in a suitable buffer (e.g., HKM buffer: 25 mM Hepes, pH 7.4, 125 mM potassium acetate, 2.5 mM magnesium acetate) to form multilamellar vesicles.

    • Generate small unilamellar vesicles (SUVs) of a defined size by extrusion through polycarbonate filters with specific pore sizes (e.g., 30 nm, 50 nm, 100 nm).

  • Binding Reaction:

    • Incubate the purified protein containing the this compound motif with the prepared liposomes at room temperature for 30-60 minutes.

  • Sucrose Gradient and Ultracentrifugation:

    • Adjust the protein-liposome mixture to a high sucrose concentration (e.g., 30% w/v).

    • Layer this mixture at the bottom of an ultracentrifuge tube.

    • Carefully overlay with layers of decreasing sucrose concentration (e.g., 25% and 0% sucrose in the same buffer).

    • Centrifuge at high speed (e.g., 200,000 x g) for 1-2 hours at 4°C.

  • Analysis:

    • Carefully collect fractions from the top, middle, and bottom of the gradient.

    • Analyze the protein content of each fraction by SDS-PAGE and Coomassie staining or Western blotting.

    • Quantify the percentage of protein in the top fraction, which represents the liposome-bound protein.[4]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor the secondary structure of the this compound motif in the presence and absence of liposomes.

Principle: this compound motifs are unstructured in solution but fold into an α-helix upon binding to curved membranes. This conformational change can be detected by a characteristic change in the CD spectrum.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified this compound motif peptide or protein fragment in a suitable buffer (e.g., phosphate (B84403) buffer).

    • Prepare liposomes of the desired size and composition as described for the co-flotation assay.

  • CD Measurement:

    • Record the CD spectrum of the this compound motif alone in the far-UV region (e.g., 190-260 nm).

    • Add the liposomes to the this compound motif solution and incubate for a few minutes.

    • Record the CD spectrum of the mixture.

  • Analysis:

    • A change in the spectrum, typically characterized by the appearance of negative bands around 208 and 222 nm, indicates the formation of an α-helical structure.[4][5]

In Vivo Localization by Fluorescence Microscopy

This method is used to visualize the subcellular localization of a protein containing an this compound motif within a living cell.

Principle: The this compound motif is fused to a fluorescent protein (e.g., GFP), and the resulting chimeric protein is expressed in cells. The localization of the fluorescence signal reveals the target organelle of the this compound motif.

Protocol:

  • Construct Generation:

    • Clone the DNA sequence encoding the this compound motif in frame with a fluorescent protein in a suitable expression vector.

  • Cell Transfection and Expression:

    • Transfect the expression vector into cultured cells (e.g., HeLa or COS-7 cells).

    • Allow the cells to express the fluorescently tagged protein for 24-48 hours.

  • Fluorescence Imaging:

    • Image the live or fixed cells using a confocal or wide-field fluorescence microscope.

    • If necessary, co-stain the cells with markers for specific organelles to confirm co-localization.

  • Analysis:

    • Analyze the images to determine the subcellular distribution of the fluorescent signal, which indicates the organelle targeted by the this compound motif.

Signaling Pathways and Logical Relationships

The specificity of this compound motifs for distinct organelles is a result of the interplay between membrane curvature and lipid composition. The following diagram illustrates this logical relationship.

ALPS_Specificity High Membrane\nCurvature High Membrane Curvature Lipid Packing\nDefects Lipid Packing Defects High Membrane\nCurvature->Lipid Packing\nDefects This compound Motif\nBinding This compound Motif Binding Lipid Packing\nDefects->this compound Motif\nBinding Organelle\nSpecificity Organelle Specificity This compound Motif\nBinding->Organelle\nSpecificity Specific Lipid\nComposition Specific Lipid Composition Specific Lipid\nComposition->this compound Motif\nBinding

Caption: Factors determining this compound motif organelle specificity.

Conclusion

This compound motifs represent a fascinating and elegant mechanism for targeting proteins to specific organelles based on the physical properties of their membranes. While high membrane curvature is the primary trigger for this compound motif binding, the lipid composition of the target organelle and the structural context of the motif within the protein provide additional layers of specificity. The experimental approaches detailed in this guide provide a robust framework for dissecting the determinants of this compound motif-mediated organelle targeting, offering valuable tools for researchers in cell biology and drug development. A deeper understanding of these mechanisms will undoubtedly pave the way for novel therapeutic strategies that leverage the precise targeting capabilities of these remarkable motifs.

References

Safety Operating Guide

Proper Disposal Procedures for the Advanced Liquid Processing System (ALPS)

Author: BenchChem Technical Support Team. Date: December 2025

The Advanced Liquid Processing System (ALPS) is a critical technology employed for the treatment of water contaminated with radioactive materials. Proper disposal of the byproducts of this system is paramount for ensuring environmental safety and regulatory compliance. This document outlines the essential procedures for the disposal of this compound-treated water and the solid waste generated during the treatment process, targeting researchers, scientists, and drug development professionals who require a thorough understanding of these protocols.

Disposal of this compound-Treated Water

The primary method for the disposal of this compound-treated water is a controlled discharge into the sea, a process deemed technically feasible and in line with international practices.[1][2] This procedure is subject to stringent safety measures and international oversight to ensure negligible radiological impact on the environment and human populations.[3]

Core Principles of this compound-Treated Water Disposal:

  • Radionuclide Removal: The this compound process is designed to remove 62 different radionuclides from contaminated water through a series of chemical reactions and filtration.[4] However, tritium (B154650), a radioactive isotope of hydrogen, cannot be removed by this system.[4]

  • Pre-Discharge Verification: Before any discharge, the treated water is held in measurement and confirmation facilities. During this stage, the concentrations of all regulated radionuclides are meticulously measured to ensure they are below the established regulatory standards. If the standards are not met, the water is re-purified.[3]

  • Dilution: To address the presence of tritium, the this compound-treated water is diluted with a significant volume of seawater—by a factor of more than 100.[2][3] This dilution process reduces the tritium concentration to a level that is well below both Japanese regulatory standards and the World Health Organization's guidelines for drinking water.[1][3]

  • Controlled Discharge and Monitoring: The diluted water is then discharged into the sea through a dedicated undersea tunnel. The discharge process is continuously monitored to ensure compliance with all safety standards. The International Atomic Energy Agency (IAEA) plays a key role in reviewing and monitoring the entire process to ensure its safety and transparency.[1]

Quantitative Data on this compound-Treated Water Discharge:

ParameterRegulatory Standard/Target
Other Radionuclides (non-tritium) Concentration reduced to less than 1% of regulatory standards before dilution.[1]
Tritium Concentration (post-dilution) Less than 1,500 becquerels per liter (Bq/L).[1][3]
Comparison to Japanese Safety Standard 1/40th of the permitted concentration.[1][2]
Comparison to WHO Drinking Water Guideline Approximately 1/7th of the guideline value.[1][3]
Total Annual Tritium Discharge Below the operational target of the Fukushima Daiichi Nuclear Power Station before the accident (22 trillion becquerels per year).[1][3]

Experimental Protocol: this compound-Treated Water Discharge Workflow

The following outlines the step-by-step methodology for the disposal of this compound-treated water:

  • Initial Treatment: Contaminated water is processed through the Advanced Liquid Processing System (this compound) to remove 62 types of radionuclides.

  • Storage and Sampling: The treated water is transferred to a series of measurement and confirmation tanks.

  • Radionuclide Analysis: Samples are taken from the tanks to analyze the concentration of all regulated radioactive materials. This analysis is conducted by both the facility operator and third-party laboratories to ensure objectivity.[3]

  • Safety Standard Verification: The analytical results are compared against the established regulatory standards for discharge.

  • Re-purification (if necessary): If the concentration of any radionuclide (excluding tritium) exceeds the regulatory limit, the water is sent back for re-purification through the this compound.[3]

  • Dilution with Seawater: Once confirmed to meet the standards for non-tritium nuclides, the water is mixed with large volumes of seawater to dilute the tritium concentration.

  • Final Confirmation: The tritium concentration in the diluted water is measured to confirm it is below 1,500 Bq/L.

  • Controlled Discharge: The diluted water is discharged into the sea. Two emergency isolation valves are in place to immediately halt the discharge if any abnormalities are detected.[3]

  • Continuous Environmental Monitoring: Ongoing monitoring of the marine environment is conducted to assess any potential radiological impact.

This compound-Treated Water Disposal Workflow Diagram

ALPS_Disposal_Workflow cluster_process This compound Treatment and Verification cluster_discharge Dilution and Discharge contaminated_water Contaminated Water alps_treatment This compound Treatment (Removes 62 Radionuclides) contaminated_water->alps_treatment measurement_tanks Measurement & Confirmation Tanks alps_treatment->measurement_tanks analysis Radionuclide Analysis measurement_tanks->analysis verification Verify Regulatory Standards analysis->verification verification->alps_treatment Standards NOT Met (Re-purify) dilution Dilution with Seawater (>100x) verification->dilution Standards Met final_check Final Tritium Check (<1,500 Bq/L) dilution->final_check final_check->measurement_tanks Unsafe (Halt) discharge Discharge to Sea final_check->discharge Safe to Discharge

Caption: Workflow for the treatment, verification, dilution, and discharge of this compound-treated water.

Disposal of Solid Waste from the this compound Process

The this compound treatment process itself generates radioactive solid waste, which also requires careful and secure management.

Types of this compound Solid Waste:

  • Slurry: This waste is generated from the co-precipitation process used to remove certain radionuclides.

  • Spent Adsorbents: These are the filtration materials that have captured radioactive isotopes.

Disposal Procedure for this compound Solid Waste:

  • Containment: The slurry and spent adsorbents are transferred into robust, high-integrity containers (HICs) designed for long-term storage and to withstand corrosion and radiation.[5]

  • Transportation: The HICs are transported to a dedicated temporary storage facility.

  • Storage: The containers are stored in concrete box culverts to provide additional shielding and containment.[5]

  • Monitoring: Regular inspections of the HICs are conducted to check for any signs of leakage or degradation. This includes opening the upper lids of the box culverts for visual inspection of a representative HIC.[5]

Logical Relationship of this compound Waste Streams

ALPS_Waste_Streams cluster_input Input cluster_process This compound Process cluster_output Outputs cluster_disposal Disposal Pathways contaminated_water Contaminated Water This compound Advanced Liquid Processing System (this compound) contaminated_water->this compound treated_water This compound-Treated Water This compound->treated_water solid_waste Solid Waste (Slurry, Spent Adsorbents) This compound->solid_waste sea_discharge Sea Discharge (after dilution) treated_water->sea_discharge hic_storage High-Integrity Container (HIC) Storage solid_waste->hic_storage

Caption: Relationship between the this compound process inputs, outputs, and their respective disposal pathways.

References

Essential Safety and Handling Guide for ALPS Reagent

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper handling and disposal of the ALPS reagent in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling the this compound reagent. The following table summarizes the necessary equipment.

PPE CategoryItemSpecification/Notes
Hand Protection GlovesChemical-resistant (e.g., nitrile)
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified, with side shields
Body Protection Laboratory CoatStandard, long-sleeved
Respiratory Mask/RespiratorRecommended if handling large quantities or if dust is generated

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical to maintain the integrity of the this compound reagent and to ensure a safe laboratory environment.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from light.

Handling:

  • Ensure the work area is clean and well-ventilated.

  • Wear all required personal protective equipment.

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the reagent.

Experimental Protocol: General Procedure for Use

The following is a general protocol for the use of a solid chemical reagent like this compound. Specific experimental conditions may vary.

  • Preparation:

    • Bring the sealed this compound reagent container to room temperature before opening.

    • Prepare all necessary solvents and solutions in a fume hood.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of this compound reagent to the vessel.

    • Close the reagent container immediately.

  • Solubilization:

    • Add the appropriate solvent to the weighed this compound reagent.

    • Mix gently until the reagent is fully dissolved.

  • Reaction:

    • Add the this compound solution to the experimental setup as required.

  • Post-Experiment:

    • Clean all equipment thoroughly.

    • Dispose of all waste as per the disposal plan.

Disposal Plan

Proper disposal of the this compound reagent and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ContainerDisposal Procedure
Unused this compound Reagent Labeled, sealed hazardous waste containerDispose of through a licensed chemical waste disposal service. Do not dispose of down the drain or in regular trash.
Contaminated Materials Labeled, sealed hazardous waste containerIncludes gloves, weighing paper, pipette tips, etc. Dispose of as chemical waste.
Empty Reagent Container Original containerRinse with a suitable solvent, collect the rinsate as chemical waste, and dispose of the container as directed by local regulations.

Workflow for Handling this compound Reagent

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Workspace A->B C Weigh this compound Reagent B->C D Solubilize Reagent C->D E Perform Experiment D->E F Decontaminate Workspace E->F G Segregate Waste F->G H Dispose of Waste G->H

Caption: Workflow for the safe handling and disposal of this compound reagent.

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ALPS
Reactant of Route 2
Reactant of Route 2
ALPS

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